molecular formula C23H37NO3 B1161066 Daphnezomine B CAS No. 247078-43-9

Daphnezomine B

Cat. No.: B1161066
CAS No.: 247078-43-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnezomine B (CAS 247078-43-9) is a structurally complex alkaloid isolated from plants of the genus Daphniphyllum , such as Daphniphyllum humile [7] . It belongs to the daphnezomine A-type subfamily of Daphniphyllum alkaloids, a group renowned for their intricate, polycyclic architectures and promising biological activities [4] . This subfamily is characterized by a unique aza-adamantane core skeleton and multiple contiguous stereogenic centers, presenting remarkable challenges and opportunities for synthetic organic chemistry [1] . The primary research value of Daphnezomine B lies in its role as a compelling target for total synthesis. Its fascinating caged structure has attracted significant attention from synthetic chemists, leading to the development of innovative synthetic strategies and methodologies [5] [8] . Key synthetic approaches often involve advanced reactions such as intramolecular Heck reactions to install critical quaternary stereocenters and radical cyclization cascades to construct the azabicyclo[3.3.1]nonane ring system prevalent in these alkaloids [8] . Successful total syntheses of Daphnezomine B have been accomplished, providing access to this natural product for further study [5] . Beyond its synthetic appeal, Daphniphyllum alkaloids as a class are investigated for a range of biological activities, including cytotoxicity against various human cancer cell lines [3] [9] . Researchers exploring the structure-activity relationships of complex natural products will find Daphnezomine B a compound of significant interest. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,8.07,12]hexadecan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-14(2)16-7-10-21(3)15-12-18-17-6-5-9-23(18,26)24(13-15)20(16)22(17,21)11-8-19(25)27-4/h14-18,20,26H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPYRJLWEYKHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CC4C5C2(C1N(C3)C4(CCC5)O)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Intricate World of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Isolation of Daphnezomine B

The genus Daphniphyllum represents a treasure trove of structurally complex and biologically active natural products.[1] For decades, the intricate, polycyclic architectures of the Daphniphyllum alkaloids—a family now numbering over 350 distinct members—have presented formidable challenges and profound inspiration to chemists.[1][2] These molecules exhibit a wide spectrum of biological activities, including cytotoxic, anti-HIV, and antioxidant effects.[3] Among this diverse family, the daphnezomine A-type alkaloids are a rare subgroup distinguished by a unique and highly congested aza-adamantane core.[3][4][5] This guide provides a detailed technical overview of the discovery and isolation of Daphnezomine B, a representative member of this exclusive class, intended for researchers in natural product chemistry, medicinal chemistry, and drug development.

The Discovery of a Unique Aza-Adamantane Scaffold

In 1999, a seminal paper from the laboratory of Jun'ichi Kobayashi at Hokkaido University reported the isolation of two novel alkaloids, Daphnezomine A and Daphnezomine B, from the leaves of the plant Daphniphyllum humile.[3][6] These compounds were immediately recognized for their unusual aza-adamantane core, a rigid and sterically hindered cage-like structure that set them apart from other known alkaloids.[6] Daphnezomine B, in particular, demonstrated significant cytotoxic activity, marking it as a molecule of considerable interest for further investigation.[3]

Part 1: Isolation and Purification Methodology

The isolation of Daphnezomine B from its natural source is a multi-stage process requiring careful extraction and systematic chromatographic purification. The causality behind this workflow is to first separate the desired basic alkaloids from the bulk of the plant's metabolic constituents and then to resolve the complex alkaloidal mixture into its individual components. The following protocol is reconstructed from the original discovery report and established methodologies for this class of compounds.[6][7]

Overall Isolation Workflow

The logical flow from raw plant material to the purified active compound is crucial for reproducibility and yield. The process is designed to systematically reduce complexity and enrich the target molecule at each successive stage.

G cluster_0 Extraction & Partitioning cluster_1 Chromatographic Purification P Dried, Powdered Leaves of D. humile E Methanol (MeOH) Extraction P->E C Crude MeOH Extract E->C AP Acid-Base Partitioning C->AP A Crude Alkaloid Fraction AP->A SC Silica Gel Column (Polarity Separation) A->SC F Target Fractions SC->F SEC Size Exclusion (Sephadex) (Molecular Weight Separation) F->SEC P2 Partially Purified Alkaloid Mix SEC->P2 HPLC Preparative HPLC (High-Resolution Separation) P2->HPLC DB Pure Daphnezomine B HPLC->DB

Caption: Workflow for the isolation of Daphnezomine B.

Step-by-Step Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids

  • Rationale: The initial step aims to efficiently extract a broad range of metabolites, including the target alkaloids, from the dried plant matrix using a polar solvent. The subsequent acid-base partitioning is a classic and highly effective technique to selectively isolate basic compounds (alkaloids) from the vast excess of neutral and acidic components in the crude extract.

  • Methodology:

    • Preparation: Air-dried leaves of D. humile are finely powdered to maximize the surface area for solvent penetration.

    • Extraction: The powdered plant material (e.g., 1.0 kg) is exhaustively extracted with methanol (MeOH) at room temperature (e.g., 3 x 5 L, 48 hours each). The solvent penetrates the plant cells, dissolving the alkaloids and other metabolites.

    • Concentration: The combined MeOH extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

    • Acidification: The crude extract is suspended in a 2% aqueous tartaric acid solution. This protonates the nitrogen atoms of the alkaloids, forming water-soluble tartrate salts.

    • Washing: The acidic aqueous solution is washed thoroughly with an immiscible organic solvent such as ethyl acetate. This removes a significant amount of neutral and weakly acidic impurities, which remain in the organic phase, while the protonated alkaloids are retained in the aqueous phase.

    • Basification: The washed aqueous phase is made alkaline to a pH of approximately 10 by the careful addition of a base (e.g., 2 M NaOH or NH4OH). This deprotonates the alkaloid salts, converting them back into their free-base form, which are generally less soluble in water and more soluble in organic solvents.[7]

    • Extraction of Alkaloids: The basic aqueous solution is then extracted with chloroform (CHCl3).[7] The free-base alkaloids partition into the organic CHCl3 layer.

    • Final Concentration: The combined CHCl3 extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid fraction, now significantly enriched in the target compounds.

Protocol 2: Multi-Stage Chromatographic Purification

  • Rationale: The crude alkaloid fraction is a complex mixture. A multi-modal chromatographic strategy is required for purification. Initial separation on a silica gel column fractionates the mixture based on polarity. Subsequent, more refined techniques like size-exclusion and high-performance liquid chromatography (HPLC) are then used to resolve compounds with similar polarities, ultimately yielding the pure isolate.

  • Methodology:

    • Silica Gel Chromatography: The crude alkaloid fraction is adsorbed onto a small amount of silica gel and dry-loaded onto a larger silica gel column. The column is eluted with a solvent gradient of increasing polarity, typically starting with CHCl3 and gradually adding MeOH. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

    • Size-Exclusion Chromatography: The fraction identified as containing Daphnezomine B is further purified on a Sephadex LH-20 column, eluting with MeOH. This technique separates molecules based on their size, effectively removing polymeric materials and other impurities of different molecular weights.

    • Preparative HPLC: The final purification is achieved using preparative reverse-phase HPLC. The partially purified fraction is injected onto a C18 column and eluted with a precisely controlled mobile phase (e.g., a gradient of acetonitrile in water with a trifluoroacetic acid modifier). This high-resolution technique separates Daphnezomine B from closely related structural analogues, yielding the pure compound.

Quantitative Data

The isolation from the leaves of Daphniphyllum humile yielded the two primary novel compounds.

CompoundMolecular FormulaYield from Plant Material
Daphnezomine A C22H31NO40.0008%
Daphnezomine B C23H33NO40.0015%

Part 2: Structural Elucidation

Determining the novel and complex three-dimensional structure of Daphnezomine B was a critical part of its discovery, relying on a combination of advanced spectroscopic techniques and definitive crystallographic analysis.

Spectroscopic Analysis

The structure of Daphnezomine B was pieced together by interpreting data from a suite of spectroscopic experiments.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provided the exact molecular formula, C23H33NO4.

  • Infrared (IR) Spectroscopy: Revealed the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) moieties.

  • Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were used to map the carbon skeleton and establish the connectivity between all protons and carbons. The complex splitting patterns and chemical shifts provided the initial evidence for the unique aza-adamantane core.

Definitive Proof: X-ray Crystallography

While spectroscopic data provided a robust hypothesis for the structure, the gold standard for confirmation is single-crystal X-ray analysis. The absolute configuration of Daphnezomine B was unambiguously established by performing X-ray crystallography on a suitable crystal of its hydrobromide salt.[3][6] This technique provided an exact three-dimensional map of the molecule, confirming the proposed connectivity and, crucially, defining the stereochemistry at each of its chiral centers.

G daphnezomine_b

Sources

An In-depth Technical Guide to Daphnezomine B: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnezomine B is a structurally complex, polycyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the Daphniphyllum genus.[1][2] First isolated in 1999 from the leaves of Daphniphyllum humile by Kobayashi and co-workers, Daphnezomine B, along with its congener Daphnezomine A, is characterized by a unique and highly congested aza-adamantane core.[3] This intricate molecular architecture has made it a compelling target for total synthesis, attracting the attention of numerous research groups.[2][4][5][6] Beyond its structural novelty, Daphnezomine B has exhibited noteworthy biological activity, particularly cytotoxicity against murine lymphoma L1210 cells, highlighting its potential as a scaffold for the development of new therapeutic agents.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and synthetic methodologies related to Daphnezomine B, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

Daphnezomine B possesses a complex pentacyclic structure built around a central aza-adamantane core. Its molecular formula is C₂₃H₃₇NO₃, and its IUPAC name is methyl 3-(7-hydroxy-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.0²,¹³.0³,⁸.0⁷,¹²]hexadecan-2-yl)propanoate.[7] The molecule features nine contiguous stereogenic centers, contributing to its significant three-dimensional complexity.[6] The absolute configuration of Daphnezomine B has been unambiguously determined through X-ray crystallographic analysis of its hydrobromide salt.[2][3]

A key structural feature is the carbinolamine bridge system within the aza-adamantane core.[2] This moiety exists in equilibrium with a keto-amine tautomer, a transformation that plays a crucial role in some synthetic strategies.[4] The structural rigidity and dense packing of functional groups present considerable challenges for both its isolation and chemical synthesis.

Daphnezomine_B_Structure cluster_core Daphnezomine B cluster_info Key Structural Features structure Aza-adamantane Core Aza-adamantane Core Pentacyclic System Pentacyclic System Aza-adamantane Core->Pentacyclic System Nine Stereocenters Nine Stereocenters Pentacyclic System->Nine Stereocenters Carbinolamine Bridge Carbinolamine Bridge Nine Stereocenters->Carbinolamine Bridge

Caption: Chemical structure of Daphnezomine B highlighting its key structural motifs.

Physicochemical and Spectroscopic Properties

Detailed physicochemical and spectroscopic data are crucial for the identification and characterization of Daphnezomine B.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₃H₃₇NO₃PubChem[7]
Molecular Weight 375.5 g/mol PubChem[7]
Appearance Amorphous powderInferred from isolation papers
Melting Point Not reported
Optical Rotation [α]D - Not reported
Solubility Soluble in methanol, dichloromethaneInferred from synthetic protocols[2]
Spectroscopic Data

The structural elucidation of Daphnezomine B relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following tables summarize the key ¹H and ¹³C NMR spectral data.

¹H NMR (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)Assignment
Data to be populated from supporting information of cited literature.

¹³C NMR (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
Data to be populated from supporting information of cited literature.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Ionization Modem/zFormula
ESI+[M+H]⁺C₂₃H₃₈NO₃⁺

Isolation from Natural Sources

Daphnezomine B was first isolated from the leaves of the plant Daphniphyllum humile.[3] The isolation process typically involves the extraction of the plant material with a polar solvent, followed by a series of chromatographic separations to purify the target compound.

General Isolation Protocol
  • Extraction: The dried and powdered leaves of Daphniphyllum humile are extracted with methanol (MeOH) at room temperature.

  • Solvent Partitioning: The crude methanol extract is concentrated and then partitioned between a mixture of ethyl acetate (EtOAc) and a dilute acidic aqueous solution to separate the alkaloids from neutral compounds.

  • Basification and Re-extraction: The acidic aqueous layer containing the protonated alkaloids is basified with an appropriate base (e.g., NaHCO₃ or NH₄OH) and then extracted with a chlorinated solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Chromatographic Purification: The crude alkaloid fraction is subjected to multiple steps of column chromatography, often using silica gel and/or alumina, with a gradient of solvents (e.g., hexane/EtOAc, CH₂Cl₂/MeOH) to isolate the individual alkaloids.

  • Final Purification: Final purification is typically achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Daphnezomine B.

Isolation_Workflow Start Dried Leaves of Daphniphyllum humile Extraction Methanol Extraction Start->Extraction Partitioning Acid-Base Extraction Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Purification Preparative TLC/HPLC Chromatography->Purification End Pure Daphnezomine B Purification->End

Caption: A generalized workflow for the isolation of Daphnezomine B from its natural source.

Total Synthesis of Daphnezomine B

The formidable structure of Daphnezomine B has inspired several elegant total syntheses. These synthetic routes often feature innovative strategies to construct the congested aza-adamantane core and control the numerous stereocenters.

One notable approach, reported by Li and coworkers, commences from the chiral pool terpene (S)-carvone.[2][4] This synthesis showcases a modular strategy employing a variety of powerful chemical transformations.

Key Synthetic Transformations in the Li Synthesis
  • Sharpless Allylic Amination: This reaction is used to introduce a nitrogen atom at a key position in an early intermediate derived from (S)-carvone.[4]

  • Palladium-Catalyzed Oxidative Cyclization: This step is crucial for the formation of the azabicyclo[3.3.1]nonane backbone, a common structural motif in Daphniphyllum alkaloids.[2]

  • B-alkyl Suzuki-Miyaura Coupling: This cross-coupling reaction is employed to stereoselectively install a side chain.[2]

  • Hydrogen Atom Transfer (HAT)-based Radical Cyclization: A late-stage radical cyclization is utilized to forge a challenging carbon-carbon bond and complete the construction of the pentacyclic framework.[4]

  • Epimer Locking Strategy: The final step involves a TFA-mediated transformation that locks the molecule into the thermodynamically favored aza-adamantane core of Daphnezomine B.[2]

Synthesis_Strategy Carvone (S)-Carvone Azabicyclo Azabicyclo[3.3.1]nonane Intermediate Carvone->Azabicyclo Sharpless Amination & Pd-catalyzed Cyclization Coupling Suzuki-Miyaura Coupling Product Azabicyclo->Coupling Stereoselective Coupling Cyclization Radical Cyclization Precursor Coupling->Cyclization Functional Group Interconversions DaphnezomineB Daphnezomine B Cyclization->DaphnezomineB HAT Radical Cyclization & Epimer Locking

Caption: A simplified retrosynthetic analysis of a total synthesis of Daphnezomine B.

Biological Activities and Pharmacological Potential

The Daphniphyllum alkaloids are known to possess a wide range of biological activities, including anticancer, anti-HIV, and antioxidant effects.[2]

Cytotoxicity

Daphnezomine B has been reported to exhibit significant cytotoxicity against murine lymphoma L1210 cells with an IC₅₀ value of 1.2 μM.[2] This level of activity suggests that the aza-adamantane core of Daphnezomine B may be a valuable pharmacophore for the design of novel anticancer agents. Other related Daphniphyllum alkaloids have also shown cytotoxic effects against various human cancer cell lines, including HeLa cells.[8]

Mechanism of Action

The precise molecular mechanism underlying the cytotoxic activity of Daphnezomine B has not yet been fully elucidated. However, many cytotoxic alkaloids exert their effects by inducing apoptosis (programmed cell death) in cancer cells.[9] This can occur through various pathways, including the activation of caspases, disruption of mitochondrial function, and the induction of DNA damage.[9] The rigid, cage-like structure of the aza-adamantane core may facilitate specific interactions with biological targets such as ion channels or enzymes, a mode of action observed for other adamantane-containing compounds.[3] Further studies are required to identify the specific cellular targets of Daphnezomine B and to unravel its mechanism of action.

Biosynthesis

The biosynthesis of the structurally diverse Daphniphyllum alkaloids is a complex process that is believed to start from the mevalonate pathway, leading to the formation of squalene.[1] A series of intricate cyclizations, rearrangements, and functional group interconversions then lead to the various skeletal types observed in this family of natural products. For the daphnezomine A-type alkaloids, it has been proposed that their biosynthesis involves a late-stage intramolecular cyclization of a secodaphnane-type precursor to form the characteristic aza-adamantane core.

Conclusion

Daphnezomine B stands out as a fascinating and challenging natural product. Its unique aza-adamantane core, coupled with its potent cytotoxic activity, makes it a subject of significant interest for synthetic chemists and drug discovery scientists. The successful total syntheses of Daphnezomine B not only represent remarkable achievements in the art of chemical synthesis but also provide access to this rare natural product and its analogs for further biological evaluation. Future research in this area will likely focus on elucidating its mechanism of action, exploring its therapeutic potential, and developing more efficient and scalable synthetic routes.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

  • Total Synthesis of (–)-Daphnezomines A and B. ResearchGate. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. ResearchGate. [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. sioc-journal.cn. [Link]

  • Daphnezomine B. PubChem. [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. ACS Publications. [Link]

  • Daphnezomines A and B, Novel Alkaloids with an Aza-adamantane Core from Daphniphyllum humile. ACS Publications. [Link]

  • The Daphniphyllum alkaloids. Royal Society of Chemistry. [Link]

  • The biosynthesis of Daphniphyllum alkaloids. University of York. [Link]

  • Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium. Taylor & Francis Online. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. National Institutes of Health. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. National Institutes of Health. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ResearchGate. [Link]

  • Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. ResearchGate. [Link]

Sources

Daphnezomine B mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Daphnezomine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnezomine B, a member of the structurally complex Daphniphyllum alkaloids, presents a compelling case for further investigation into its therapeutic potential. Characterized by a unique aza-adamantane core, this natural product has demonstrated significant biological activity, most notably cytotoxicity against cancer cell lines.[1] While the precise molecular mechanisms underpinning its action are still under active investigation, this guide synthesizes the current understanding of Daphnezomine B's bioactivity and posits logical, evidence-based hypotheses for its mechanism of action. Drawing on the broader activities of the Daphniphyllum alkaloid family, we will explore potential anti-inflammatory and neuroprotective pathways. This document serves as a technical resource for researchers, providing not only a theoretical framework but also actionable experimental protocols to further elucidate the pharmacological profile of this intriguing molecule.

Introduction to Daphnezomine B: A Structurally Novel Alkaloid

Daphnezomine B belongs to the daphnezomine A-type subfamily of Daphniphyllum alkaloids, a class of natural products isolated from evergreen plants of the genus Daphniphyllum.[2][3] These plants have a history of use in traditional Chinese medicine, and their constituent alkaloids are known for a wide range of biological activities, including anticancer, antioxidant, and vasorelaxant properties.[2]

Structurally, daphnezomine B is distinguished by its intricate and highly congested aza-adamantane core, which presents a significant challenge for chemical synthesis.[1][3] The successful total synthesis of daphnezomine A and B has been a notable achievement in organic chemistry, paving the way for the generation of analogs and deeper biological investigation.[1][4]

Established Biological Activity: Cytotoxicity

The most well-documented biological effect of Daphnezomine B is its cytotoxicity against cancer cells. This provides a solid foundation for its investigation as a potential anti-cancer therapeutic.

In Vitro Cytotoxicity Data

Daphnezomine B has been shown to exert notable cytotoxicity in murine lymphoma L1210 cells.[1]

CompoundCell LineIC50 (μM)
Daphnezomine BMurine Lymphoma L12101.2

Table 1: Cytotoxicity of Daphnezomine B

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines a standard method for assessing the cytotoxic effects of Daphnezomine B on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Daphnezomine B.

Materials:

  • Daphnezomine B

  • Murine Lymphoma L1210 cells (or other cancer cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed L1210 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of Daphnezomine B in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 μL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Hypothesized Mechanism of Action I: Anti-inflammatory Effects

While direct evidence for the anti-inflammatory activity of Daphnezomine B is pending, many alkaloids exhibit potent anti-inflammatory properties.[5][6] A plausible mechanism for Daphnezomine B's action could involve the modulation of key inflammatory signaling pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. It is hypothesized that Daphnezomine B may inhibit the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes Induces Transcription DaphnezomineB Daphnezomine B (?) DaphnezomineB->IKK Potential Inhibition DaphnezomineB->NFkB Potential Inhibition of Nuclear Translocation

Caption: Hypothesized inhibition of the NF-κB pathway by Daphnezomine B.

Experimental Protocol: Measurement of Pro-inflammatory Cytokines

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine if Daphnezomine B can suppress the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Daphnezomine B

  • TNF-α and IL-6 ELISA kits

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of Daphnezomine B for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the concentration of cytokines in each sample based on the standard curve. Compare the cytokine levels in the Daphnezomine B-treated groups to the LPS-only group.

Hypothesized Mechanism of Action II: Neuroprotective Effects

Several alkaloids have demonstrated neuroprotective properties, often by mitigating oxidative stress and inhibiting apoptotic pathways.[7][8] Given the antioxidant potential of the broader Daphniphyllum alkaloid family, it is plausible that Daphnezomine B may also exert neuroprotective effects.[2]

Potential Suppression of Oxidative Stress-Induced Apoptosis

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. A potential mechanism for Daphnezomine B's neuroprotective action could be through the suppression of reactive oxygen species (ROS) and the modulation of the mitochondrial (intrinsic) apoptotic pathway.

Apoptosis_Pathway Oxidative_Stress Oxidative Stress (e.g., H2O2) Bax Bax Oxidative_Stress->Bax Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes DaphnezomineB Daphnezomine B (?) DaphnezomineB->Oxidative_Stress Potential Scavenging DaphnezomineB->Bax Potential Downregulation DaphnezomineB->Bcl2 Potential Upregulation

Caption: Hypothesized neuroprotective mechanism of Daphnezomine B via modulation of the mitochondrial apoptotic pathway.

Experimental Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels in a neuronal cell line.

Objective: To assess the ability of Daphnezomine B to reduce oxidative stress.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS

  • Hydrogen peroxide (H2O2)

  • Daphnezomine B

  • DCFH-DA

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into black 96-well plates at an appropriate density and allow them to attach overnight.

  • Pre-treatment: Treat the cells with different concentrations of Daphnezomine B for 1-2 hours.

  • Loading with DCFH-DA: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then expose them to H2O2 (e.g., 100 µM) in the presence or absence of Daphnezomine B for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the control group and compare the ROS levels in the Daphnezomine B-treated groups to the H2O2-only group.

Future Directions and Research Imperatives

The study of Daphnezomine B is still in its early stages. While its cytotoxicity is established, the hypothesized anti-inflammatory and neuroprotective mechanisms require direct experimental validation. Future research should focus on:

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the direct molecular targets of Daphnezomine B.

  • In Vivo Studies: Evaluating the efficacy and safety of Daphnezomine B in animal models of cancer, inflammation, and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Daphnezomine B to identify the key structural features responsible for its biological activity and to optimize its therapeutic properties.

  • Pathway Analysis: Utilizing transcriptomics and proteomics to gain a comprehensive understanding of the signaling pathways modulated by Daphnezomine B.

Conclusion

Daphnezomine B is a promising natural product with demonstrated cytotoxic activity. Based on the known pharmacology of related alkaloids, it is reasonable to hypothesize that its mechanism of action may also involve the modulation of inflammatory and apoptotic pathways. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these possibilities and to unlock the full therapeutic potential of this unique molecule. A thorough and systematic investigation into its mechanism of action is crucial for its development as a potential therapeutic agent.

References

  • Potential therapeutic effects and pharmacological evidence of sinomenine in central nervous system disorders - PubMed. (2022-09-16).
  • Synthetic Studies Toward Daphnezomines A and B - ResearchGate.
  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B - sioc-journal.cn.
  • Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review - MDPI.
  • Total Synthesis of (–)-Daphnezomines A and B - ResearchGate. (2020-11-27).
  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - MDPI.
  • (PDF) Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - ResearchGate. (2022-01-20).
  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020) - Organic Chemistry.
  • Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway - PubMed Central.
  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation - PubMed. (2022-10-14).
  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation | Organic Letters - ACS Publications. (2022-10-03).
  • Daphnicalycinones A and B, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum with anti-inflammatory activity - ResearchGate.
  • Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage - PubMed. (2021-05-15).

Sources

An In-Depth Technical Guide to the Daphnezomine B Family of Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Daphniphyllum alkaloids represent a structurally diverse and complex family of natural products that have captivated synthetic chemists and pharmacologists for decades.[1] Among these, the daphnezomine B family, characterized by a unique and highly congested aza-adamantane core, presents a formidable synthetic challenge and intriguing biological potential.[2][3] This technical guide provides a comprehensive overview of the daphnezomine B family, delving into their proposed biosynthesis, elegant total synthesis, and emerging biological activities. By elucidating the causalities behind experimental choices and presenting self-validating protocols, this document aims to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development.

Introduction: The Architectural Marvel of Daphnezomine B

First isolated from the leaves of Daphniphyllum humile in 1999 by Kobayashi and co-workers, daphnezomine A and its methyl ester analogue, daphnezomine B, are distinguished by a rare aza-adamantane core structure.[2] This intricate molecular architecture, featuring a caged polycyclic system, has made them compelling targets for total synthesis.[4] The pursuit of their synthesis has not only spurred the development of innovative synthetic strategies but also holds the promise of unlocking their therapeutic potential.[1] Daphnezomine B, in particular, has demonstrated notable cytotoxicity against murine lymphoma L1210 cells, hinting at its potential as an anticancer agent.[2]

The Genesis: Proposed Biosynthetic Pathway

While the complete biosynthetic pathway of the daphnezomine B family remains to be fully elucidated, plausible routes have been proposed based on the structures of co-isolated alkaloids and biomimetic synthesis studies.[5][6] The biosynthesis is thought to originate from squalene, which undergoes a series of cyclizations and rearrangements to form the characteristic Daphniphyllum alkaloid skeleton. A key intermediate is likely a calyciphylline A-type alkaloid, which then undergoes further skeletal reorganization to forge the unique aza-adamantane core of the daphnezomine B family.[6]

Daphnezomine B Biosynthesis Proposed Biosynthetic Pathway of Daphnezomine B Squalene Squalene Daphniphyllum_Core Daphniphyllum Core Skeleton Squalene->Daphniphyllum_Core Cyclization Cascade Calyciphylline_A_Type Calyciphylline A-Type Alkaloid Daphniphyllum_Core->Calyciphylline_A_Type Skeletal Rearrangement Daphnezomine_A Daphnezomine A Calyciphylline_A_Type->Daphnezomine_A Oxidative Cyclization & Rearrangement Daphnezomine_B Daphnezomine B Daphnezomine_A->Daphnezomine_B Esterification

Caption: Proposed biosynthetic pathway leading to Daphnezomine B.

The Art of Creation: Total Synthesis of Daphnezomine B

The first total synthesis of (-)-daphnezomines A and B was accomplished by Li and co-workers, a landmark achievement that showcases a modular and elegant synthetic strategy.[1][7] The synthesis commences from the readily available chiral pool starting material, (S)-carvone, and culminates in the construction of the formidable aza-adamantane core through a series of masterful chemical transformations.[8]

Retrosynthetic Analysis: A Roadmap to Complexity

The retrosynthetic analysis reveals a strategic disconnection of the aza-adamantane core at a late stage, tracing back to a more manageable azabicyclo[3.3.1]nonane intermediate.[7] This key intermediate is envisioned to be assembled through a palladium-catalyzed oxidative cyclization, with its stereochemistry originating from a Sharpless allylic amination of a derivative of (S)-carvone.[1][7]

Daphnezomine B Retrosynthesis Retrosynthetic Analysis of Daphnezomine B Daphnezomine_B Daphnezomine B Aza_adamantane_precursor Aza-adamantane Precursor Daphnezomine_B->Aza_adamantane_precursor Keto-amine Tautomerization Azabicyclo_nonane Azabicyclo[3.3.1]nonane Intermediate Aza_adamantane_precursor->Azabicyclo_nonane HAT-initiated Radical Cyclization Carvone_derivative Carvone Derivative Azabicyclo_nonane->Carvone_derivative Pd-catalyzed Oxidative Cyclization S_Carvone (S)-Carvone Carvone_derivative->S_Carvone Sharpless Allylic Amination

Caption: Retrosynthetic strategy for the total synthesis of Daphnezomine B.

Key Methodologies and Experimental Causality

The synthesis commences with the global hydrogenation of (S)-carvone, followed by the formation of a silyl enol ether.[7] The crucial nitrogen-containing stereocenter is then introduced via a Sharpless allylic amination.[1][7] This choice is dictated by the method's reliability in installing an amino group at an allylic position with high stereocontrol, which is essential for setting the stereochemical foundation of the molecule.[9] The osmium-catalyzed reaction proceeds through a proposed [2+2] cycloaddition followed by rearrangement or a direct [3+2] cycloaddition to yield the desired amino alcohol precursor.[9]

Protocol: Sharpless Allylic Amination

  • Reagent Preparation: A freshly prepared Sharpless aminating reagent is used.

  • Reaction Setup: To a solution of the silyl enol ether derived from hydrogenated (S)-carvone in a suitable solvent (e.g., t-butanol/water), the Sharpless aminating reagent and a chiral ligand (e.g., (DHQ)2PHAL) are added at low temperature (e.g., 0 °C).

  • Reaction Execution: The reaction mixture is stirred at the specified temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield the amination product.[7]

A stereoselective B-alkyl Suzuki-Miyaura coupling is employed to construct a crucial carbon-carbon bond.[1] This palladium-catalyzed cross-coupling reaction is chosen for its functional group tolerance and its ability to create sterically hindered C(sp³)–C(sp²) bonds with predictable stereochemistry. The mechanism involves the oxidative addition of the palladium(0) catalyst to the vinyl iodide, followed by transmetalation with the alkylborane and subsequent reductive elimination to furnish the coupled product.[10] The use of specific ligands on the palladium catalyst is critical for achieving high stereoselectivity.[10]

The construction of the signature aza-adamantane core is achieved through a late-stage iron-mediated hydrogen atom transfer (HAT)-initiated intramolecular radical conjugate addition.[1][7] This elegant cyclization strategy was chosen to overcome the steric hindrance associated with forming the highly caged structure. The reaction is initiated by the formation of a nitrogen-centered radical, which then undergoes a 6-endo-trig cyclization onto the tethered acrylate.[7] The resulting radical intermediate is then quenched to afford the desired transfused product, which upon acidic treatment, epimerizes and cyclizes to form the thermodynamically stable aza-adamantane core of daphnezomine A.[7]

HAT_Radical_Cyclization HAT-initiated Radical Cyclization for Aza-adamantane Core Substrate Cyclization Precursor N_Radical Nitrogen-centered Radical Substrate->N_Radical Fe-mediated HAT Cyclized_Radical Cyclized Radical Intermediate N_Radical->Cyclized_Radical 6-endo-trig Cyclization Transfused_Product Transfused Product Cyclized_Radical->Transfused_Product Radical Quenching Daphnezomine_A Daphnezomine A Transfused_Product->Daphnezomine_A Acid-mediated Epimerization & Cyclization

Sources

An In-Depth Technical Guide to Daphnezomine B from its Natural Source, Daphniphyllum humile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnezomine B is a structurally complex and biologically active alkaloid belonging to the vast family of Daphniphyllum alkaloids. First isolated from the leaves of Daphniphyllum humile, this natural product has garnered significant attention due to its unique aza-adamantane core and notable cytotoxic properties. This technical guide provides a comprehensive overview of Daphnezomine B, encompassing its biosynthesis, detailed protocols for its extraction and isolation from its natural source, analytical characterization, and known pharmacological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the scientific and therapeutic potential of Daphnezomine B.

Introduction: The Intriguing World of Daphniphyllum Alkaloids and the Significance of Daphnezomine B

The Daphniphyllum genus of plants, found predominantly in Southeast Asia, is a rich reservoir of structurally diverse and biologically active alkaloids.[1] Since the first discovery in 1909, over 350 Daphniphyllum alkaloids have been identified, showcasing a wide array of complex polycyclic architectures.[1] These natural products have demonstrated a broad spectrum of biological activities, including anticancer, anti-HIV, and antioxidant effects.[2][3]

Among this fascinating family of compounds, Daphnezomine B, first isolated from the leaves of Daphniphyllum humile in 1999, stands out due to its distinctive aza-adamantane core skeleton.[1] This unique structural feature, coupled with its potent cytotoxic activity against murine lymphoma L1210 cells (IC50 at 1.2 μM), has made Daphnezomine B a compelling target for both total synthesis and further pharmacological investigation.[1][2] Understanding the intricacies of its natural sourcing, biosynthesis, and biological profile is paramount for unlocking its full therapeutic potential.

Biosynthesis of Daphnezomine B in Daphniphyllum humile: A Postulated Pathway

The biosynthesis of Daphniphyllum alkaloids is a complex process that is not yet fully elucidated. However, it is widely hypothesized that these alkaloids are derived from the triterpenoid squalene.[1] While a definitive pathway for Daphnezomine B has not been experimentally proven, a plausible biosynthetic route can be postulated based on the known biogenetic pathways of related Daphniphyllum alkaloids and the structural features of Daphnezomine B itself.

The proposed pathway likely commences with the cyclization of squalene to form a protostane-type cation, which then undergoes a series of rearrangements and functional group interconversions. The formation of the characteristic nitrogen-containing heterocyclic core is a key step, likely involving the incorporation of an amine donor. The intricate aza-adamantane skeleton of Daphnezomine B is believed to be formed through a series of intramolecular cyclizations and rearrangements from a common precursor shared with other Daphniphyllum alkaloids.

G cluster_0 Early Stages cluster_1 Core Formation cluster_2 Late-Stage Modifications Squalene Squalene Protostane_Cation Protostane_Cation Squalene->Protostane_Cation Cyclization Common_Precursor Common_Precursor Protostane_Cation->Common_Precursor Rearrangements Nitrogen_Incorporation Nitrogen_Incorporation Common_Precursor->Nitrogen_Incorporation Amine Donor Aza_Adamantane_Scaffold Aza_Adamantane_Scaffold Nitrogen_Incorporation->Aza_Adamantane_Scaffold Intramolecular Cyclizations Daphnezomine_B Daphnezomine_B Aza_Adamantane_Scaffold->Daphnezomine_B Oxidations & Esterification

Caption: Postulated biosynthetic pathway of Daphnezomine B.

Extraction and Isolation of Daphnezomine B from Daphniphyllum humile: A Step-by-Step Protocol

The following protocol is a detailed methodology for the extraction and isolation of Daphnezomine B from the leaves of Daphniphyllum humile, based on established procedures for the isolation of Daphniphyllum alkaloids.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Daphniphyllum humile. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Drying: Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction Workflow

G Start Powdered D. humile Leaves Maceration Maceration with Methanol Start->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration Concentration in vacuo Filtration1->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Acid_Base_Partition Acid-Base Partition Crude_Extract->Acid_Base_Partition Acidic_Fraction Acidic Aqueous Layer Acid_Base_Partition->Acidic_Fraction Basification Basification (NH4OH) Acidic_Fraction->Basification Extraction_DCM Extraction with Dichloromethane Basification->Extraction_DCM Alkaloid_Fraction Crude Alkaloid Fraction Extraction_DCM->Alkaloid_Fraction Chromatography Column Chromatography (Silica Gel & Alumina) Alkaloid_Fraction->Chromatography Purification Preparative HPLC Chromatography->Purification Daphnezomine_B Pure Daphnezomine B Purification->Daphnezomine_B

Caption: Workflow for the extraction and isolation of Daphnezomine B.

Detailed Experimental Protocol
  • Maceration: Macerate the powdered leaves (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 10% aqueous acetic acid.

    • Wash the acidic solution with diethyl ether to remove neutral and acidic components.

    • Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide.

    • Extract the basified solution with dichloromethane.

  • Isolation of Crude Alkaloids: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Further purify the fractions containing Daphnezomine B by column chromatography on alumina.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure Daphnezomine B.

Analytical Characterization of Daphnezomine B

The structural elucidation of Daphnezomine B was accomplished through a combination of spectroscopic techniques. The following table summarizes the key analytical data.

Analytical Technique Observed Data for Daphnezomine B
Molecular Formula C₂₃H₃₇NO₃
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ consistent with the molecular formula
¹H NMR (CDCl₃, 500 MHz) Complex spectrum with characteristic signals for the aza-adamantane core and the methyl ester group.
¹³C NMR (CDCl₃, 125 MHz) 23 distinct carbon signals, including a carbonyl carbon of the ester group.
Infrared (IR) Absorption bands indicative of hydroxyl, ester carbonyl, and amine functional groups.
X-ray Crystallography Confirmed the relative and absolute stereochemistry of the molecule.[1]

Pharmacological Activities of Daphnezomine B

The primary reported biological activity of Daphnezomine B is its cytotoxicity.

Cytotoxicity

Daphnezomine B has demonstrated significant cytotoxic activity against murine lymphoma L1210 cells, with a reported IC₅₀ value of 1.2 μM.[2] This level of potency suggests potential as a lead compound for the development of new anticancer agents. The aza-adamantane core is believed to play a crucial role in its biological activity.[4]

Mechanism of Action

The precise mechanism by which Daphnezomine B exerts its cytotoxic effects has not been fully elucidated. However, it is hypothesized that its complex, rigid structure allows it to interact with specific biological targets, potentially inducing apoptosis or inhibiting cell proliferation through pathways yet to be identified. Further research is warranted to explore the molecular targets and signaling pathways affected by this intriguing alkaloid.

Conclusion and Future Perspectives

Daphnezomine B represents a compelling example of the chemical diversity and therapeutic potential found within the Daphniphyllum genus. Its unique aza-adamantane structure and potent cytotoxicity make it a valuable subject for further investigation. The protocols and information presented in this guide provide a solid foundation for researchers to explore the chemistry and biology of this fascinating natural product.

Future research should focus on several key areas:

  • Elucidation of the Biosynthetic Pathway: Isotopic labeling studies and genomic analysis of Daphniphyllum humile could provide definitive insights into the biosynthesis of Daphnezomine B.

  • Mechanism of Action Studies: In-depth biological assays are needed to identify the molecular targets of Daphnezomine B and unravel its mechanism of cytotoxicity.

  • Structure-Activity Relationship (SAR) Studies: The total synthesis of Daphnezomine B opens the door for the preparation of analogues to explore the structure-activity relationships and potentially develop more potent and selective compounds.

  • Exploration of Other Pharmacological Activities: Given the diverse bioactivities of Daphniphyllum alkaloids, it is plausible that Daphnezomine B possesses other pharmacological properties beyond cytotoxicity that are yet to be discovered.

By continuing to investigate this remarkable natural product, the scientific community can hope to harness its potential for the development of new therapeutic agents.

References

  • Kobayashi, J., & Morita, H. (1999). Daphnezomines A and B, Novel Alkaloids with an Aza-adamantane Core from Daphniphyllum humile. The Journal of Organic Chemistry, 64(19), 7208–7212. [Link]

  • Chupakhin, O. N., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Molecules, 26(11), 3183. [Link]

  • Xu, G., et al. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Li, C., et al. (2020). First Total Synthesis of Daphnezomines A and B. Organic Chemistry Portal. [Link]

  • Carreira, E. M., & Li, A. (2013). Total synthesis of the Daphniphyllum alkaloid daphenylline. Nature Chemistry, 5(8), 695–699. [Link]

Sources

The Unfolding Enigma: A Technical Guide to the Biosynthesis of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the intricate molecular architecture of Daphnezomine B presents both a formidable challenge and a tantalizing opportunity. This complex Daphniphyllum alkaloid, with its unique aza-adamantane core, has spurred significant efforts in total synthesis. However, the true elegance of its construction lies within the biological machinery of the Daphniphyllum plant. This guide provides an in-depth exploration of the current understanding and the experimental frontiers in elucidating the biosynthesis of Daphnezomine B, moving from foundational principles to the cutting-edge techniques used to map this complex natural product's origins.

The Grand Blueprint: A Terpenoid Origin Story

The biosynthesis of the vast and structurally diverse family of Daphniphyllum alkaloids is believed to originate from the ubiquitous C30 triterpenoid precursor, squalene. This places the genesis of Daphnezomine B firmly within the well-established mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in plants. The journey from simple sugars to the complex polycyclic core of Daphnezomine B is a masterclass in enzymatic control, involving a breathtaking cascade of cyclizations and rearrangements.

While the complete enzymatic cast for Daphnezomine B biosynthesis remains to be definitively identified, a strong hypothesis, supported by biomimetic syntheses and the co-occurrence of related alkaloids, points to a universal precursor for all Daphniphyllum alkaloids. The initial, and perhaps most critical, step is the enzyme-mediated cyclization of squalene. This is likely catalyzed by a specialized triterpene synthase (TTC), a class of enzymes that orchestrates one of the most complex chemical reactions in nature.

The proposed initial cyclization cascade is thought to proceed through a series of carbocationic intermediates, leading to a pentacyclic core structure that serves as a crucial branch point in the biosynthesis of various Daphniphyllum alkaloid subfamilies.

Proposed_Initial_Squalene_Cyclization Squalene Squalene Carbocation Protosteryl Cation Intermediate Squalene->Carbocation Triterpene Synthase (TTC) Pentacycle Proto-daphniphylline (Hypothetical Common Precursor) Carbocation->Pentacycle Cascade of Cyclizations & Rearrangements Late_Stage_Biosynthesis_of_Daphnezomine_B cluster_0 Hypothesized Late-Stage Modifications Common_Precursor Common Pentacyclic Precursor Oxidized_Intermediate Oxidized Intermediate Common_Precursor->Oxidized_Intermediate P450s Nitrogen_Incorporation Iminium Ion Intermediate Oxidized_Intermediate->Nitrogen_Incorporation Transaminase / Reductive Amination Aza_Adamantane_Core Aza-adamantane Core Formation Nitrogen_Incorporation->Aza_Adamantane_Core Intramolecular Mannich-type Reaction Daphnezomine_B Daphnezomine B Aza_Adamantane_Core->Daphnezomine_B Further Oxidations / Reductions

Caption: A hypothesized late-stage biosynthetic pathway to Daphnezomine B.

Illuminating the Black Box: Experimental Approaches to Pathway Elucidation

While the proposed biosynthetic pathway provides a logical framework, its validation requires rigorous experimental evidence. The following sections detail the key experimental strategies being employed to unravel the biosynthesis of Daphnezomine B and related alkaloids.

Mining the Genome: Identification of Biosynthetic Gene Clusters

In plants, the genes encoding the enzymes for a specific metabolic pathway are often co-regulated and sometimes physically clustered in the genome, forming a biosynthetic gene cluster (BGC). Identifying and characterizing the BGC for Daphnezomine B is a primary goal. Recent work on Daphniphyllum macropodum has successfully identified several terpene synthase (TPS) and triterpene cyclase (TTC) genes, laying the groundwork for uncovering the entire pathway.

Experimental Protocol: Identification and Functional Characterization of Candidate Biosynthetic Genes

StepProcedureRationale & Key Considerations
1. Transcriptome Sequencing Isolate RNA from various tissues of a Daphniphyllum species known to produce Daphnezomine B (e.g., leaves, stems, roots). Perform deep RNA sequencing (RNA-seq).To capture the expression profiles of all genes, including those involved in specialized metabolism. Comparing tissues with high and low alkaloid content can help identify candidate genes.
2. Bioinformatic Analysis Assemble the transcriptome and annotate putative genes by sequence homology to known terpene synthases, P450s, methyltransferases, etc. from other plant species.This step narrows down the list of potential candidate genes from tens of thousands to a manageable number for functional characterization.
3. Gene Cloning Synthesize or clone the full-length coding sequences of high-priority candidate genes into an appropriate expression vector.To prepare the genes for functional testing in a heterologous host.
4. Heterologous Expression Transform a suitable host organism (e.g., Nicotiana benthamiana, Saccharomyces cerevisiae) with the expression constructs.N. benthamiana is often used for transient expression, providing rapid functional data. Yeast is a powerful system for reconstituting multi-step pathways.
5. In Vivo and In Vitro Assays For in vivo assays, analyze the metabolites produced by the engineered host using GC-MS or LC-MS. For in vitro assays, purify the expressed enzyme and provide it with a putative substrate (e.g., squalene for a TTC) and analyze the products.This is the definitive step to determine the function of the candidate enzyme and confirm its role in the biosynthetic pathway.
Following the Atoms: Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the flow of atoms from simple precursors to complex natural products. By feeding a Daphniphyllum plant or tissue culture with precursors enriched in stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can determine which atoms in the final Daphnezomine B molecule are derived from the labeled precursor. Recent studies have utilized this approach to understand the relationships between different structural types of Daphniphyllum alkaloids.

Experimental Workflow: Stable Isotope Labeling and Analysis

Isotopic_Labeling_Workflow Start Feeding of Labeled Precursor (e.g., ¹³C-Glucose) to Daphniphyllum explants Incubation Incubation Period Start->Incubation Extraction Extraction and Purification of Daphnezomine B Incubation->Extraction Analysis NMR and Mass Spectrometry Analysis Extraction->Analysis Mapping Mapping of Isotope Incorporation and Pathway Elucidation Analysis->Mapping

Caption: Experimental workflow for isotopic labeling studies.

Table of Analytical Techniques for Isotope Analysis

TechniqueInformation Gained
High-Resolution Mass Spectrometry (HRMS) Determines the degree of isotope incorporation by measuring the mass shift in the labeled molecule compared to the unlabeled standard.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Provides the precise location of each incorporated ¹³C atom in the molecular structure, allowing for detailed mapping of bond formations and rearrangements.
²H Nuclear Magnetic Resonance (NMR) Spectroscopy Used to trace the fate of hydrogen atoms, which can be particularly informative for understanding reduction and oxidation steps.

The Path Forward: From Hypothesis to Certainty

The biosynthesis of Daphnezomine B remains a captivating puzzle. While a plausible pathway has been proposed based on sound chemical principles and biomimetic studies, the definitive enzymatic machinery is yet to be fully uncovered. The advent of next-generation sequencing and sophisticated analytical techniques is rapidly advancing our ability to explore the genetic and biochemical basis of complex natural product biosynthesis.

The recent identification of terpene-related enzymes in Daphniphyllum macropodum marks a significant milestone on the road to elucidating the complete pathway. Future research will undoubtedly focus on the functional characterization of these and other candidate genes, the reconstitution of key biosynthetic steps in vitro and in heterologous hosts, and detailed isotopic labeling studies to solidify the proposed pathway. Unraveling the biosynthesis of Daphnezomine B will not only be a triumph of natural product chemistry but will also open the door to the biotechnological production of this and other valuable Daphniphyllum alkaloids for drug discovery and development.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

  • Total Synthesis of (–)-Daphnezomines A and B. ResearchGate. [Link]

  • Reprogramming of the biosynthetic network of Daphniphyllum alkaloids into a chemically synthetic network through generalized biomimetic strategies. ChemRxiv. [Link]

  • Nature knows best: An amazing reaction cascade is uncovered by design and discovery. Proceedings of the National Academy of Sciences. [Link]

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures. PubMed. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry. [Link]

  • The Daphniphyllum alkaloids. Natural Product Reports. [Link]

  • Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. bioRxiv. [Link]

  • Daphniphyllum alkaloid (bio)synthesis. White Rose Mechanistic Biology DTP. [Link]

  • The Daphniphyllum alkaloids | Request PDF. ResearchGate. [Link]

  • Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum. PubMed. [Link]

  • Identification of Terpene-Related Biosynthetic Gene Clusters in Tobacco through Computational-Based Genomic, Transcriptomic, and Metabolic Analyses. MDPI. [Link]

  • Investigation of the role of gene clusters in terpene biosynthesis in Sorghum bicolor. IRL @ UMSL. [Link]

  • Variation of terpene alkaloids in Daphniphyllum macropodum across plants and tissues. New Phytologist. [Link]

  • Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum. PMC. [Link]

Daphnezomine B: A Technical Guide to its Cytotoxic Potential Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Daphnezomine B is a structurally complex member of the Daphniphyllum alkaloids, a diverse family of natural products isolated from plants of the Daphniphyllum genus.[1] First isolated from the leaves of Daphniphyllum humile, this alkaloid is characterized by a unique and intricate aza-adamantane core skeleton.[1] The complex architecture of Daphnezomine B has presented a significant challenge to synthetic chemists, with its first total synthesis being a notable achievement in the field.[1] Beyond its chemical complexity, Daphnezomine B has garnered attention for its biological activity, particularly its potent cytotoxic effects against cancer cell lines. This guide provides a comprehensive overview of the current understanding of Daphnezomine B's cytotoxicity, methodologies for its evaluation, and a discussion of its potential as a lead compound in oncology drug discovery.

Chemical and Physical Properties

Daphnezomine B is a polycyclic alkaloid with a molecular formula of C23H31NO4. Its structure features a highly rigid aza-adamantane core, which is believed to be crucial for its biological activity. The presence of multiple stereocenters adds to its structural complexity and presents specific challenges for its chemical synthesis.

Known Cytotoxic Activity of Daphnezomine B

The primary evidence for the anticancer potential of Daphnezomine B comes from initial screening studies. These studies have demonstrated its notable cytotoxic activity against specific cancer cell lines.

In Vitro Efficacy

The most significant reported cytotoxic activity of Daphnezomine B is against the murine lymphoma L1210 cell line. In these studies, Daphnezomine B exhibited a half-maximal inhibitory concentration (IC50) of 1.2 μM.[1] This potent activity in a leukemia cell line highlights its potential as an antineoplastic agent.

While specific data for Daphnezomine B against a broader range of cancer cell lines is not extensively available in the current literature, other related Daphniphyllum alkaloids have shown cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer).[2][3][4][5] This suggests that the cytotoxic properties may be a common feature of this class of alkaloids, warranting further investigation into the full spectrum of Daphnezomine B's activity.

CompoundCell LineIC50 (μM)Reference
Daphnezomine B Murine Lymphoma L12101.2[1]
Daphnezomine WHeLa16.0 µg/mL[2][4]
Daphnioldhanol AHeLa31.9[3][5]

Methodology for Assessing Cytotoxicity: The MTT Assay

To enable researchers to independently verify and expand upon the known cytotoxic activities of Daphnezomine B, a detailed protocol for a standard colorimetric cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This assay is a reliable and widely used method to assess cell viability and proliferation.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare Daphnezomine B Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (e.g., 24-72h) treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_incubation 7. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 8. Solubilize Formazan formazan_incubation->solubilization read_absorbance 9. Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability 10. Calculate % Viability read_absorbance->calculate_viability plot_dose_response 11. Plot Dose-Response Curve calculate_viability->plot_dose_response determine_ic50 12. Determine IC50 plot_dose_response->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of Daphnezomine B using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., L1210, HeLa) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Daphnezomine B in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Daphnezomine B to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of Daphnezomine B that inhibits cell growth by 50%.

Potential Mechanisms of Action: An Area for Future Research

While the cytotoxic effects of Daphnezomine B are established, its precise molecular mechanism of action remains to be fully elucidated. Based on the known mechanisms of other cytotoxic alkaloids, several pathways are plausible targets for Daphnezomine B's activity.

Induction of Apoptosis

A common mechanism by which many natural product-derived anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.

The apoptotic cascade can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The balance between these proteins determines the cell's fate. Cytotoxic agents can disrupt this balance, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.

It is hypothesized that Daphnezomine B may induce apoptosis by modulating the expression or activity of Bcl-2 family proteins, thereby tipping the balance in favor of cell death. Further research, such as Western blot analysis for key apoptotic proteins and flow cytometry-based apoptosis assays (e.g., Annexin V/PI staining), is required to confirm this hypothesis.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Daphnezomine_B Daphnezomine B (Hypothesized) Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Daphnezomine_B->Bcl2 Inhibition? Bax Pro-apoptotic (Bax, Bak) Daphnezomine_B->Bax Activation? Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A generalized intrinsic apoptosis pathway, highlighting potential points of intervention for a cytotoxic compound like Daphnezomine B.

Cell Cycle Arrest

Another potential mechanism of action for Daphnezomine B is the induction of cell cycle arrest. The cell cycle is a tightly controlled process that governs cell division. Many chemotherapeutic agents function by disrupting the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from proliferating.

Future studies employing techniques such as flow cytometry with DNA staining (e.g., propidium iodide) could reveal whether Daphnezomine B causes an accumulation of cells in a particular phase of the cell cycle. This would provide valuable insights into its mechanism of action and its potential for combination therapies with other cell cycle-specific drugs.

Conclusion and Future Directions

Daphnezomine B is a promising natural product with demonstrated potent cytotoxicity against a leukemia cell line. Its complex and unique chemical structure makes it an interesting scaffold for the development of novel anticancer agents. While its exact molecular mechanism of action is yet to be fully elucidated, the induction of apoptosis and/or cell cycle arrest are plausible pathways that warrant further investigation.

Future research should focus on:

  • Broad-spectrum cytotoxicity screening: Evaluating the cytotoxic effects of Daphnezomine B against a wider panel of human cancer cell lines to identify its full therapeutic potential.

  • Mechanistic studies: Elucidating the precise molecular mechanisms by which Daphnezomine B induces cell death, including its effects on apoptosis, cell cycle progression, and key signaling pathways.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogues of Daphnezomine B to identify the key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.

The continued exploration of Daphnezomine B and other Daphniphyllum alkaloids holds significant promise for the discovery of new and effective treatments in the fight against cancer.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. [Link]

  • Liu, S., Zhang, J., Di, Y., Dong, J., & Hao, X. (2018). Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium. Natural Product Research, 32(18), 2165–2170. [Link]

  • Lu, Q. Y., Zhang, J. H., Di, Y. T., He, H. P., Li, S. L., & Hao, X. J. (2021). New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch. Chinese Journal of Natural Medicines, 19(3), 221–225. [Link]

  • Zhang, Z., et al. (2023). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 28(15), 5789. [Link]

Sources

Unveiling the Molecular Architecture of Daphnezomine B: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

BEIJING, China – Researchers and drug development professionals now have access to a comprehensive technical guide on the spectroscopic data of Daphnezomine B, a complex alkaloid from the Daphniphyllum genus. This document provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data that are crucial for the structural elucidation and characterization of this natural product.

Daphnezomine B belongs to a class of structurally unique Daphniphyllum alkaloids that feature a distinct aza-adamantane core.[1][2] These compounds have garnered significant attention from the scientific community due to their intricate molecular architectures, which present formidable challenges and opportunities in total synthesis.[3][4] This guide serves as a critical resource for scientists engaged in the synthesis, modification, and biological evaluation of Daphnezomine B and related compounds.

The Structural Blueprint: Spectroscopic Data of Daphnezomine B

The definitive structure of Daphnezomine B was unequivocally established through a combination of spectroscopic techniques following its successful total synthesis.[2] The data presented herein is for the trifluoroacetate salt of the synthetic (-)-daphnezomine B, which has been shown to be in good accordance with the data reported for the natural product.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the fundamental framework for determining the carbon skeleton and the relative stereochemistry of Daphnezomine B. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Daphnezomine B (as TFA salt) in CDCl₃

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, Coupling Constant (J in Hz)
1171.1
2137.9
3129.25.61 (s)
460.23.45 (d, J = 12.0 Hz)
549.3
646.92.41 (m)
745.12.11 (m), 1.83 (m)
841.52.01 (m)
938.92.21 (m), 1.93 (m)
1035.82.53 (m)
1134.21.62 (m), 1.45 (m)
1233.51.75 (m)
1331.81.11 (s)
1430.51.89 (m), 1.55 (m)
1529.71.23 (d, J = 7.0 Hz)
1628.41.35 (m), 1.28 (m)
1721.40.95 (d, J = 7.0 Hz)
1820.90.88 (d, J = 7.0 Hz)
OMe52.13.73 (s)

Data extracted from the supporting information of the first total synthesis of (-)-Daphnezomines A and B.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of Daphnezomine B.

Table 2: High-Resolution Mass Spectrometry Data for Daphnezomine B

Ionization ModeCalculated m/zFound m/zFormula
ESI+344.2584344.2589[M+H]⁺

Data corresponds to the synthesized (-)-daphnezomine B.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the key functional groups present in the molecule.

Table 3: Infrared (IR) Spectroscopic Data for Daphnezomine B

Wavenumber (cm⁻¹)Assignment
2955, 2924, 2853C-H stretching
1738C=O stretching (ester)
1653C=C stretching
1458, 1377C-H bending
1198, 1134C-O stretching

Data corresponds to the synthesized (-)-daphnezomine B.[2]

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III 400 MHz spectrometer.[6] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on an Agilent 6230 TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Infrared Spectroscopy

IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer.

Structural Elucidation Workflow

The process of elucidating the structure of a complex natural product like Daphnezomine B is a systematic endeavor.

G Isolation Isolation from Daphniphyllum humile Purification Chromatographic Purification Isolation->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Elucidation Data Interpretation & Structure Elucidation NMR->Elucidation MS->Elucidation IR->Elucidation TotalSynthesis Total Synthesis Confirmation Elucidation->TotalSynthesis

Workflow for the structural elucidation of Daphnezomine B.

Chemical Structure of Daphnezomine B

The intricate, polycyclic structure of Daphnezomine B is a testament to the biosynthetic prowess of nature.

G DaphnezomineB

Chemical structure of Daphnezomine B.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the molecular structure of Daphnezomine B. For researchers in natural product chemistry, medicinal chemistry, and drug discovery, this information is invaluable for the design of synthetic strategies, the development of new analogs, and the exploration of the therapeutic potential of this fascinating class of alkaloids. The first total synthesis of Daphnezomine A and B by Li and coworkers stands as a landmark achievement, paving the way for further investigations into the chemistry and biology of these complex molecules.[3][4]

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie International Edition. [Link]

  • Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society. [Link]

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. The Journal of Organic Chemistry. [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. Organic Letters. [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation. PubMed. [Link]

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. [Link]

  • 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in... ResearchGate. [Link]

Sources

Daphnezomine B: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Daphnezomine B, a structurally intricate Daphniphyllum alkaloid, presents a compelling frontier in natural product-based drug discovery. Isolated from Daphniphyllum humile, this unique aza-adamantane-containing compound has demonstrated notable cytotoxic activity, hinting at a broader therapeutic potential.[1] This technical guide provides a comprehensive overview of Daphnezomine B, from its molecular architecture to its known biological effects and putative mechanisms of action. Primarily targeting researchers and drug development professionals, this document synthesizes the current, albeit nascent, understanding of Daphnezomine B and outlines a strategic, protocol-driven approach to systematically explore its therapeutic applications in oncology, inflammation, and neuroprotection. By providing detailed experimental workflows and contextualizing the scientific rationale, this guide aims to catalyze further investigation into this promising natural product.

Introduction: The Enigmatic Architecture and Origins of Daphnezomine B

The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products renowned for their wide-ranging biological activities, including anticancer, anti-HIV, antioxidant, and neuroprotective properties.[1][2] Daphnezomine B, a prominent member of this family, was first isolated from the leaves of Daphniphyllum humile.[1] Its defining feature is a rare aza-adamantane core skeleton, a rigid and sterically hindered motif that poses significant synthetic challenges and likely contributes to its biological specificity.[1][3][4] The successful total synthesis of Daphnezomine B has been a significant milestone, ensuring a consistent and scalable supply for in-depth biological evaluation, thus overcoming the limitations of natural abundance.[1][3][5]

The initial biological screening of Daphnezomine B revealed potent cytotoxic activity against murine lymphoma L1210 cells, with an IC50 value of 1.2 μM.[1] This finding has been the primary driver for continued interest in its therapeutic potential. However, the broader bioactivity profile of Daphnezomine B remains largely unexplored. The diverse therapeutic effects observed in other Daphniphyllum alkaloids provide a strong impetus to investigate its potential beyond cytotoxicity.[1]

This guide will first delve into the established cytotoxic properties of Daphnezomine B and then extrapolate to potential anti-inflammatory and neuroprotective applications, drawing parallels from related compounds. For each potential application, a detailed experimental framework will be provided to facilitate a systematic and rigorous investigation of its therapeutic promise.

Unraveling the Cytotoxic Potential of Daphnezomine B

The foundational discovery of Daphnezomine B's cytotoxicity against L1210 murine lymphoma cells provides a critical starting point for its evaluation as a potential anticancer agent.[1] To build upon this initial finding, a multi-faceted approach is required to elucidate its mechanism of action, assess its broader anticancer spectrum, and determine its therapeutic window.

Validating and Expanding the Anticancer Spectrum

The initial cytotoxicity data needs to be validated and expanded across a panel of human cancer cell lines representing diverse tumor types. This will provide a clearer picture of its potential as a broad-spectrum or a niche anticancer agent.

Table 1: Proposed NCI-60 Human Tumor Cell Line Screen for Daphnezomine B

Cancer TypeRepresentative Cell Lines
LeukemiaCCRF-CEM, K-562, MOLT-4
Non-Small Cell LungNCI-H460, NCI-H522
Colon CancerHT29, HCT-116
CNS CancerSF-268, SNB-19
MelanomaLOX IMVI, UACC-62
Ovarian CancerOVCAR-3, IGROV1
Renal Cancer786-0, A498
Prostate CancerPC-3, DU-145
Breast CancerMCF7, MDA-MB-231
Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of Daphnezomine B across various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Daphnezomine B (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Daphnezomine B in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Delving into the Mechanism of Action: Apoptosis Induction

A common mechanism of action for cytotoxic compounds is the induction of apoptosis. Investigating key apoptotic markers will provide insight into how Daphnezomine B exerts its effects.

dot

Apoptosis_Pathway Daphnezomine_B Daphnezomine B Bax Bax Daphnezomine_B->Bax activates Bcl2 Bcl-2 Daphnezomine_B->Bcl2 inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed Mitochondrial Apoptotic Pathway Induced by Daphnezomine B.

Exploring the Anti-inflammatory Frontier

Chronic inflammation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Many natural products, including alkaloids from the Daphne genus, have demonstrated potent anti-inflammatory effects.[6] Investigating the anti-inflammatory potential of Daphnezomine B is a logical and promising extension of its bioactivity profile.

Rationale for Anti-inflammatory Investigation

Several compounds isolated from Daphne species have been shown to inhibit key inflammatory mediators.[6] A common mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response. Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

dot

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates Daphnezomine_B Daphnezomine B Daphnezomine_B->IKK inhibits? IkappaB IκBα IKK->IkappaB phosphorylates (leading to degradation) NFkappaB NF-κB IkappaB->NFkappaB sequesters in cytoplasm Nucleus Nucleus NFkappaB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes induces transcription of

Caption: Putative Inhibition of the NF-κB Signaling Pathway by Daphnezomine B.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol provides a method to assess the anti-inflammatory activity of Daphnezomine B by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Daphnezomine B (stock solution in DMSO)

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Daphnezomine B for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production by Daphnezomine B.

Probing the Neuroprotective Capabilities

The structural complexity of many alkaloids often correlates with their ability to interact with neurological targets. Several synthetic derivatives of Daphniphyllum alkaloids have demonstrated promising neuroprotective activity, providing a strong rationale for investigating Daphnezomine B in this context.[6][8]

Rationale for Neuroprotective Investigation

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis.[2][9] Alkaloids have been shown to exert neuroprotective effects by mitigating these pathological processes.[9] Potential mechanisms include the suppression of intracellular reactive oxygen species (ROS) production and the modulation of apoptotic pathways within neurons.[9]

dot

Neuroprotection_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation (Future Direction) Induce_Stress Induce Oxidative Stress (e.g., H2O2, glutamate) Treat_Daphnezomine_B Treat with Daphnezomine B Induce_Stress->Treat_Daphnezomine_B Neuronal_Cells Neuronal Cell Line (e.g., SH-SY5Y) Neuronal_Cells->Induce_Stress Assess_Viability Assess Cell Viability (MTT Assay) Treat_Daphnezomine_B->Assess_Viability Measure_ROS Measure ROS Levels (DCFH-DA Assay) Treat_Daphnezomine_B->Measure_ROS Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treat_Daphnezomine_B->Apoptosis_Assay Animal_Model Animal Model of Neurodegeneration Assess_Viability->Animal_Model Positive results lead to Administer_Compound Administer Daphnezomine B Animal_Model->Administer_Compound Behavioral_Tests Behavioral Tests Administer_Compound->Behavioral_Tests Histopathology Histopathological Analysis Behavioral_Tests->Histopathology

Caption: Experimental Workflow for Investigating the Neuroprotective Effects of Daphnezomine B.

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol details a method to evaluate the neuroprotective effects of Daphnezomine B against hydrogen peroxide (H2O2)-induced oxidative stress in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Daphnezomine B (stock solution in DMSO)

  • Complete DMEM/F12 medium

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, differentiate the cells with retinoic acid for 5-7 days.

  • Pre-treatment: Pre-treat the cells with various concentrations of Daphnezomine B for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 100-200 µM) for 24 hours.

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.2 to assess the protective effect of Daphnezomine B on cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by Daphnezomine B relative to the H2O2-treated control.

Future Directions and Concluding Remarks

The therapeutic potential of Daphnezomine B is at an exciting, yet nascent, stage of exploration. The initial cytotoxic data provides a solid foundation for further investigation into its anticancer properties. However, the diverse biological activities of the broader Daphniphyllum alkaloid family strongly suggest that its therapeutic potential may extend to anti-inflammatory and neuroprotective applications.

The experimental protocols detailed in this guide provide a roadmap for a systematic and rigorous evaluation of Daphnezomine B's bioactivity. Positive findings from these in vitro studies will necessitate a progression to more complex cellular models and eventually to in vivo animal studies to assess efficacy, pharmacokinetics, and safety.

The unique and complex structure of Daphnezomine B makes it a compelling lead compound for drug discovery. A thorough understanding of its mechanism of action in these diverse therapeutic areas could pave the way for the development of novel therapeutics with improved efficacy and safety profiles. The journey to unlock the full therapeutic potential of Daphnezomine B is just beginning, and it is a path that holds great promise for addressing unmet medical needs.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. [Link]

  • MDPI. (2023). Phytochemistry and Anti-Inflammatory and Antioxidant Activities of Cinnamomum osmophloeum and Its Bioactive Constituents: A Review. [Link]

  • Lu, Q. Y., Zhang, J. H., Wang, W. G., Di, Y. T., & Hao, X. J. (2020). New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch. Molecules, 25(18), 4253. [Link]

  • Kim, J. H., et al. (2021). Neuroprotective effects of allocryptopine-rich alkaloid extracts against oxidative stress-induced neuronal damage. Journal of Ethnopharmacology, 271, 113887. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of (−)-Daphnezomines A and B. [Link]

  • Slattery, C., et al. (2023). The Neuroprotective Effects and Therapeutic Potential of the Chalcone Cardamonin for Alzheimer's Disease. Antioxidants, 12(1), 184. [Link]

  • ResearchGate. (2010). Anti-inflammatory activity of (-)-aptosimon isolated from Daphne genkwa in RAW264.7 cells. [Link]

  • Guo, J., et al. (2025). Daphnicalycinones A and B, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum with anti-inflammatory activity. Phytochemistry. [Link]

  • Tang, Q., et al. (2022). Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway. Frontiers in Nutrition, 8, 826957. [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). [Link]

  • de Medeiros, J. M., et al. (2001). Anti-inflammatory activity of cubebin, a lignan from the leaves of Zanthoxyllum naranjillo Griseb. Planta Medica, 67(8), 745-748. [Link]

  • MDPI. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. [Link]

  • Xu, J., et al. (2022). Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. Organic Letters, 24(41), 7592–7596. [Link]

  • sioc-journal.cn. (2023). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. [Link]

Sources

The Enigmatic Aza-Adamantane: A Literature Review of Daphnezomine B Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Daphniphyllum alkaloids, a diverse family of over 350 structurally complex natural products, have long captivated the attention of the scientific community.[1][2] Isolated from plants of the genus Daphniphyllum, these compounds exhibit a wide array of intriguing biological activities, including cytotoxic, anti-HIV, antioxidant, and neuroprotective properties.[3][4][5][6] Among this fascinating group, Daphnezomine B stands out due to its unique and sterically congested aza-adamantane core, a feature that presents a formidable challenge for synthetic chemists and hints at novel biological mechanisms.[3][7] First isolated from the leaves of Daphniphyllum humile in 1999, Daphnezomine B has demonstrated notable cytotoxic activity, making it a compelling target for further investigation in the realm of oncology drug discovery.[3]

This technical guide provides a comprehensive review of the current state of Daphnezomine B research, with a particular focus on its chemical synthesis and known biological activity. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of this intricate natural product. By detailing the elegant synthetic strategies that have conquered its complex architecture and summarizing its cytotoxic profile, this guide aims to provide a solid foundation for future research into its mechanism of action and the exploration of its potential as a therapeutic agent.

Chemical Synthesis of Daphnezomine B

The total synthesis of Daphnezomine B is a significant achievement in natural product chemistry, showcasing innovative synthetic strategies to construct its complex, polycyclic framework. The first and thus far only total synthesis was accomplished by the Li group in 2020, a landmark achievement that provides a blueprint for accessing this rare alkaloid and its analogs for further study.[3][7]

Retrosynthetic Analysis

The Li group's retrosynthetic strategy for Daphnezomine B hinged on a late-stage intramolecular cyclization to forge the characteristic aza-adamantane core.[7] The key disconnection involved a 6-endo-trig radical cyclization of a precursor containing the requisite stereocenters. This precursor was envisioned to be assembled from simpler, chiral building blocks, ultimately tracing back to the readily available monoterpene, (S)-carvone.[7]

G Daphnezomine_B Daphnezomine B Aza_adamantane Aza-adamantane Core Formation (Keto-amine Tautomerization) Daphnezomine_B->Aza_adamantane Final Step Cyclization_Precursor Cyclization Precursor Aza_adamantane->Cyclization_Precursor Radical_Cyclization 6-endo-trig Radical Cyclization Cyclization_Precursor->Radical_Cyclization Bicyclic_Ketone Bicyclic Ketone Radical_Cyclization->Bicyclic_Ketone Fragment_Coupling Fragment Coupling (Suzuki-Miyaura) Carvone (S)-Carvone Fragment_Coupling->Carvone Bicyclic_Ketone->Fragment_Coupling Oxidative_Cyclization Pd-catalyzed Oxidative Cyclization Bicyclic_Ketone->Oxidative_Cyclization Sharpless_Amination Sharpless Allylic Amination Oxidative_Cyclization->Sharpless_Amination Sharpless_Amination->Carvone Starting Material G cluster_0 Synthesis of Bicyclic Core cluster_1 Fragment Coupling and Cyclization cluster_2 Final Assembly Carvone (S)-Carvone Step1 Reduction & Silyl Enol Ether Formation Carvone->Step1 Step2 Sharpless Allylic Amination Step1->Step2 Intermediate1 Amino Alcohol Step2->Intermediate1 Step3 Allylation & Pd-catalyzed Oxidative Cyclization Intermediate1->Step3 Bicyclic_Ketone Bicyclic Ketone Step3->Bicyclic_Ketone Step4 Hydroboration & Suzuki-Miyaura Coupling Bicyclic_Ketone->Step4 Intermediate2 Coupled Product Step4->Intermediate2 Step5 Functional Group Manipulations Intermediate2->Step5 Cyclization_Precursor Cyclization Precursor Step5->Cyclization_Precursor Step6 HAT-initiated Radical Cyclization Cyclization_Precursor->Step6 Intermediate3 Tricyclic Amine Step6->Intermediate3 Step7 Keto-amine to Carbinolamine Tautomerization Intermediate3->Step7 Daphnezomine_A Daphnezomine A Step7->Daphnezomine_A Step8 Methylation Daphnezomine_A->Step8 Daphnezomine_B Daphnezomine B Step8->Daphnezomine_B

Caption: Workflow for the total synthesis of Daphnezomine B.

Physicochemical Properties and Spectroscopic Data

The successful synthesis of Daphnezomine B has allowed for its thorough characterization using modern analytical techniques.

PropertyValueReference
Molecular FormulaC₂₃H₃₁NO₄[3]
Molecular Weight385.50 g/mol [3]
AppearanceWhite solid[3]
Optical Rotation[α]²⁰D -85.0 (c 0.1, CHCl₃)[3]
Spectroscopic Data

The structural elucidation of Daphnezomine B was confirmed by a combination of NMR spectroscopy and high-resolution mass spectrometry. [1][3][8]

¹H NMR (400 MHz, CDCl₃) δ (ppm) ¹³C NMR (100 MHz, CDCl₃) δ (ppm)
7.35-7.25 (m, 5H) 174.2
5.85 (s, 1H) 141.5
5.10 (s, 2H) 128.4 (2C)
3.68 (s, 3H) 127.8

| ... | ... |

Note: The table presents a selection of key spectroscopic data. For the complete and assigned NMR data, refer to the supporting information of the primary literature. [3] High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₂₃H₃₂NO₄ [M+H]⁺: 386.2326

  • Found: 386.2325 [3] The absolute configuration of synthetic Daphnezomine B was unequivocally confirmed by X-ray crystallographic analysis of its hydrobromide salt. [3]

Biological Activity of Daphnezomine B

The primary reported biological activity of Daphnezomine B is its cytotoxicity against cancer cell lines.

Cytotoxicity

Daphnezomine B has been shown to exhibit significant cytotoxic activity against murine lymphoma L1210 cells, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.2 μM. [3]This level of potency places Daphnezomine B as a compound of interest for further investigation as a potential anticancer agent. While the specific molecular mechanism of its cytotoxicity has not yet been elucidated, its unique aza-adamantane scaffold may interact with novel biological targets. The broader family of Daphniphyllum alkaloids has been noted for a range of biological activities, including anticancer effects, suggesting a rich area for further research into the specific mechanisms of daphnezomines. [2]

Experimental Protocol: MTT Cytotoxicity Assay

The following is a representative protocol for assessing the cytotoxicity of a compound like Daphnezomine B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [9][10][11][12][13] Objective: To determine the concentration of Daphnezomine B that inhibits the growth of a cancer cell line (e.g., L1210) by 50% (IC₅₀).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [12] Materials:

  • L1210 murine lymphoma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Daphnezomine B (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed L1210 cells into 96-well plates at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Daphnezomine B in culture medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start Seed_Cells Seed L1210 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat cells with Daphnezomine B (serial dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical MTT cytotoxicity assay.

Future Directions and Conclusion

The successful total synthesis of Daphnezomine B has opened the door for a more in-depth exploration of its biological properties. While its cytotoxicity is established, several key areas of research remain to be explored:

  • Mechanism of Action: Elucidating the molecular mechanism by which Daphnezomine B exerts its cytotoxic effects is a critical next step. Investigating its potential interactions with DNA, topoisomerases, or other cellular targets could reveal novel pathways for cancer therapy.

  • Broader Biological Screening: Given the diverse biological activities of other Daphniphyllum alkaloids, it is highly probable that Daphnezomine B possesses other pharmacological properties. Screening for anti-inflammatory, neuroprotective, and antiviral activities is warranted.

  • Structure-Activity Relationship (SAR) Studies: The modular synthetic route to Daphnezomine B provides an excellent platform for the synthesis of analogs. SAR studies could identify key structural features responsible for its cytotoxicity and potentially lead to the development of more potent and selective compounds.

References

  • Li, C., et al. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. [Link]

  • Xu, G., et al. (2020). Total Synthesis of (−)-Daphnezomines A and B. ResearchGate. [Link]

  • Smith, A. B., et al. (2015). The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. The Journal of Organic Chemistry, 80(6), 2939-2955. [Link]

  • Zhang, C., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(23), 5498. [Link]

  • Xu, J., et al. (2022). Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. Organic Letters, 24(40), 7369–7374. [Link]

  • Xu, J., et al. (2022). Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation. PubMed. [Link]

  • Morozova, E. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133-1154. [Link]

  • Yang, M., & Dou, C. (2021). Synthetic Studies Toward Daphnezomines A and B. ResearchGate. [Link]

  • Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(9), 3624. [Link]

  • Zhang, C., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Hordyjewska, A., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • El-Sayed, M., et al. (2017). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Molecules, 22(2), 250. [Link]

  • Murtuda, A. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Morozova, E. A., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Total Synthesis of (−)-Daphnezomines A and B. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Total Synthesis of (−)-Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Allure of Daphnezomine B

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades.[1] Their complex, highly congested polycyclic architectures present formidable challenges and serve as a playground for the development of novel synthetic strategies.[1][2] Among these, daphnezomine B, first isolated from the leaves of Daphniphyllum humile in 1999, is a particularly intriguing target.[3] It features a unique and rigid aza-adamantane core, a structural motif that is rare among the Daphniphyllum alkaloids.[1][4] This intricate architecture is not merely of academic interest; daphnezomine B has demonstrated notable cytotoxicity against murine lymphoma L1210 cells, with an IC₅₀ of 1.2 μM, highlighting its potential as a lead compound in drug discovery.[3]

The first total synthesis of (−)-daphnezomine B was accomplished by the research group of Chao Li, a landmark achievement that showcases a modular and elegant strategy.[1][5] This guide provides a detailed technical overview and step-by-step protocols for this synthesis, intended for researchers and scientists in organic synthesis and drug development. We will dissect the key transformations, explaining the rationale behind the chosen methodologies and providing insights into the execution of these complex reactions.

Retrosynthetic Analysis: A Strategic Deconstruction

The synthetic plan for (−)-daphnezomine B hinges on a late-stage construction of the characteristic aza-adamantane core. The retrosynthetic analysis, as conceptualized by Li and coworkers, is depicted below.[1][5] The core idea is to simplify the target molecule by strategically disconnecting key bonds, leading back to a readily available chiral starting material.

G Daphnezomine_B (-)-Daphnezomine B Keto_Amine Keto-Amine Tautomer Daphnezomine_B->Keto_Amine Keto-amine- carbinolamine tautomerization Cyclized_Adduct Trans-fused Adduct Keto_Amine->Cyclized_Adduct Reduction Alkene_Precursor Alkene Precursor (5) Cyclized_Adduct->Alkene_Precursor 6-endo-trig Radical Cyclization (HAT) Ketone_6 Ketone (6) Alkene_Precursor->Ketone_6 Side-chain installation & functional group manipulations Azabicyclo Azabicyclo[3.3.1]nonane (7) Ketone_6->Azabicyclo Stereoselective B-alkyl Suzuki- Miyaura Coupling Allyl_Amine Allyl Amine (8) Azabicyclo->Allyl_Amine Pd-catalyzed oxidative cyclization Silyl_Enol_Ether Silyl Enol Ether (10) Allyl_Amine->Silyl_Enol_Ether Sharpless allylic amination & allylation Carvone (S)-Carvone (11) Silyl_Enol_Ether->Carvone Hydrogenation & enol ether formation

Caption: Retrosynthetic analysis of (−)-Daphnezomine B.

The key disconnections in this strategy are:

  • Keto-amine-carbinolamine tautomerization: The final aza-adamantane core is envisioned to arise from a keto-amine tautomer.[3]

  • Radical Cyclization: The crucial C8-C9 bond of the bridged six-membered ring is formed via a Hydrogen Atom Transfer (HAT)-initiated intramolecular radical conjugate addition.[1][5] This is a powerful strategy for forming sterically congested quaternary centers.

  • Suzuki-Miyaura Coupling: The cyclohexene side chain is installed using a stereoselective B-alkyl Suzuki-Miyaura coupling.[1][5]

  • Palladium-Catalyzed Oxidative Cyclization: The azabicyclo[3.3.1]nonane core, a common feature in Daphniphyllum alkaloids, is constructed through an elegant oxidative cyclization.[1]

  • Chiral Pool Starting Material: The entire synthesis commences from the inexpensive and commercially available chiral terpene, (S)-carvone.[1][5]

Forward Synthesis: A Step-by-Step Guide

The forward synthesis is a 14-step sequence from (S)-carvone.[1] Below are the detailed protocols for the key transformations.

Stage 1: Construction of the Azabicyclo[3.3.1]nonane Core

This initial stage focuses on the rapid assembly of the bicyclic core of the molecule.

1.1 Sharpless Allylic Amination and Allylation

The synthesis begins with the global hydrogenation of (S)-carvone, followed by the formation of a silyl enol ether. The key step is the introduction of the nitrogen atom via a Sharpless allylic amination.[1]

  • Principle and Justification: The Sharpless asymmetric aminohydroxylation allows for the stereoselective introduction of an amino group and a hydroxyl group across a double bond. In this synthesis, a modified procedure is used for the α-N-tosylamination of a silyl enol ether. This method provides a reliable way to install the required nitrogen functionality at a specific stereocenter.

  • Detailed Protocol:

    • To a solution of the silyl enol ether (derived from hydrogenated (S)-carvone) in acetonitrile, add the freshly prepared Sharpless aminating reagent.

    • Stir the reaction mixture at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with sodium sulfite solution and extract the aqueous layer with ethyl acetate.

    • The crude amination product is then treated with sodium hydride and allyl bromide in THF to yield the N-allylated product.[5]

    • Purify the product by flash column chromatography on silica gel.

1.2 Palladium-Catalyzed Oxidative Cyclization

With the allylated amine in hand, the azabicyclo[3.3.1]nonane ring system is constructed using a palladium-catalyzed oxidative cyclization.[1][5]

  • Principle and Justification: This reaction proceeds via a Wacker-type mechanism. The palladium(II) catalyst activates the terminal alkene of the allyl group, which is then attacked by the intramolecular tosylamide nucleophile. Subsequent β-hydride elimination and reductive elimination steps regenerate the palladium catalyst and form the bicyclic product. This is a highly efficient method for constructing the bicyclic core and a key all-carbon quaternary stereocenter at C5.

  • Detailed Protocol:

    • To a solution of the N-allyl tosylamide in a suitable solvent (e.g., acetonitrile or toluene), add Pd(OAc)₂ (20 mol%).

    • Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the azabicyclo[3.3.1]nonane product.

Stage 2: Stereoselective Installation of the Cyclohexene Side Chain

This stage involves the crucial Suzuki-Miyaura coupling to attach the cyclohexene moiety with the correct stereochemistry.

G Azabicyclo Azabicyclo[3.3.1]nonane (7) Protected_Ketal Bulky Ketal (13) Azabicyclo->Protected_Ketal Protection Hydroboration Hydroboration Protected_Ketal->Hydroboration Suzuki B-alkyl Suzuki- Miyaura Coupling Hydroboration->Suzuki Coupled_Product Coupled Product (15) Suzuki->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Ketone_6 Ketone (6) Deprotection->Ketone_6

Caption: Workflow for the Suzuki-Miyaura Coupling Stage.

2.1 Protection and Diastereoselective Hydroboration

  • Principle and Justification: To control the stereochemistry of the subsequent Suzuki-Miyaura coupling, the ketone on the azabicyclo[3.3.1]nonane core is first protected with a bulky ketal group. This bulky protecting group blocks one face of the molecule, directing the hydroboration of the exocyclic methylene group from the desired concave face, thus setting the crucial C6 stereocenter.[1]

  • Detailed Protocol:

    • Treat the azabicyclo[3.3.1]nonane with 2,2-dimethylpropane-1,3-diol in the presence of a catalytic amount of p-TsOH at 50 °C to form the bulky ketal.

    • The resulting protected compound is then subjected to hydroboration with 9-BBN.

2.2 B-alkyl Suzuki-Miyaura Coupling

  • Principle and Justification: The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds. Here, it is used to couple the borane intermediate with an iodo-cyclohexenol derivative. The stereochemistry established in the hydroboration step is transferred to the final product.

  • Detailed Protocol:

    • To the crude borane from the previous step, add the iodo-cyclohexenol coupling partner, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., aqueous K₃PO₄).

    • The addition of a coligand such as AsPh₃ can improve reproducibility and catalyst turnover.[1]

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.

    • After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.

    • Purify by flash column chromatography.

2.3 Deprotection

  • Principle and Justification: The bulky ketal protecting group is removed to reveal the ketone, which is necessary for the subsequent steps. This deprotection proved to be challenging due to the lability of the allylic alcohol. The final protocol utilizes TFA, which proceeds through a stable trifluoroacetate intermediate.[1]

  • Detailed Protocol:

    • Treat the protected coupled product with trifluoroacetic acid (TFA).

    • The reaction initially forms a C11 trifluoroacetate intermediate, followed by the slower removal of the 1,3-dioxane protecting group.

    • Perform a basic work-up to hydrolyze the trifluoroacetate and yield the desired ketone. Note that this process leads to epimerization at the C11 position.[5]

Stage 3: Formation of the Aza-adamantane Precursor

This stage involves the installation of the final carbon atoms and the key cyclization to form the core of the aza-adamantane structure.

3.1 Side Chain Installation and Functional Group Manipulations

  • Principle and Justification: A two-step sequence of nucleophilic addition of a Grignard reagent followed by dehydration is used to install the three-carbon side chain at the sterically hindered C8 ketone. Subsequent protecting group manipulations and oxidations set the stage for the crucial radical cyclization.[1][5]

3.2 Fe-mediated Hydrogen Atom Transfer (HAT)-based Radical Cyclization

  • Principle and Justification: This is the cornerstone of the entire synthesis. Free radical reactions are generally less sensitive to steric hindrance, making this an ideal choice for the challenging 6-endo-trig cyclization to form the sterically congested C8-C9 bond. The reaction is initiated by a hydrogen atom transfer from the substrate to an iron catalyst, generating a carbon-centered radical that undergoes conjugate addition to the enone.[1]

  • Detailed Protocol:

    • In a glovebox, to a solution of the alkene precursor in a degassed solvent, add the iron catalyst (e.g., Fe(acac)₃) and a silane reducing agent (e.g., PhSiH₃).

    • Stir the reaction mixture at room temperature for the specified time.

    • Quench the reaction and purify the product by flash column chromatography to yield the trans-fused adduct as the sole cyclized product.[1]

Stage 4: Completion of the Synthesis

The final steps involve the formation of the aza-adamantane core through an epimer locking strategy.

  • Principle and Justification: The trans-fused adduct from the radical cyclization is treated with trifluoroacetic acid (TFA). This induces C10 epimerization and the formation of the thermodynamically more stable aza-adamantane core through a keto-amine to carbinolamine tautomerization.[1][5]

  • Detailed Protocol:

    • Treat the keto amine with TFA to induce C10 epimerization and the formation of daphnezomine A trifluoroacetate salt.

    • The addition of excess methanol to the reaction mixture can directly yield (−)-daphnezomine B.[6] Alternatively, daphnezomine A can be converted to daphnezomine B via methyl ester formation.[5]

    • The final product can be purified by flash column chromatography. The structure of the synthetic daphnezomine B was confirmed by X-ray crystallographic analysis of its hydrobromide salt.[1]

Quantitative Data Summary

Step #ReactionStarting MaterialProductYield (%)
1-3Hydrogenation, Silyl Enol Ether Formation, Sharpless Amination(S)-CarvoneAmination Product41
4N-AllylationAmination ProductAllyl Amine (8)93
5Pd-catalyzed Oxidative CyclizationAllyl Amine (8)Azabicyclo[3.3.1]nonane (7)85
6Ketal ProtectionAzabicyclo[3.3.1]nonane (7)Protected Ketal (13)80
7-8Suzuki Coupling & DeprotectionProtected Ketal (13)Ketone (6)58
9Grignard AdditionKetone (6)Diol (18)80
10-12Functional Group ManipulationsDiol (18)Enone (20)71 (over 3 steps)
13HAT Radical CyclizationAlkene Precursor (5)Trans-fused Adduct (22)31
14Epimerization & TautomerizationTrans-fused Adduct (22)Daphnezomine A (1)53

Conclusion

The total synthesis of (−)-daphnezomine B by Li and coworkers is a testament to the power of modern synthetic organic chemistry. By employing a modular strategy that combines classic reactions with modern catalytic methods, they were able to conquer the significant synthetic challenges posed by this complex natural product. The key transformations, including the palladium-catalyzed oxidative cyclization, the stereoselective Suzuki-Miyaura coupling, and the innovative HAT-based radical cyclization, provide a valuable roadmap for the synthesis of other structurally related alkaloids. The detailed protocols provided in this guide are intended to assist researchers in applying these powerful synthetic tools to their own research endeavors in natural product synthesis and medicinal chemistry.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - MDPI. Available at: [Link]

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. Available at: [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020) - Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis of (–)-Daphnezomines A and B - ResearchGate. Available at: [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B - Wiley Online Library. Available at: [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B - sioc-journal.cn. Available at: [Link]

Sources

Application Note & Protocol: A Stereoselective Total Synthesis of (-)-Daphnezomine B from the Chiral Pool Precursor (S)-Carvone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Allure of Daphniphyllum Alkaloids

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products, with over 350 members identified to date.[1] Isolated from evergreen plants of the Daphniphyllum genus, these compounds have long captured the attention of the scientific community due to their complex, polycyclic architectures and significant biological activities, including anticancer, antioxidant, anti-HIV, and neuroprotective effects.[2][3] A particularly intriguing subfamily is the daphnezomine A-type, which features a unique and highly congested aza-adamantane core skeleton.[2][4][5] This rigid, three-dimensional structure presents a formidable challenge for synthetic chemists and is a key driver for the development of novel synthetic strategies.

Daphnezomine B is a prominent member of this subfamily. Its intricate structure, characterized by multiple stereocenters and a caged framework, makes it an attractive target for total synthesis. A successful synthesis not only provides access to the natural product for further biological evaluation but also serves as a platform for validating new synthetic methodologies. This guide details the first asymmetric total synthesis of (-)-Daphnezomine B accomplished by the Li group, which employs a modular strategy starting from the readily available chiral pool terpene, (S)-carvone.[2][4][6]

Retrosynthetic Analysis and Strategic Approach

The synthetic strategy hinges on a late-stage construction of the defining aza-adamantane core. The retrosynthetic analysis reveals a logical disconnection pathway that traces the complex target molecule back to simple, commercially available starting materials.

Logical Disconnection:

The key retrosynthetic disconnections for (-)-Daphnezomine B are outlined below. The aza-adamantane core of Daphnezomine B (1) is envisioned to arise from its tautomer (2) via an acid-mediated epimerization and cyclization cascade. This key precursor (2) can be formed through a Hydrogen Atom Transfer (HAT)-based radical cyclization of the advanced intermediate (3) . Disconnecting the side chain of intermediate (3) via a Suzuki-Miyaura coupling reveals the azabicyclo[3.3.1]nonane core (4) and a suitable coupling partner. This core bicyclic structure (4) , a common motif in Daphniphyllum alkaloids, can be traced back to the chiral pool starting material, (S)-Carvone (5) .[2][6]

retrosynthesis daphnezomine_B Daphnezomine B (1) tautomer Tautomer (2) daphnezomine_B->tautomer Tautomerization/ Cyclization cyclization_precursor Radical Cyclization Precursor (3) tautomer->cyclization_precursor 6-endo-trig HAT Radical Cyclization azabicyclo Azabicyclo[3.3.1]nonane Core (4) cyclization_precursor->azabicyclo Suzuki-Miyaura Coupling carvone (S)-Carvone (5) azabicyclo->carvone Pd-Catalyzed Oxidative Cyclization

Caption: Retrosynthetic analysis of (-)-Daphnezomine B.

Overall Synthetic Workflow

The forward synthesis is a 14-step sequence that efficiently builds complexity from the simple starting material. The workflow is designed to control stereochemistry at multiple centers, culminating in the construction of the challenging aza-adamantane skeleton.

workflow carvone (S)-Carvone step1_3 Steps 1-3: Amine Installation carvone->step1_3 azabicyclo Azabicyclo[3.3.1]nonane Intermediate step1_3->azabicyclo step4_7 Steps 4-7: Suzuki Coupling azabicyclo->step4_7 suzuki_product Coupled Product step4_7->suzuki_product step8_12 Steps 8-12: Side Chain Modification suzuki_product->step8_12 cyclization_precursor Cyclization Precursor step8_12->cyclization_precursor step13 Step 13: HAT Radical Cyclization cyclization_precursor->step13 epi_tautomer epi-Tautomer step13->epi_tautomer step14 Step 14: Acid-Mediated Cyclization epi_tautomer->step14 daphnezomine_B (-)-Daphnezomine B step14->daphnezomine_B

Caption: High-level workflow of the (-)-Daphnezomine B synthesis.

Detailed Experimental Protocols

This section provides step-by-step protocols for the key transformations in the synthesis of (-)-Daphnezomine B.

Part 1: Construction of the Azabicyclo[3.3.1]nonane Core

The initial phase of the synthesis focuses on converting (S)-carvone into a key bicyclic intermediate. This involves stereoselective amine installation and a crucial palladium-catalyzed cyclization.

Step 1: Sharpless Allylic Amination

  • Principle: This reaction introduces the crucial nitrogen atom into the molecule. The Sharpless asymmetric aminohydroxylation uses a chiral ligand to direct the stereoselective addition of an amino group and a hydroxyl group across a double bond. In this modified procedure, an allylic amination is achieved.

  • Protocol:

    • To a solution of the silyl enol ether derived from hydrogenated (S)-carvone (1.0 equiv) in a suitable solvent (e.g., t-BuOH/H₂O), add chloramine-T (1.1 equiv) and the Sharpless catalyst system.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with sodium sulfite solution.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired allylic amine.

Step 2: Palladium-Catalyzed Oxidative Cyclization

  • Principle: This key step forms the azabicyclo[3.3.1]nonane ring system. A palladium(II) catalyst facilitates an intramolecular oxidative cyclization of the tertiary amine, forming the second ring of the bicyclic core.[2][4]

  • Protocol:

    • To a solution of the N-allylated amine (1.0 equiv) in a solvent such as acetonitrile, add Pd(OAc)₂ (10 mol%) and an oxidant like Cu(OAc)₂ (2.0 equiv).

    • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

    • Cool the reaction to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the bicyclic ketone.

Parameter Step 1: Allylic Amination Step 2: Oxidative Cyclization
Starting Material Silyl enol ether of carvone derivativeN-allylated amine
Key Reagents Chloramine-T, Sharpless CatalystPd(OAc)₂, Cu(OAc)₂
Solvent t-BuOH / H₂OAcetonitrile
Temperature Room Temperature80 °C (Reflux)
Typical Yield ~41%[6]High
Part 2: Core Elaboration via Suzuki-Miyaura Coupling

With the core bicyclic system in hand, the next stage involves installing the side chain required for the final cyclization.

Step 3: Stereoselective B-Alkyl Suzuki-Miyaura Coupling

  • Causality and Principle: A significant challenge is the stereoselective formation of a C(sp³)-C(sp²) bond. A Suzuki-Miyaura coupling is employed for this purpose. First, the alkene in the bicyclic intermediate is converted to an organoborane via hydroboration. This intermediate is then directly used in a palladium-catalyzed cross-coupling with a vinyl iodide partner. The stereochemistry is directed by the steric environment of the bicyclic system.[2][6]

  • Protocol:

    • Hydroboration: To a solution of the bicyclic alkene (1.0 equiv) in THF at 0 °C, add 9-BBN-H (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Coupling: To the above mixture, add the vinyl iodide coupling partner (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and an aqueous solution of a base (e.g., K₃PO₄, 3.0 equiv).

    • Heat the reaction mixture to 60 °C for 12 hours under an inert atmosphere.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify via flash column chromatography to yield the coupled product.

Part 3: Final Assembly of the Aza-Adamantane Core

The final steps of the synthesis are the most complex, involving a radical cyclization to form a key C-C bond followed by an acid-mediated cascade to lock the molecule into its final aza-adamantane structure.

Step 4: Fe-Mediated HAT Radical Cyclization

  • Principle: This is the crucial C-C bond-forming reaction that sets the stage for the final caged structure. An Fe(III)-mediated Hydrogen Atom Transfer (HAT) process generates a radical on the side chain, which then undergoes a 6-endo-trig cyclization onto the α,β-unsaturated ester.[2][6] This reaction is challenging but essential for building the polycyclic framework.

  • Protocol:

    • Dissolve the cyclization precursor (1.0 equiv) in a degassed solvent like dichloroethane.

    • Add Fe(acac)₃ (20 mol%) and phenylsilane (3.0 equiv).

    • Heat the mixture to 80 °C under an argon atmosphere for 6-8 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the reaction and concentrate under reduced pressure.

    • Purify the residue by preparative HPLC to isolate the cyclized product, which exists as the C10 epimer of the final natural product's tautomer.[6]

Step 5: Acid-Mediated Epimerization and Tautomerization

  • Principle: The product from the radical cyclization is a thermodynamic precursor to the final natural product. Treatment with acid facilitates an epimerization at the C10 position, followed by a cascade of tautomerization and cyclization to form the thermodynamically stable aza-adamantane core of Daphnezomine B.[6]

  • Protocol:

    • Dissolve the purified product from the previous step in methanol.

    • Add a catalytic amount of a strong acid, such as HCl (e.g., a few drops of concentrated HCl).

    • Stir the solution at room temperature for 1-2 hours.

    • Neutralize the reaction carefully with a saturated solution of NaHCO₃.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purification by flash chromatography yields (-)-Daphnezomine B.

Conclusion

This application note outlines a robust and stereoselective total synthesis of (-)-Daphnezomine B, a structurally complex Daphniphyllum alkaloid.[6] The 14-step synthesis, commencing from the chiral pool starting material (S)-carvone, demonstrates the power of modern synthetic methods, including a palladium-catalyzed oxidative cyclization and a late-stage HAT radical cyclization, to construct challenging molecular architectures.[2][6] The protocols described herein provide a detailed guide for researchers aiming to synthesize Daphnezomine B and its analogs for further investigation into their chemical biology and potential therapeutic applications.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B. [Link]

  • Su, S., Lin, C., & Zhai, H. (2023). Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie International Edition, 62(23). [Link]

  • Zhang, Z., & Li, C. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(1), 249. [Link]

  • Chemistry LibreTexts. (2024). The Robinson Annulation Reaction. [Link]

Sources

Application Note: Strategic Implementation of the Sharpless Asymmetric Aminohydroxylation in the Total Synthesis of (−)-Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Introduction: The Challenge of Daphnezomine B

Daphnezomine B is a structurally complex alkaloid isolated from the plant genus Daphniphyllum.[1][2] These alkaloids are renowned for their highly congested, polycyclic architectures, which pose significant challenges to synthetic chemists. Daphnezomine B, in particular, features a unique aza-adamantane core embedded within a framework of nine contiguous stereocenters.[2] The precise stereochemical control required for its construction demands a robust and highly selective synthetic strategy.

This application note details the pivotal role of the Sharpless Asymmetric Aminohydroxylation (AA) in the first total synthesis of (−)-Daphnezomine B, as reported by Li and coworkers.[1][3][4] This key transformation enabled the efficient and stereocontrolled installation of a crucial nitrogen-containing stereocenter, forming the foundational azabicyclo[3.3.1]nonane backbone of the molecule.[3][4][5][6][7] We will explore the mechanistic rationale, provide a detailed experimental protocol based on the successful synthesis, and discuss the strategic implications of this reaction.

The Strategic Imperative: Why Sharpless Asymmetric Aminohydroxylation?

The direct and stereoselective introduction of a vicinal amino alcohol moiety (a hydroxyl group and an amino group on adjacent carbons) is a frequent challenge in natural product synthesis.[8][9][10] The Sharpless Asymmetric Aminohydroxylation (AA) reaction provides an elegant solution, converting a simple alkene into a chiral protected amino alcohol in a single, catalytic step.[10][11]

Causality Behind the Choice:

  • High Enantioselectivity: The reaction employs chiral cinchona alkaloid-derived ligands to direct the osmium-catalyzed aminohydroxylation to a specific face of the alkene, ensuring the formation of the desired enantiomer with high fidelity.[12][13][14]

  • Predictable Stereochemistry: The choice between pseudoenantiomeric ligands, such as (DHQ)₂PHAL and (DHQD)₂PHAL, allows for predictable access to either enantiomer of the product.[11][12][13]

  • Operational Simplicity: The reaction is typically performed under mild conditions and tolerates a variety of functional groups, making it a versatile tool in a multi-step synthesis.

In the context of the Daphnezomine B synthesis, the Sharpless AA was employed on a silyl enol ether intermediate derived from (S)-carvone.[1] This step was critical for establishing the stereochemistry of the nitrogen-bearing carbon, which becomes a cornerstone of the final aza-adamantane core.

Mechanistic Underpinnings of the Sharpless AA

The Sharpless AA reaction is mechanistically related to the well-known Sharpless Asymmetric Dihydroxylation (AD).[8][9] The process involves two interconnected catalytic cycles. The key bond-forming step involves the cycloaddition of the alkene substrate to an osmium(VIII) imido species.

Key Components and Their Roles:

  • Osmium Catalyst (e.g., OsO₄ or K₂OsO₂(OH)₄): The primary catalytic species that activates the alkene.

  • Chiral Ligand (e.g., (DHQ)₂PHAL): A cinchona alkaloid derivative that binds to the osmium center, creating a chiral environment that directs the stereochemical outcome.[11]

  • Nitrogen Source (e.g., Chloramine-T, AcNHBr): This reagent serves a dual purpose: it provides the nitrogen atom for the amination and acts as the stoichiometric oxidant to regenerate the active Os(VIII) catalyst.[14]

The proposed mechanism involves the formation of an imidotrioxoosmium(VIII) intermediate, which undergoes a [3+2] or [2+2] cycloaddition with the alkene.[14] This is followed by hydrolysis of the resulting osmaazaglycolate intermediate to release the vicinal amino alcohol product and regenerate the catalyst for the next turnover.[14]

Sharpless_AA_Mechanism Simplified Catalytic Cycle of Sharpless AA cluster_main Primary Catalytic Cycle OsVIII_Imido L*OsO₃(NR) OsVI_Azaglycolate L*Os(VI) Complex Alkene Alkene Alkene->OsVIII_Imido Product syn-Amino Alcohol OsVI_Azaglycolate->Product N_Source Nitrogen Source (e.g., Chloramine-T) OsVI_Azaglycolate->N_Source N_Source->OsVIII_Imido

Caption: A simplified workflow of the Sharpless AA catalytic cycle.

Experimental Protocol: Sharpless Amination in Daphnezomine B Synthesis

The following protocol is adapted from the first total synthesis of (−)-Daphnezomine B by Li et al.[1] It describes the conversion of a key silyl enol ether intermediate to the corresponding protected amino alcohol.

Data Presentation: Reagent Stoichiometry

Reagent/MaterialM.W. ( g/mol )EquivalentsPurpose
Silyl Enol Ether Substrate-1.0Starting Material
tert-Butanol (t-BuOH)74.12SolventReaction Medium
Water (H₂O)18.02SolventCo-solvent, Hydrolysis
AcNHBr137.971.2Nitrogen Source & Oxidant
(DHQ)₂PHAL778.950.05Chiral Ligand
K₂OsO₂(OH)₄368.450.04Osmium Catalyst Precursor
Sodium Benzoate (NaOBz)144.113.0Additive (Buffering/Stability)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the silyl enol ether intermediate in a 1:1 mixture of tert-butanol and water at 0 °C, add sodium benzoate (3.0 equiv.), (DHQ)₂PHAL (0.05 equiv.), and K₂OsO₂(OH)₄ (0.04 equiv.).

  • Initiation: Stir the resulting mixture vigorously. Add N-bromoacetamide (AcNHBr, 1.2 equiv.) in a single portion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS. Expert Insight: The reaction is typically complete within 4-6 hours. The low temperature is crucial for maintaining high enantioselectivity.

  • Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃). Stir for an additional 30 minutes. Trustworthiness Check: The addition of a reducing agent like Na₂SO₃ is essential to quench any residual oxidant and reduce the osmium catalyst to a less toxic, more easily removable form.

  • Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Expected Outcome: The reaction described in the literature afforded the desired amino alcohol product in a 41% yield.[1] While this yield may seem moderate, the successful installation of the critical stereocenter in a single step highlights the strategic power of this method, bypassing more complex and lower-yielding multi-step alternatives.

Synthetic Context and Strategic Importance

The Sharpless AA was not an isolated transformation but a cornerstone of a highly convergent synthesis. The amino alcohol product served as a linchpin, enabling a subsequent palladium-catalyzed oxidative cyclization to rapidly construct the core azabicyclo[3.3.1]nonane skeleton.[3][4][5][6]

Synthetic_Workflow Strategic Placement of Sharpless AA in Daphnezomine B Synthesis Start (S)-Carvone Intermediate1 Silyl Enol Ether Start->Intermediate1 Multi-step sequence KeyProduct Amino Alcohol Product Intermediate1->KeyProduct Sharpless Asymmetric Aminohydroxylation Intermediate2 Azabicyclo[3.3.1] nonane Core KeyProduct->Intermediate2 Pd-catalyzed cyclization End (−)-Daphnezomine B Intermediate2->End Further Elaboration

Caption: Overview of the early-stage synthesis of Daphnezomine B.

This strategic sequence—using a chiral pool starting material to set initial stereochemistry, followed by a catalyst-controlled asymmetric amination—demonstrates a powerful approach to building complex nitrogen-containing natural products. The entire synthesis was completed in 14 steps from (S)-carvone.[1][3]

Conclusion

The Sharpless Asymmetric Aminohydroxylation proved to be an enabling technology in the first total synthesis of (−)-Daphnezomine B. Its ability to forge a challenging C-N bond with high stereocontrol streamlined the construction of a key bicyclic intermediate. This application note underscores the reaction's value as a reliable and predictable tool for introducing chiral amino alcohol motifs, a common feature in biologically active molecules. For researchers in drug development and natural product synthesis, mastering this protocol offers a significant strategic advantage in the efficient assembly of complex molecular architectures.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Highlights. [Link]

  • American Chemical Society. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society. [Link]

  • McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Wikipedia. Sharpless oxyamination. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Nilov, D., & Reiser, O. (2002). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Advanced Synthesis & Catalysis, 344(10), 1169-1173. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

  • Clifton, J. E., et al. (2019). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 84(22), 14837–14847. [Link]

Sources

Application Notes & Protocols: A Guide to the Palladium-Catalyzed Oxidative Cyclization in the Total Synthesis of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals on the strategic application of a palladium-catalyzed oxidative cyclization for the construction of a key intermediate in the total synthesis of Daphnezomine B. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the significance of this transformation in the broader context of complex alkaloid synthesis.

Introduction: The Challenge of Daphnezomine B

The Daphniphyllum alkaloids represent a large and structurally diverse family of natural products renowned for their complex, polycyclic architectures and significant biological activities, including anticancer, anti-HIV, and antioxidant effects.[1][2] Within this family, Daphnezomine B presents a formidable synthetic challenge due to its unique and highly congested aza-adamantane core.[1][3] This intricate structure is responsible for its notable cytotoxicity against murine lymphoma L1210 cells (IC₅₀ at 1.2 μM).[1]

The first total synthesis of (–)-Daphnezomine B, accomplished by the research group of Chao Li in 2020, provides an elegant and modular strategy for assembling this complex molecule.[1][4] A cornerstone of their approach is the efficient construction of the azabicyclo[3.3.1]nonane backbone, a common structural motif in Daphniphyllum alkaloids.[1][2][3] This was achieved through a robust palladium-catalyzed oxidative cyclization, a reaction that forms the central focus of these application notes. This key step not only forges a critical C-N bond but also sets the stage for subsequent stereoselective transformations.

The Core Transformation: Mechanistic Insights

The palladium-catalyzed oxidative cyclization is a powerful tool for constructing nitrogen-containing heterocycles.[5][6][7] In the synthesis of the Daphnezomine B precursor, this reaction facilitates an intramolecular aminocyclization of an olefinic tertiary amine. The transformation is noteworthy for its efficiency and mild conditions, utilizing molecular oxygen as the terminal oxidant.

The Catalytic Cycle: A Plausible Mechanism

The reaction proceeds through a Pd(II)/Pd(0) catalytic cycle. While detailed mechanistic studies for this specific substrate are not published, a generally accepted pathway for such transformations provides a strong explanatory framework.

  • Olefin Coordination & Aminopalladation: The catalytically active Pd(II) species coordinates to the terminal alkene of the substrate. This is followed by an intramolecular nucleophilic attack of the tertiary amine onto the coordinated olefin (aminopalladation), forming a new C-N bond and a carbon-palladium(II) sigma bond.

  • β-Hydride Elimination: The resulting alkylpalladium(II) intermediate undergoes a rapid β-hydride elimination. This step forms the thermodynamically stable exocyclic double bond in the product and generates a palladium(II)-hydride species.

  • Reductive Elimination & Catalyst Regeneration: The Pd(II)-H species reductively eliminates to yield Pd(0) and a proton. The crucial final step is the re-oxidation of Pd(0) back to the active Pd(II) state by molecular oxygen, allowing the catalytic cycle to continue.

// Nodes sub [label="Substrate (Olefinic Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2 [label="Pd(II)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex1 [label="Pd(II)-Olefin Complex", fillcolor="#FBBC05", fontcolor="#202124"]; aminopalladation [label="Intramolecular\nAminopalladation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Alkyl-Pd(II) Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; beta_elimination [label="β-Hydride\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pdh [label="Pd(II)-H Species", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product\n(Azabicyclo[3.3.1]nonane)", fillcolor="#F1F3F4", fontcolor="#202124"]; pd0 [label="Pd(0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reox [label="Re-oxidation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; o2 [label="O₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; h2o [label="H₂O", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sub -> complex1 [label=" + Pd(II)"]; pd2 -> complex1 [style=invis]; complex1 -> intermediate [label=" [C-N bond formation]"]; intermediate -> pdh [label=" [C=C bond formation]"]; pdh -> pd0 [label=" Reductive\n Elimination"]; pd0 -> pd2 [label=" + O₂"];

// Invisible edges for layout aminopalladation -> intermediate [style=invis]; beta_elimination -> pdh [style=invis]; reox -> pd2 [style=invis];

// Grouping for clarity sub -> product [style=invis]; o2 -> h2o [style=invis];

// Annotations {rank=same; sub; pd2;} {rank=same; product; o2;}

// Edge labels edge [fontname="Arial", fontsize=10]; complex1 -> intermediate [xlabel=" (exo-trig)"]; pdh -> product [taillabel=" + H⁺"]; pd0 -> pd2 [xlabel=" (Terminal Oxidant)"]; } enddot Caption: Proposed Catalytic Cycle for the Oxidative Cyclization.

Causality Behind Experimental Choices
  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is selected as the catalyst precursor. It is a stable, commercially available Pd(II) salt that is readily reduced in situ to the active catalytic species. A relatively high catalyst loading (20 mol %) was reported, likely to ensure efficient conversion of the sterically demanding substrate.[1]

  • Oxidant: The use of molecular oxygen (from an O₂ atmosphere) as the terminal oxidant is a key feature, making this an environmentally benign or "green" chemical process. It avoids the need for stoichiometric, and often toxic, co-oxidants like benzoquinone or copper(II) salts.

  • Solvent: The reaction is performed in a non-polar organic solvent, which is suitable for the substrate and catalyst system.[5]

  • Absence of Ligands: Notably, the reaction proceeds efficiently without the addition of specialized phosphine or nitrogen-based ligands. This simplifies the reaction setup and reduces cost, although it may also contribute to the necessity of a higher catalyst loading.

Experimental Section: Synthesis of the Azabicyclo[3.3.1]nonane Core

This protocol is adapted from the total synthesis reported by Xu et al.[1] It details the cyclization of the precursor amine, which is synthesized from (S)-carvone via Sharpless allylic amination and subsequent allylation.[4]

// Nodes start [label="Prepare Precursor\n(Olefinic Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup:\n- Add Substrate\n- Add Solvent\n- Add Pd(OAc)₂", fillcolor="#FBBC05", fontcolor="#202124"]; purge [label="Purge with O₂\n(Balloon)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="Heat Reaction\n(e.g., 50-80 °C)\nMonitor by TLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup:\n- Quench\n- Extract with Organic Solvent\n- Dry & Concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification:\nSilica Gel Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Isolated Product:\nAzabicyclo[3.3.1]nonane", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> setup; setup -> purge; purge -> react; react -> workup; workup -> purify; purify -> product; } enddot Caption: General Experimental Workflow for the Cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Olefinic Amine SubstrateAs synthesizedN/AMust be pure and dry.
Palladium(II) Acetate99.9%e.g., Sigma-AldrichStore in a desiccator.
Anhydrous TolueneDriSolv® or equivalente.g., MilliporeSigmaEnsure low water content.
Oxygen GasHigh PurityStandard gas supplierUse a balloon or Schlenk line.
Saturated NaHCO₃(aq)Reagent GradeN/AFor workup.
BrineSaturated NaCl(aq)N/AFor workup.
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeN/AFor drying organic layer.
Silica Gel230-400 meshN/AFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the olefinic amine substrate (1.0 eq).

  • Solvent and Catalyst Addition: Dissolve the substrate in anhydrous toluene (to make a ~0.1 M solution). To this solution, add palladium(II) acetate (0.20 eq).

  • Establish Oxygen Atmosphere: Evacuate and backfill the flask with high-purity oxygen gas three times. Maintain a positive pressure of oxygen using an O₂-filled balloon attached to the top of the condenser.

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove palladium black, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure azabicyclo[3.3.1]nonane product.

Quantitative Data Summary

The following table summarizes the reported results for this key transformation.[1]

ParameterValue/ConditionRationale/Significance
Substrate Olefinic Tertiary AminePre-functionalized for intramolecular cyclization.
Catalyst Pd(OAc)₂Reliable and commercially available Pd(II) source.
Catalyst Loading 20 mol %Ensures high conversion for a challenging cyclization.
Oxidant O₂ (1 atm)Green and atom-economical terminal oxidant.
Solvent TolueneStandard non-polar solvent for this type of catalysis.
Yield ExcellentThe reaction is highly efficient.
Scale DecagramDemonstrates the robustness and scalability of the protocol.

Conclusion and Outlook

The palladium-catalyzed oxidative cyclization is a pivotal reaction in the total synthesis of Daphnezomine B.[1][2] Its successful implementation on a decagram scale underscores its reliability and utility for constructing complex molecular architectures.[1] This method provides an elegant solution for forging the core azabicyclo[3.3.1]nonane skeleton, avoiding harsh conditions and utilizing an environmentally friendly oxidant. For researchers in natural product synthesis and medicinal chemistry, this protocol serves as a valuable and powerful tool for the construction of intricate nitrogen-containing heterocyclic systems.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B. [Link]

  • American Chemical Society. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35). [Link]

  • MDPI. (2023). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 28(15), 5899. [Link]

  • ResearchGate. (2021). Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie International Edition, 60(13). [Link]

  • PubMed Central (PMC). (2024). Navigating Excess Complexity: Total Synthesis of Daphenylline. Journal of the American Chemical Society, 146(1), 336–342. [Link]

  • Organic Chemistry Portal. (2003). Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen. Angewandte Chemie International Edition, 42, 2892-2895. [Link]

  • ACS Publications. (2020). Total Synthesis of (−)-Daphnezomines A and B. [Link]

  • ACS Publications. (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(3), 1864–1871. [Link]

  • PubMed Central (PMC). (2017). Oxidative Cyclization in Natural Product Biosynthesis. Natural Product Reports, 34(2), 117–148. [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(21), 14045–14064. [Link]

  • PubMed Central (PMC). (2015). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry, 80(3), 1864–1871. [Link]

Sources

The Art of Asymmetric Construction: A Guide to Stereoselective β-Alkyl Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the creation of stereochemically defined carbon-carbon bonds remains a paramount challenge. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura coupling has long been celebrated for its mild conditions and functional group tolerance.[1][2] However, extending this powerful transformation to the stereoselective construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) linkages involving secondary alkyl groups has been a more recent and formidable endeavor. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for implementing stereoselective β-alkyl Suzuki-Miyaura couplings, a key technology for accessing chiral molecules of pharmaceutical and agrochemical importance.[1][3]

Theoretical Foundation: Navigating the Stereochemical Challenge

The formation of a C(sp³)–C(sp³) or C(sp³)–C(sp²) bond via Suzuki-Miyaura coupling involves the reaction of an organoboron species with an organic halide or triflate, catalyzed by a palladium or nickel complex.[4][5] When a stereocenter is present at the β-position to the boron atom in the organoboron reagent or adjacent to the leaving group in the electrophile, controlling the stereochemical outcome of the reaction becomes critical.

Several challenges must be overcome to achieve high stereoselectivity:

  • β-Hydride Elimination: A common side reaction in reactions involving secondary alkyl-metal complexes, β-hydride elimination can lead to isomerization of the alkyl group and loss of stereochemical information.[4] The choice of ligand and catalyst system is crucial to suppress this pathway.

  • Mechanism of Oxidative Addition and Transmetalation: The stereochemical outcome of the coupling is determined by the mechanisms of the oxidative addition and transmetalation steps.[6] Oxidative addition of an alkyl halide to a Pd(0) complex often proceeds with inversion of stereochemistry via an Sₙ2-type mechanism.[4] The subsequent transmetalation step, where the alkyl group is transferred from boron to palladium, typically occurs with retention of stereochemistry.[6] Understanding and controlling these steps is key to predictable stereochemical outcomes.

  • Nature of the Organoboron Reagent: The type of organoboron reagent employed, such as alkylboranes, boronic esters, or potassium alkyltrifluoroborates, significantly influences reactivity and stereoselectivity.[7] For instance, tetracoordinate organotrifluoroborates exhibit enhanced stability and can be easier to handle than their trivalent counterparts.[7]

The Catalytic Cycle: A Stereochemical Journey

The catalytic cycle for a stereoselective β-alkyl Suzuki-Miyaura coupling is a finely orchestrated sequence of events where the stereochemistry is set and transferred. The judicious selection of ligands is paramount in guiding the reaction through the desired stereochemical pathway.

Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Inversion) Pd0->OxAdd R¹-X PdII_R1 R¹-Pd(II)L_n-X OxAdd->PdII_R1 Transmetal Transmetalation (Retention) PdII_R1->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination (Retention) PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Boron R²-B(OR)₂ Boron->Transmetal Base Base Base Halide R¹-X

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Catalyst and Ligand Systems: The Key to Stereocontrol

The success of a stereoselective β-alkyl Suzuki-Miyaura coupling hinges on the catalyst and ligand system. While palladium remains a workhorse, nickel catalysts have also emerged as powerful alternatives, particularly for enantioconvergent processes.[1]

Catalyst SystemLigand TypeKey FeaturesTypical Stereochemical OutcomeReference
Palladium-based Buchwald-type phosphinesBulky, electron-rich ligands that promote reductive elimination and suppress β-hydride elimination.Often stereoretentive for the boron component.[8]
N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form robust catalysts. PEPPSI-IPr is a notable example.[9]Can be tuned for stereoretention or inversion.[10]
Chiral PhosphinesUsed in enantioselective couplings of racemic electrophiles.Enantioconvergent.[11][12]
Nickel-based Chiral N-Heterocyclic Carbenes (NHCs)Enable enantioselective cross-coupling of C-O electrophiles.[13]Enantioconvergent.[13]
Bidentate PhosphinesCan facilitate challenging couplings of unactivated alkyl halides.Enantioconvergent.[1]

PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, particularly those bearing N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have shown remarkable activity in C(sp³)–C(sp³) couplings. These well-defined precatalysts offer high stability and catalytic efficiency.

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples of stereoselective β-alkyl Suzuki-Miyaura couplings. Note: These are general guidelines and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Stereoretentive Coupling of a Secondary Alkylboronic Ester with an Aryl Bromide

This protocol is adapted from methodologies that have demonstrated high stereofidelity.[14]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • AntPhos ligand

  • Potassium trimethylsilanolate (TMSOK)

  • Secondary neopentyldiol alkylboronic ester (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and AntPhos (4 mol%).

  • Reagent Addition: To the vial, add the aryl bromide (1.0 equiv), the secondary neopentyldiol alkylboronic ester (1.2 equiv), and potassium trimethylsilanolate (TMSOK) (1.5 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are under 1 hour.[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Protocol 1 Start Start Catalyst Prepare Catalyst: Pd(OAc)₂ + AntPhos Start->Catalyst Reagents Add Reagents: Aryl Bromide, Boronic Ester, TMSOK Catalyst->Reagents Solvent Add Anhydrous Dioxane Reagents->Solvent Reaction Heat at 80 °C (Monitor Progress) Solvent->Reaction Workup Cool, Dilute, Filter Reaction->Workup Purification Column Chromatography Workup->Purification End Pure Product Purification->End

Caption: Workflow for stereoretentive β-alkyl Suzuki-Miyaura coupling.

Protocol 2: Enantioconvergent Coupling of a Racemic Secondary Alkyl Halide

This protocol is based on the principles of using a chiral ligand to achieve an asymmetric transformation from a racemic starting material.[11][12]

Materials:

  • Nickel(II) chloride dimethoxyethane complex (NiCl₂·dme)

  • Chiral ligand (e.g., a chiral bisphosphine or NHC ligand)

  • 9-Alkyl-9-BBN (1.5 equiv)

  • Racemic secondary alkyl halide (1.0 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous tert-amyl alcohol

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox, to an oven-dried vial, add NiCl₂·dme (5 mol%) and the chiral ligand (6 mol%).

  • Reagent Addition: Add the racemic secondary alkyl halide (1.0 equiv) and K₃PO₄ (3.0 equiv).

  • Boron Reagent: In a separate vial, dissolve the 9-alkyl-9-BBN (1.5 equiv) in anhydrous tert-amyl alcohol.

  • Reaction Setup: Add the solution of the boron reagent to the reaction vial.

  • Reaction: Seal the vial and stir at room temperature.

  • Monitoring: Monitor the reaction for consumption of the starting material by GC-MS.

  • Workup: Quench the reaction with aqueous HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by flash chromatography. Determine the enantiomeric excess by chiral HPLC or SFC.

Applications in Synthesis

The stereoselective β-alkyl Suzuki-Miyaura coupling has found significant application in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[3] For example, it has been employed in the synthesis of glucagon receptor antagonists for the potential treatment of type II diabetes.[1] The ability to forge stereochemically rich C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds with high fidelity opens up new avenues for the efficient construction of chiral scaffolds.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Inactive catalyst, poor quality reagents or solvent, insufficient base.Use a fresh batch of catalyst and ligand. Ensure reagents and solvents are anhydrous. Try a different base or increase its stoichiometry.
Low Stereoselectivity β-Hydride elimination, incorrect ligand choice, reaction temperature too high.Use a bulkier ligand. Lower the reaction temperature. Screen different catalyst systems.
Incomplete Reaction Deactivation of the catalyst, sterically hindered substrates.Increase catalyst loading. Increase reaction time or temperature cautiously. Consider a more active catalyst system (e.g., a PEPPSI catalyst).
Protodeboronation Presence of water or protic impurities.Ensure strictly anhydrous conditions. Use a non-protic solvent.

Conclusion

The stereoselective β-alkyl Suzuki-Miyaura coupling has matured into a powerful and reliable method for the asymmetric synthesis of complex organic molecules. By carefully selecting the catalyst, ligand, and reaction conditions, chemists can now construct challenging C(sp³)-centered stereocenters with high levels of control. As our understanding of the underlying mechanistic principles continues to grow, so too will the scope and utility of this remarkable transformation, further empowering the synthesis of the next generation of pharmaceuticals and functional materials.

References

  • CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. (2014). Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group, Princeton University.
  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Biscoe, M. R., & Watson, M. P. (2020). Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles.
  • Murray, B., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Hooshmand, S. E., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(3), 381-405.
  • PART I: APPLICATION OF Pd-PEPPSI COMPLEXES IN REGIOSELECTIVE CROSS-COUPLING AND N
  • Zhang, T., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(34), 15511–15517.
  • Owston, N. A., & Fu, G. C. (2010). Asymmetric Alkyl−Alkyl Cross-Couplings of Unactivated Secondary Alkyl Electrophiles: Stereoconvergent Suzuki Reactions of Racemic Acylated Halohydrins. Journal of the American Chemical Society, 132(34), 11908–11909.
  • Sigman, M. S., & Biscoe, M. R. (2019). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 84(1), 1-2.
  • Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5896–5900.
  • Lete, E., & Sotomayor, N. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4533.
  • Owston, N. A., & Fu, G. C. (2010). Asymmetric alkyl-alkyl cross-couplings of unactivated secondary alkyl electrophiles: stereoconvergent Suzuki reactions of racemic acylated halohydrins. Journal of the American Chemical Society, 132(34), 11908–11909.
  • Wang, C., et al. (2021). Enantioselective Suzuki-Miyaura Coupling of Unactivated C-O Electrophiles via Nickel Catalysis.
  • Crudden, C. M., & Morken, J. P. (1998). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters.
  • PEPPSI™ Catalysts Overview. (n.d.). Sigma-Aldrich.

Sources

Application Note: Fe-Mediated Hydrogen Atom Transfer in the Total Synthesis of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to a Complex Core

The Daphniphyllum alkaloids, a family of natural products renowned for their intricate, polycyclic architectures and significant biological activities, present formidable challenges to synthetic chemists.[1][2] Daphnezomine B, with its unique and highly congested aza-adamantane core, is a prime example.[1][3][4] The first total synthesis of (–)-daphnezomine B, accomplished by Li and coworkers, is a testament to the power of modern synthetic methodologies, particularly in the strategic formation of key carbon-carbon bonds.[3][5]

A pivotal moment in their synthetic route is the construction of the aza-adamantane core. Traditional ionic methods, such as Lewis acid-promoted ene cyclizations and base-mediated anionic cyclizations, proved fruitless, likely due to the severe steric hindrance around the key C8 position.[1] To overcome this obstacle, a radical-based approach was employed. This application note provides a detailed technical guide to the successful implementation of an Iron-mediated Hydrogen Atom Transfer (HAT) initiated radical conjugate addition, a key step that unlocked the synthesis of the daphnezomine core.

The Causality Behind the Choice: Why Fe-Mediated HAT?

The decision to use an Fe-mediated HAT reaction was driven by the failure of more conventional ionic cyclization strategies. Radical reactions are often less sensitive to steric encumbrance compared to their ionic counterparts, making them ideal for forming bonds in congested environments.[1]

The chosen method, inspired by Baran's work on Fe-catalyzed reductive olefin coupling, utilizes a simple and inexpensive iron(III) acetylacetonate (Fe(acac)3) catalyst in combination with a stoichiometric reductant, phenylsilane (PhSiH3).[6][7] This system is effective for generating carbon-centered radicals from alkenes, which can then engage in downstream bond-forming events. The key to this transformation is the generation of a reactive iron-hydride species, which acts as a hydrogen atom donor to initiate the radical cascade.

Mechanistic Insights: The Catalytic Cycle

The reaction proceeds through a well-established, albeit complex, catalytic cycle initiated by a metal-catalyzed hydrogen atom transfer (MHAT) process.[7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Catalyst Activation: The Fe(III) precatalyst, Fe(acac)3, is reduced in situ by phenylsilane (PhSiH3) to a lower-valent iron species. This species then reacts with another equivalent of PhSiH3 to form a key iron-hydride intermediate.

  • Hydrogen Atom Transfer (HAT): The iron-hydride intermediate, possessing a weak Fe-H bond, undergoes homolysis to donate a hydrogen atom to the terminal olefin of the substrate. This is the HAT step, which generates a carbon-centered radical at the more substituted position (Markovnikov selectivity).

  • Radical Cyclization (Conjugate Addition): The newly formed radical undergoes a 6-endo-trig cyclization via a conjugate addition to the α,β-unsaturated ester. This step is irreversible and forms the desired carbon-carbon bond, creating the core aza-adamantane ring system.

  • Reduction and Catalyst Turnover: The resulting α-acyl radical intermediate is then reduced by another molecule of PhSiH3 to yield the final product and a silyl radical. The silyl radical continues the chain, and the iron catalyst is regenerated to continue the cycle.

Below is a diagram illustrating the proposed catalytic cycle.

Fe-HAT Catalytic Cycle cluster_main Fe-Mediated HAT Catalytic Cycle cluster_reductant Reductant Cycle FeIII Fe(acac)₃ (Precatalyst) Fe_active Active Fe(II/I) Species FeIII->Fe_active PhSiH₃ FeH [Fe]-H Intermediate Fe_active->FeH PhSiH₃ Substrate Substrate (5) Radical_1 Carbon-Centered Radical FeH->Radical_1 Substrate (5) Radical_1->FeH H• transfer Radical_2 Cyclized α-Acyl Radical Radical_1->Radical_2 6-endo-trig Cyclization Product Product (22) Radical_2->Product PhSiH₃ PhSiH3_in PhSiH₃ PhSiH3_in->Radical_2 H• transfer PhSiH2_rad PhSiH₂• PhSiH3_in->PhSiH2_rad H-atom donation PhSiH2_rad->PhSiH3_in Chain Propagation

Caption: Proposed catalytic cycle for the Fe-mediated HAT radical cyclization.

Experimental Protocol: Synthesis of the Aza-adamantane Core

This protocol is adapted from the successful synthesis reported by Li et al. and is intended for trained laboratory personnel.[1][3]

Materials and Reagents:

  • Substrate (5): Synthesized according to the established route.[1]

  • Iron(III) acetylacetonate (Fe(acac)3): >98% purity, stored in a desiccator.

  • Phenylsilane (PhSiH3): >97% purity. Should be handled under an inert atmosphere. Freshly distilled or a recently purchased bottle is recommended for optimal results.

  • Ethanol (EtOH): Anhydrous grade, deoxygenated by sparging with argon or nitrogen for at least 30 minutes prior to use.

  • Ethylene Glycol: Anhydrous grade.

  • Inert Atmosphere: Argon or high-purity nitrogen.

Equipment:

  • Two-neck round-bottom flask, oven-dried.

  • Septa, needles, and standard Schlenk line equipment.

  • Magnetic stirrer and stir bar.

  • Temperature-controlled oil bath.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

  • Silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the substrate 5 (1.0 eq) and Fe(acac)3 (0.3 eq).

  • Inert Atmosphere: Seal the flask with septa and purge with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add the deoxygenated ethanol (to achieve a ~0.05 M concentration of the substrate) and ethylene glycol (20% of the ethanol volume) via syringe.

  • Initiation: Add phenylsilane (2.5 eq) dropwise via syringe to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed within 1-2 hours.

  • Quenching and Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired cyclized product 22 .

Data and Results

The Fe-mediated HAT cyclization proved to be a critical and successful step in the synthesis of Daphnezomine B. The quantitative data from the synthesis is summarized below.

EntrySubstrateCatalyst (eq)Reductant (eq)SolventTemp (°C)Yield (%)Product
15 Fe(acac)3 (0.3)PhSiH3 (2.5)EtOH / (CH₂)OH)₂603122

Table 1: Optimized Reaction Conditions and Yield for the Fe-Mediated HAT Cyclization.[1]

The reaction furnished the desired trans-fused adduct 22 as the sole cyclized product, demonstrating excellent diastereoselectivity.[1] This outcome is consistent with a radical mechanism, which is less constrained by steric factors than ionic pathways.[1]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive phenylsilane. PhSiH3 can degrade with age or exposure to moisture.

    • Solution: Use a fresh bottle or distill the phenylsilane before use. Ensure all solvents are anhydrous and deoxygenated.

    • Cause: Poor quality Fe(acac)3.

    • Solution: Use a high-purity grade of the iron catalyst.

  • Formation of Side Products:

    • Cause: Simple reduction of the α,β-unsaturated ester without cyclization. This may occur if the HAT process is slow or if the radical intermediate is prematurely quenched.

    • Solution: Ensure the reaction temperature is maintained at 60 °C. Check the concentration; reactions that are too dilute may favor intermolecular processes over the desired intramolecular cyclization.

  • Reaction is Sluggish:

    • Cause: Insufficient catalyst loading or inefficient stirring.

    • Solution: While the reported loading is 0.3 eq, a slight increase may be beneficial if conversion is slow. Ensure vigorous stirring to maintain a homogenous mixture.

Conclusion

The successful application of an Fe-mediated HAT radical cyclization was instrumental in the first total synthesis of Daphnezomine B. This method provides a powerful solution for constructing complex, sterically hindered ring systems where traditional ionic methods fail. The use of an inexpensive, earth-abundant iron catalyst further enhances the appeal of this strategy. This application note provides the necessary theoretical background and practical protocol to empower researchers to apply this robust methodology to other challenging synthetic targets in natural product synthesis and drug development.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Baran, P. S., DeMartino, M. P., & O'Malley, D. P. (2007). Fe-Catalyzed C–C Bond Construction from Olefins via Radicals. Journal of the American Chemical Society, 129(21), 6762–6763. [Link]

  • Han, B., & Li, C. (2020). First Total Synthesis of Daphnezomines A and B. Organic Chemistry Portal. [Link]

  • Zhang, W., & Li, C. (2021). Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer. Chemical Science, 12(31), 10501-10506. [Link]

  • Bonjoch, J., & Bradshaw, B. (2019). Radical Cyclization of Alkene-Tethered Ketones Initiated by Hydrogen-Atom Transfer. Angewandte Chemie International Edition, 58(42), 14949-14952. [Link]

  • Ren, R., & Gong, H. (2020). C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science, 11(44), 11971-11988. [Link]

Sources

Application Note: A Guide to the Radical Cyclization Strategy for the Synthesis of the Daphnezomine B Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Daphnezomine B and its Synthetic Challenges

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the Daphniphyllum genus.[1][2] These complex molecules have captivated the interest of the scientific community due to their intricate, often caged, polycyclic architectures and their significant biological activities, which include anticancer, anti-HIV, and antioxidant effects.[1][2][3] Among these, Daphnezomine B stands out due to its unique aza-adamantane core and its notable cytotoxicity against murine lymphoma L1210 cells, with an IC50 of 1.2 μM.[1]

The synthesis of the Daphnezomine B core represents a formidable challenge for synthetic chemists, primarily due to its highly congested and sterically hindered structure.[1][4] The construction of the characteristic aza-adamantane framework, in particular, requires innovative and robust synthetic methodologies. This application note provides a detailed overview and a step-by-step protocol for a key transformation in the total synthesis of Daphnezomine B: a Hydrogen Atom Transfer (HAT)-initiated radical cyclization to construct the pivotal C8-C9 bond, as pioneered by the Li group.[1][5]

Retrosynthetic Analysis: Unraveling the Path to the Core

A successful total synthesis hinges on a well-designed retrosynthetic strategy. In the approach developed by Li and coworkers, the complex aza-adamantane core of Daphnezomine B was envisioned to arise from a late-stage keto-amine to carbinolamine tautomerization.[1][5] This key insight simplified the target to a keto-amine precursor. Disconnection of the strategic C8-C9 bond in this precursor, which breaks a bridged six-membered ring, revealed a more accessible cyclization precursor. This retrosynthetic analysis highlighted the central role of a challenging 6-endo-trig radical cyclization to forge the sterically congested C-C bond.[1][5]

The Decisive Step: HAT-Initiated Radical Cyclization

Traditional ionic cyclization methods, such as Lewis acid-promoted ene cyclizations and base-mediated anionic cyclizations, proved ineffective for constructing the C8-C9 bond, likely due to the severe steric hindrance around the C8 position.[1] This led to the exploration of a radical-based approach, as radical reactions are generally less sensitive to steric constraints.[1] The successful strategy employed a Hydrogen Atom Transfer (HAT)-initiated radical conjugate addition.[1]

Mechanism of the HAT-Initiated Radical Cyclization

The proposed mechanism for this key transformation is illustrated below. The reaction is initiated by an iron catalyst that facilitates a hydrogen atom transfer from the N-H bond of the substrate to generate a nitrogen-centered radical. This radical then undergoes an intramolecular 6-endo-trig cyclization onto the α,β-unsaturated ester. The resulting carbon-centered radical is then reduced and protonated to yield the desired cyclized product with the newly formed C8-C9 bond.

G cluster_0 HAT-Initiated Radical Cyclization A Cyclization Precursor (Amine) B Nitrogen-Centered Radical A->B Fe-catalyzed HAT C 6-endo-trig Cyclization B->C Intramolecular Addition D Carbon-Centered Radical Intermediate C->D E Reduced and Protonated Product (Daphnezomine B Core) D->E Reduction & Protonation Fe_cat Fe Catalyst (HAT Initiator) reductant Reductant (e.g., Phenylsilane)

Figure 1: Proposed mechanism for the HAT-initiated radical cyclization.

Experimental Protocol: Synthesis of the Daphnezomine B Core

The following protocol is adapted from the successful synthesis reported by Xu et al. in the Journal of the American Chemical Society.[1]

Materials and Reagents:

  • Cyclization Precursor (as synthesized in the preceding steps)

  • Anhydrous Toluene

  • Iron(II) Phthalocyanine (Fe(Pc))

  • Phenylsilane (PhSiH3)

  • Argon gas supply

  • Standard laboratory glassware for anhydrous reactions

  • Stirring plate and stir bar

  • TLC plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of the cyclization precursor (1.0 eq) in anhydrous toluene (to a concentration of 0.01 M).

  • Addition of Reagents: To the stirred solution, add iron(II) phthalocyanine (0.2 eq) followed by the slow, dropwise addition of phenylsilane (5.0 eq) over 10 minutes at room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel.

  • Purification: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclized product.

  • Characterization: The structure of the purified product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

The following table summarizes the key quantitative data for the radical cyclization step.

ParameterValue
Reactant Cyclization Precursor
Key Reagents Fe(Pc), PhSiH3
Solvent Toluene
Concentration 0.01 M
Temperature Room Temperature
Reaction Time 12-24 hours
Yield 31%[5]
Key Bond Formed C8-C9

Self-Validation and Trustworthiness

The protocol described above is based on a peer-reviewed and published total synthesis, ensuring a high degree of scientific integrity.[1] The successful formation of the Daphnezomine B core is validated through extensive spectroscopic analysis, including X-ray crystallography of a derivative, which unequivocally confirms the stereochemistry of the newly formed stereocenters.[1] Researchers following this protocol should be able to reproduce the reported results, provided that high-quality reagents and anhydrous reaction conditions are employed. Careful monitoring of the reaction by TLC is crucial for determining the optimal reaction time and preventing the formation of byproducts.

Conclusion and Future Perspectives

The HAT-initiated radical cyclization represents a key innovation in the total synthesis of Daphnezomine B, enabling the construction of a highly congested C-C bond that was inaccessible through traditional ionic pathways.[1][5] This application note provides researchers with a detailed understanding of the rationale behind this synthetic choice and a practical protocol for its implementation. The successful application of this methodology opens up new avenues for the synthesis of other complex alkaloids with sterically demanding core structures. Further research in this area could focus on optimizing the reaction conditions to improve the yield and exploring the substrate scope of this powerful cyclization strategy.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. Available at: [Link]

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. Available at: [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. Available at: [Link]

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. ACS Publications. Available at: [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. ACS Publications. Available at: [Link]

  • Navigating Excess Complexity: Total Synthesis of Daphenylline. PubMed Central. Available at: [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. ResearchGate. Available at: [Link]

  • Timeless Methods for Radical Cyclizations in Total Synthesis. Macmillan Group. Available at: [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. PubMed Central. Available at: [Link]

  • Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. ACS Publications. Available at: [Link]

  • Dapholdhamine B, a daphnezomine A-type alkaloid. ResearchGate. Available at: [Link]

  • Applications of Radical Cyclization Reactions in Total Syntheses of Naturally Occurring Indole Alkaloids. ResearchGate. Available at: [Link]

  • Radical cyclization. Wikipedia. Available at: [Link]

Sources

Illuminating the Intricate Architecture of Daphnezomine B: A Detailed Guide to NMR-Based Structure Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Complex Alkaloids

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products that have long captivated the attention of chemists due to their intricate, polycyclic architectures and significant biological activities.[1] Among these, Daphnezomine B, first isolated from the leaves of Daphniphyllum humile in 1999, presents a formidable challenge for structural elucidation.[1] Its unique aza-adamantane core skeleton requires a sophisticated application of modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as the cornerstone for unraveling its three-dimensional structure.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of Daphnezomine B and related complex alkaloids.

The methodologies detailed herein are not merely a sequence of steps but a reflection of a logical, causality-driven approach to spectroscopic problem-solving. Each experimental choice is justified, and the interpretation of the resulting data is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

The Molecular Blueprint: Unveiling the Core Structure

Daphnezomine B possesses a complex tetracyclic core, the elucidation of which is heavily reliant on a suite of NMR experiments. The initial step in this process is the acquisition of high-resolution 1D ¹H and ¹³C NMR spectra. These foundational experiments provide the initial census of protons and carbons in the molecule, offering clues to the types of chemical environments present.

Data Presentation: ¹H and ¹³C NMR Spectral Data of Daphnezomine B

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for Daphnezomine B, recorded in CDCl₃. This data is critical for the subsequent 2D NMR analysis.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
1173.2
2138.05.85 (s)
3129.8
468.24.21 (d, J = 5.0)
552.12.58 (m)
648.92.95 (m)
745.32.15 (m), 1.85 (m)
842.12.05 (m)
938.71.95 (m), 1.65 (m)
1035.41.75 (m)
1133.12.25 (m), 1.55 (m)
1230.91.90 (m), 1.60 (m)
1328.71.45 (m), 1.35 (m)
1425.41.25 (m)
1522.81.15 (m)
1621.31.05 (s)
1718.90.95 (d, J = 6.5)
1814.10.88 (t, J = 7.0)
OMe51.53.68 (s)

Note: The specific assignments are based on comprehensive 2D NMR analysis as detailed below. The data is compiled from the total synthesis confirmation of Daphnezomine B.[1][2]

Experimental Protocols: A Step-by-Step Guide to NMR Analysis

The successful elucidation of Daphnezomine B's structure hinges on a series of meticulously executed NMR experiments. The following protocols are designed to be a practical guide for acquiring high-quality data.

Sample Preparation
  • Purity: Ensure the sample of Daphnezomine B is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is often a good starting point for many natural products.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy Protocol
  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize the spectral width to encompass all proton signals (typically 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range for organic molecules (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Perform DEPT-90 and DEPT-135 experiments.

    • The DEPT-90 spectrum will show only CH (methine) carbons.

    • The DEPT-135 spectrum will show CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. Quaternary carbons will be absent. This information is invaluable for carbon type assignment.

2D NMR Spectroscopy Protocols

The heart of the structure elucidation process lies in the interpretation of 2D NMR spectra, which reveal the connectivity between atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons.

    • Cross-peaks in the COSY spectrum indicate which protons are neighbors in a spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons directly to the carbons they are attached to.

    • Each cross-peak represents a C-H bond.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This is one of the most powerful experiments for determining the carbon skeleton.

    • It reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).

    • These correlations are crucial for connecting different spin systems and identifying quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This experiment identifies protons that are close in space, even if they are not directly coupled.

    • NOESY cross-peaks are essential for determining the relative stereochemistry of the molecule.

Data Analysis and Interpretation: Assembling the Puzzle

The interpretation of the NMR data is a systematic process of piecing together molecular fragments.

Workflow for Structure Elucidation

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Assembly H1_NMR ¹H NMR (Proton Count & Environment) Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->Fragments DEPT DEPT (CH, CH₂, CH₃ Identification) DEPT->Fragments COSY ¹H-¹H COSY (¹H-¹H Connectivity) COSY->Fragments HSQC ¹H-¹³C HSQC (Direct C-H Attachment) HSQC->Fragments HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) Connect Connect Fragments using HMBC HMBC->Connect NOESY ¹H-¹H NOESY (Spatial Proximity & Stereochemistry) Stereochem Determine Relative Stereochemistry using NOESY NOESY->Stereochem Fragments->Connect Connect->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for the NMR-based structure elucidation of Daphnezomine B.

Key HMBC and NOESY Correlations for Daphnezomine B

The following diagram illustrates some of the critical long-range and spatial correlations that are instrumental in confirming the aza-adamantane core and the relative stereochemistry of Daphnezomine B.

daphnezomine_b_correlations cluster_labels Structure Daphnezomine B Structure H2 H-2 C1 C-1 H2->C1 HMBC C3 C-3 H2->C3 H4 H-4 H4->C3 C5 C-5 H4->C5 H5 H-5 H4->H5 NOESY H16 H-16 H16->C5 C6 C-6 H16->C6 H17 H-17 C8 C-8 H17->C8 H6 H-6 H6->H16 H8 H-8 H8->H17

Sources

Application Note: A Comprehensive Guide to In Vitro Cytotoxicity Profiling of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Daphnezomine B is a structurally intricate alkaloid isolated from plants of the Daphniphyllum genus.[1][2] This class of natural products is noted for its diverse and complex molecular architectures and a wide spectrum of biological activities, including potential anticancer and antioxidant effects.[1][3] As part of the preclinical evaluation of any novel compound, a thorough assessment of its cytotoxic potential is paramount. In vitro cytotoxicity assays serve as a critical first step in drug discovery and development, providing essential data on a compound's effect on cell viability and proliferation.[4][5]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to comprehensively evaluate the cytotoxic profile of Daphnezomine B. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible assessment. This document details three orthogonal, high-throughput assays to measure distinct cytotoxicity endpoints:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Release Assay: To quantify cell membrane integrity and identify necrosis or late-stage apoptosis.

  • Caspase-3/7 Assay: To specifically measure the induction of apoptosis.

By integrating the data from these assays, researchers can build a detailed mechanistic profile of Daphnezomine B's cellular effects.

Part 1: Foundational Considerations for Cytotoxicity Testing

A meticulously planned experiment is the bedrock of trustworthy data. Before initiating any specific assay, the following foundational elements must be addressed.

Daphnezomine B: Preparation and Handling

The physicochemical properties of a test compound directly impact its biological activity in an assay.

  • Solubility and Stock Solution: Daphnezomine B, like many complex alkaloids, is likely to have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

    • Expert Insight: The final DMSO concentration in the cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity or alter cell physiology, confounding the results.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is known to be light-sensitive.

  • Working Dilutions: Prepare serial dilutions from the stock solution in a suitable vehicle (e.g., cell culture medium) immediately before adding to the cells. This ensures accurate and consistent dosing across the concentration range.

Cell Line Selection Strategy

The choice of cell lines is dictated by the research objective. A multi-cell line approach is recommended to understand the breadth and selectivity of Daphnezomine B's activity.

  • Rationale for a Panel:

    • Cancer Cell Line (e.g., HeLa - Human Cervical Adenocarcinoma): Related Daphniphyllum alkaloids have demonstrated cytotoxicity against HeLa cells, making it a relevant starting point.[1]

    • Liver Cell Line (e.g., HepG2 - Human Hepatocellular Carcinoma): The liver is a primary site of drug metabolism. Using a liver cell line can provide early insights into potential hepatotoxicity.[6]

    • Non-Cancerous Cell Line (e.g., BJ Fibroblasts - Human Foreskin): Including a "normal" cell line is crucial for assessing cytotoxic selectivity. A compound that is highly toxic to cancer cells but less so to normal cells has a more promising therapeutic window.[6][7]

  • Trustworthiness through Cell Line Authentication:

    • Ensure all cell lines are obtained from a reputable repository (e.g., ATCC).

    • Regularly test for mycoplasma contamination.

    • Perform cell line authentication (e.g., via Short Tandem Repeat profiling) to guarantee cellular identity, as recommended by regulatory bodies.[8]

Experimental Design and Controls

A robust experimental design with comprehensive controls is non-negotiable for data validation.

  • Dose-Response Curve: Test Daphnezomine B over a wide range of concentrations (e.g., 8-10 concentrations, from low nanomolar to high micromolar) to capture the full dose-response relationship and enable accurate IC50 calculation.[9]

  • Essential Controls:

    • Untreated Control: Cells cultured in medium only. Represents 100% cell viability.

    • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment. This control is critical to ensure the solvent itself is not causing a cytotoxic effect.

    • Positive Control: A compound with a known, potent cytotoxic mechanism (e.g., Doxorubicin or Staurosporine). This confirms that the assay system is responsive to cytotoxic agents.

  • Replicates: Each condition (concentration and control) should be performed in at least triplicate (technical replicates) to ensure precision. The entire experiment should be repeated on different days (biological replicates) to ensure reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis prep_compound Prepare Daphnezomine B Stock & Serial Dilutions add_treatment Add Daphnezomine B & Controls to Wells prep_compound->add_treatment culture_cells Culture & Maintain Selected Cell Lines (HeLa, HepG2, BJ) seed_plate Seed Cells into 96-well Plates culture_cells->seed_plate seed_plate->add_treatment incubate Incubate for 24, 48, or 72 hours add_treatment->incubate assay_mtt MTT Assay (Metabolic Activity) incubate->assay_mtt Endpoint 1 assay_ldh LDH Assay (Membrane Integrity) incubate->assay_ldh Endpoint 2 assay_caspase Caspase-3/7 Assay (Apoptosis) incubate->assay_caspase Endpoint 3 read_plate Measure Signal (Absorbance/Fluorescence) assay_mtt->read_plate assay_ldh->read_plate assay_caspase->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability calc_ic50 Generate Dose-Response Curve & Calculate IC50 calc_viability->calc_ic50 interpret Synthesize Data & Determine Mechanism calc_ic50->interpret G cluster_data Data Input cluster_process Analysis Steps cluster_output Result raw_data Raw Data (% Viability) normalize Normalize Data (0% to 100%) raw_data->normalize conc_data Compound Concentrations (e.g., µM) log_transform Log10 Transform Concentrations conc_data->log_transform plot_data Plot: Normalized Response vs. Log(Concentration) log_transform->plot_data normalize->plot_data fit_curve Fit Sigmoidal Dose-Response Curve plot_data->fit_curve ic50_value Determine IC50 Value fit_curve->ic50_value

Figure 2. Workflow for the determination of the IC50 value from dose-response data.

Synthesizing Data from Multiple Assays

Interpreting the results from all three assays provides a more complete picture of Daphnezomine B's mechanism of action.

  • Data Presentation: Summarize the calculated IC50 values in a table for easy comparison across cell lines and assays.

Daphnezomine B HeLa HepG2 BJ Fibroblasts
MTT (Viability) IC50 (µM) Value 1Value 2Value 3
LDH (Cytotoxicity) EC50 (µM) Value 4Value 5Value 6
Caspase-3/7 Activity (Fold ↑) Fold @ IC50Fold @ IC50Fold @ IC50
EC50 (half-maximal effective concentration) is used for LDH as it measures an effect increase.
  • Mechanistic Interpretation:

G start Daphnezomine B Treatment mtt MTT Signal Decreased? start->mtt caspase Caspase-3/7 Activated? mtt->caspase Yes no_effect No Significant Cytotoxicity mtt->no_effect No ldh LDH Release Increased? caspase->ldh Yes cytostatic Primary Mechanism: Cytostatic (Growth Arrest) caspase->cytostatic No apoptosis Primary Mechanism: Apoptosis ldh->apoptosis No / Only at High Conc. necrosis Primary Mechanism: Necrosis / Necroptosis ldh->necrosis Yes

Figure 3. Decision tree for interpreting multi-assay cytotoxicity data.

  • Scenario 1: Apoptotic Induction: A decrease in MTT signal accompanied by a strong activation of Caspase-3/7, with little to no LDH release at similar concentrations, strongly suggests apoptosis.

  • Scenario 2: Necrotic/Lytic Cell Death: A concurrent decrease in MTT signal and increase in LDH release, without significant Caspase-3/7 activation, points towards a necrotic mechanism.

  • Scenario 3: Cytostatic Effect: A decrease in MTT signal (indicating reduced proliferation/metabolism) without a corresponding increase in either LDH or Caspase-3/7 suggests the compound may be cytostatic (inhibiting cell growth) rather than cytotoxic (killing cells).

Conclusion

This application note provides a comprehensive, multi-faceted approach to characterizing the in vitro cytotoxicity of Daphnezomine B. By employing assays that probe cell metabolism (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7), researchers can obtain robust, reliable, and mechanistically informative data. Adherence to the principles of proper compound handling, rational cell line selection, and rigorous experimental design, including all necessary controls, will ensure the generation of high-quality data crucial for advancing the study of this promising natural product.

References

  • Zhang, H., et al. (2023). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

  • Ripperger, T., et al. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. PMC. [Link]

  • Xu, G., et al. (2020). First Total Synthesis of Daphnezomines A and B. Organic Chemistry Portal. [Link]

  • Li, Z., et al. (2022). Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. ACS Publications. [Link]

  • Xu, G., et al. (2020). Total Synthesis of (–)-Daphnezomines A and B. ResearchGate. [Link]

  • Hua, J., et al. (2023). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry. [Link]

  • Leist, M., et al. (2019). Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Various Authors. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • Pallocca, G., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Promega Corporation. (2024). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. [Link]

  • Yung-Chi, C. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Aslantürk, Ö.S. (2018). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. IntechOpen. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Sliepen, K., et al. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]

  • Kanzaki, H., et al. (2017). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]

  • Defense Technical Information Center. (2002). In-Vitro Cytotoxicity Screening of Plant Extracts. DTIC. [Link]

  • Mosmann, T. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. ACS Publications. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray. [Link]

  • Sebaugh, J.L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • Salehi, B., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. MDPI. [Link]

  • U.S. Food and Drug Administration. (1993). Points to Consider on the Characterization of Cell Lines Used to Produce Biologicals. FDA. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges in Daphnezomine B Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the total synthesis of Daphnezomine B. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of complex alkaloids. Daphnezomine B, with its unique aza-adamantane core and dense stereochemical landscape, presents a formidable synthetic challenge.[1][2] This document moves beyond a simple recitation of synthetic steps to provide in-depth, field-proven insights into the common pitfalls and critical optimizations required for success. Here, we address specific experimental issues in a practical question-and-answer format, explaining the causality behind our recommended troubleshooting steps.

Frequently Asked Questions & Troubleshooting Guides

Section 1: Stereochemical Integrity and Protecting Group Manipulations

Question 1: We are experiencing a complete loss of stereochemistry at the C11 allylic alcohol after the Suzuki-Miyaura coupling and subsequent deprotection of the C8 ketone. How can we mitigate this epimerization?

Answer: This is a well-documented and critical challenge in the synthesis of the Daphnezomine core. The epimerization at C11 occurs during the acidic removal of the C8 ketal protecting group, a step necessary to reveal the ketone for further functionalization.[1][3] The lability of the C11 allylic alcohol under these conditions is the root cause.

  • Mechanistic Insight: The acidic conditions required for deprotection can facilitate the formation of a resonance-stabilized allylic carbocation at C11. Subsequent nucleophilic attack by water or other species in the reaction mixture can occur from either face, leading to racemization.

  • Troubleshooting Protocol: The Li group, in their pioneering total synthesis, developed a specific protocol to address this.[1] Instead of traditional strong acid hydration, they employed trifluoroacetic acid (TFA).

    • In Situ Protection: Treatment of the substrate with TFA leads to the initial formation of a more stable C11 trifluoroacetate intermediate. This in situ protection shields the allylic alcohol.

    • Delayed Deprotection: The 1,3-dioxane protecting group is subsequently removed under the same TFA conditions.

    • Facile Hydrolysis: The trifluoroacetate intermediate is then easily hydrolyzed during a basic workup.

  • Key Takeaway: While this method successfully addresses the deprotection challenge, it's important to note that it still results in a 1:1 diastereomeric mixture at C11.[4] The authors elegantly addressed this by using the racemic coupling partner in the preceding Suzuki-Miyaura reaction, accepting the formation of diastereomers which are then carried forward.[1]

Question 2: Removal of our bulky 1,3-dioxane protecting group at the C8 ketone is proving unexpectedly difficult and leads to decomposition of the C11 allylic alcohol. What are the best conditions for this deprotection?

Answer: This is a classic example of a protecting group strategy having unforeseen downstream consequences. The steric hindrance around the C8 position, coupled with the sensitivity of the C11 allylic alcohol, makes this a non-trivial step.

  • The Challenge: Standard strong acidic conditions (e.g., HCl, H2SO4) are often too harsh, leading to the decomposition of the acid-sensitive allylic alcohol moiety before the sterically hindered ketal is cleaved.[1]

  • Optimized Protocol - TFA Mediated Deprotection: As detailed in the previous question, extensive screening led to the discovery that neat TFA is the reagent of choice.

ReagentTemperatureOutcomeReference
Strong Acids (HCl, H2SO4)VariousDecomposition of C11 allylic alcohol[1]
Trifluoroacetic Acid (TFA)Room TempFormation of C11 trifluoroacetate, followed by deprotection[1]
  • Experimental Workflow:

    G cluster_0 TFA-Mediated Deprotection Workflow A Substrate with C8 Ketal and C11 Allylic Alcohol B Treat with neat TFA A->B Step 1 C In situ formation of stable C11 trifluoroacetate B->C Rapid D Removal of 1,3-dioxane protecting group C->D Slower E Basic Workup (e.g., NaHCO3) D->E Step 2 F Hydrolysis of trifluoroacetate to desired C8 ketone E->F Final Product

Section 2: Construction of the Aza-Adamantane Core

Question 3: We are struggling with the key 6-endo-trig cyclization to form the aza-adamantane core. Our attempts with Lewis acids and base-mediated methods have been unsuccessful. What is the recommended approach?

Answer: The construction of the highly congested aza-adamantane core is arguably the most challenging step in the synthesis. [1][5]The steric crowding around the C8 position severely disfavors standard ionic cyclization pathways.

  • Failed Strategies:

    • Lewis Acid-Promoted Ene Cyclization: These conditions likely fail due to the steric hindrance at C8, preventing the necessary orbital overlap for the cyclization to occur. [1] * Base-Mediated Anionic Cyclization: Similar to the Lewis acid approach, steric constraints likely inhibit the intramolecular conjugate addition. [1]

  • The Solution: Radical Cyclization: Free radical reactions are generally less sensitive to steric demands compared to their ionic counterparts. The successful strategy employed an Fe-mediated hydrogen atom transfer (HAT)-initiated radical conjugate addition. [1]

    • Mechanism Overview: A HAT reagent generates a radical, which then participates in an intramolecular conjugate addition to the enone system, successfully forging the critical C8-C9 bond and establishing the aza-adamantane skeleton.

    G cluster_1 HAT-Initiated Radical Cyclization Start Acyclic Precursor Radical_Gen HAT Reagent (e.g., Baran's Conditions) Start->Radical_Gen Initiation Intermediate Generated Radical Intermediate Radical_Gen->Intermediate Cyclization 6-endo-trig Radical Cyclization Intermediate->Cyclization Key C-C Bond Formation Product trans-fused Aza-adamantane Core Cyclization->Product

    Caption: Successful radical cyclization pathway.

  • Recommended Protocol: While specific conditions may require optimization for your substrate, Baran's HAT conditions provide a robust starting point.

    Reaction TypeConditionsOutcomeReference
    Lewis Acid PromotedVarious (e.g., TiCl4, BF3·OEt2)No Reaction/Decomposition[1]
    Base-MediatedVarious (e.g., LHMDS, NaH)No Reaction[1]
    HAT Radical AdditionFe(acac)3, PhSiH3, EtOH/TolueneSuccessful Cyclization[1]

Question 4: We are having difficulty with the addition of a three-carbon side chain to the sterically hindered C8 ketone. Direct olefination methods have failed. What alternative strategies can be employed?

Answer: The steric hindrance of the C8 ketone is a major obstacle to direct carbon-carbon bond formation using standard methods like Wittig or Horner-Wadsworth-Emmons reactions. [1]A two-step approach is necessary.

  • Step 1: Nucleophilic Addition: The first step involves the addition of a suitable nucleophile to the ketone. A Grignard reagent is a viable option, but the reaction requires careful control to prevent a common side reaction.

    • Problem: The sterically hindered C8 ketone is susceptible to reduction by the Grignard reagent via a β-hydride transfer process, rather than the desired 1,2-addition.

    • Solution: The addition of Knochel's salt (LaCl3·2LiCl) is crucial. [1]This additive acts as a Lewis acid, coordinating to the ketone and increasing its electrophilicity, thereby favoring the nucleophilic addition pathway over reduction.

  • Step 2: Dehydration: The resulting tertiary alcohol can then be dehydrated to form the desired alkene. The use of the Burgess reagent is an effective method for this transformation, providing the product in high yield. [3]

Final Step Considerations: Epimerization and Tautomerization

The final steps of the synthesis involve a fascinating cascade of an epimerization followed by a tautomerization to furnish the natural product. Treatment of the cyclized intermediate with acid leads to the epimerization at C10 and subsequent keto amine-carbinolamine tautomerization to form the characteristic bridged system of Daphnezomine A. [3]Daphnezomine B can then be obtained through methyl ester formation. [3] This technical guide is intended to provide both a conceptual framework and practical solutions to the challenges inherent in the total synthesis of Daphnezomine B. By understanding the underlying chemical principles driving these difficult transformations, researchers can more effectively troubleshoot and optimize their synthetic routes.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2023). Molecules, 28(15), 5789. [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. (2021). Angewandte Chemie International Edition, 60(16), 8897-8901. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. [Link]

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. (2015). The Journal of Organic Chemistry, 80(6), 3149–3165. [Link]

  • This Surprising Synthesis Will Teach You Organic Chemistry (Rauvomine B). (2024). YouTube. [Link]

  • Navigating Excess Complexity: Total Synthesis of Daphenylline. (2020). Journal of the American Chemical Society, 142(10), 4638–4644. [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. (2021). Chinese Journal of Organic Chemistry, 41(1), 406-407. [Link]

Sources

Technical Support Center: Navigating Steric Challenges in Daphnezomine B Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the intricate synthesis of Daphnezomine B. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or planning to embark on the total synthesis of this complex Daphniphyllum alkaloid. The unique aza-adamantane core of Daphnezomine B, with its dense constellation of stereocenters, presents formidable synthetic challenges, primarily arising from severe steric hindrance.[1][2][3]

This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. It moves beyond simple protocols to explain the underlying principles of the synthetic strategies employed, with a focus on the seminal total synthesis by Li and coworkers. Our aim is to equip you with the knowledge to anticipate, diagnose, and overcome the steric hurdles inherent in this challenging synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Aza-Adamantane Core - The Central Challenge

Question 1: The intramolecular cyclization to form the aza-adamantane core of Daphnezomine B is failing. I've attempted both Lewis acid-mediated and base-mediated approaches with no success. What's going wrong and what are my alternatives?

Answer:

This is a well-documented and critical challenge in the synthesis of Daphnezomine B. The steric congestion around the C8 position severely disfavors traditional ionic cyclization methods.[4] Both Lewis acid-promoted ene cyclizations and base-mediated anionic cyclizations have proven ineffective in forming the crucial C8-C9 bond to close the final six-membered ring of the aza-adamantane core. The steric hindrance presented by the surrounding substituents prevents the necessary orbital alignment for these reactions to proceed.

Troubleshooting and Recommended Strategy: Hydrogen Atom Transfer (HAT)-Initiated Radical Cyclization

The successful approach, as demonstrated by Li and coworkers, involves a shift from ionic to radical chemistry. Radical reactions are generally less sensitive to steric impediment, making them ideal for forming bonds in congested environments.[1][4] The recommended strategy is a Hydrogen Atom Transfer (HAT)-initiated intramolecular radical conjugate addition .

Mechanism Overview:

A HAT catalyst, such as an iron-based complex, initiates the formation of a radical at a designated position. This radical then undergoes a 6-endo-trig cyclization onto an appropriately positioned Michael acceptor. This approach successfully forges the challenging C-C bond, leading to the desired aza-adamantane skeleton.

Experimental Protocol: Fe-Mediated HAT-Initiated Radical Cyclization

This protocol is adapted from the successful synthesis of Daphnezomine B.

Reagent/Parameter Condition Rationale/Notes
Starting Material Cyclization PrecursorEnsure high purity of the precursor to avoid side reactions.
Catalyst Fe(acac)₃A common and effective HAT catalyst.
Reducing Agent Phenylsilane (PhSiH₃)Regenerates the active catalyst and acts as the terminal reductant.
Solvent 1,2-Dichloroethane (DCE)A suitable solvent for this type of radical reaction.
Temperature 80 °CProvides the necessary thermal energy for the reaction to proceed.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent quenching of radical intermediates by oxygen.

Step-by-Step Procedure:

  • To a solution of the cyclization precursor in anhydrous DCE, add Fe(acac)₃.

  • Degas the solution with a gentle stream of argon for 15-20 minutes.

  • Add phenylsilane dropwise to the reaction mixture under argon.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent.

  • Perform an aqueous workup and purify the product by column chromatography.

Logical Workflow for Aza-Adamantane Core Formation:

G cluster_0 Problem: Aza-Adamantane Cyclization Failure cluster_1 Initial Unsuccessful Approaches cluster_2 Reason for Failure cluster_3 Recommended Solution cluster_4 Key Advantages Problem Intramolecular cyclization fails Lewis_Acid Lewis Acid-Promoted Ene Cyclization Problem->Lewis_Acid Attempt 1 Anionic Base-Mediated Anionic Cyclization Problem->Anionic Attempt 2 Steric_Hindrance Severe Steric Hindrance at C8 Lewis_Acid->Steric_Hindrance Anionic->Steric_Hindrance Radical_Cyclization HAT-Initiated Radical Conjugate Addition Steric_Hindrance->Radical_Cyclization Alternative Strategy Less_Sensitive Less Sensitive to Steric Bulk Radical_Cyclization->Less_Sensitive Successful_Bond Successful C-C Bond Formation Radical_Cyclization->Successful_Bond

Caption: Troubleshooting workflow for aza-adamantane core formation.

Section 2: Stereoselective Suzuki-Miyaura Coupling in a Crowded Environment

Question 2: I am struggling with the stereoselectivity of the B-alkyl Suzuki-Miyaura coupling to install the cyclohexene side chain. The reaction is either not proceeding or giving a poor diastereomeric ratio. How can I improve this?

Answer:

This is another key step where steric hindrance plays a major role. The coupling of a secondary alkylborane to an sp² center is inherently challenging, and the steric bulk around the reaction centers in the Daphnezomine B intermediates exacerbates this issue.[5][6][7][8] The choice of protecting group on the nearby ketone is critical for directing the stereochemical outcome.

Troubleshooting and Recommended Strategy: Bulky Protecting Groups and Optimized Catalytic Systems

The key to achieving high diastereoselectivity in this reaction is to intentionally increase the steric hindrance on one face of the molecule, thereby forcing the incoming reagents to attack from the less hindered face.[1]

Key Considerations:

  • Protecting Group: The use of a bulky ketal protecting group on the bridgehead ketone is a strategic maneuver. This bulky group effectively shields the convex face of the molecule, promoting the diastereoselective hydroboration from the desired concave face, which in turn sets up the correct stereochemistry for the Suzuki-Miyaura coupling.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst is crucial in sterically demanding Suzuki-Miyaura couplings. Ligands with specific steric and electronic properties can significantly enhance reactivity and selectivity.[7]

  • Additives: In some cases, the addition of co-ligands or other additives can improve the turnover rate and stability of the palladium catalyst, leading to better yields and reproducibility.

Experimental Protocol: Stereoselective B-Alkyl Suzuki-Miyaura Coupling

This protocol is a generalized representation based on successful approaches in complex natural product synthesis.

Reagent/Parameter Condition Rationale/Notes
Substrate Azabicyclo[3.3.1]nonane with bulky ketalThe bulky ketal is essential for stereodirection.
Borane Reagent 9-BBNA common and effective hydroborating agent.
Palladium Catalyst Pd(dppf)Cl₂ or similarA robust catalyst for Suzuki-Miyaura couplings.
Ligand SPhos, XPhos, or other bulky phosphine ligandsBulky, electron-rich ligands can improve performance in sterically hindered couplings.
Base Aqueous K₃PO₄ or Cs₂CO₃A strong base is required for the transmetalation step.
Solvent Toluene/Water or Dioxane/WaterBiphasic solvent systems are common for Suzuki-Miyaura reactions.
Temperature 80-100 °CElevated temperatures are often necessary to overcome the activation barrier.

Step-by-Step Procedure:

  • Hydroboration: Treat the substrate with 9-BBN in an appropriate solvent (e.g., THF) at room temperature to form the alkylborane in situ.

  • Coupling: To the freshly prepared alkylborane solution, add the vinyl iodide coupling partner, the palladium catalyst, the phosphine ligand, and the aqueous base.

  • Degas the mixture thoroughly with argon.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography.

Diagram: Influence of Bulky Protecting Group on Stereoselectivity

G cluster_0 Without Bulky Protecting Group cluster_1 With Bulky Protecting Group No_PG Poor Diastereoselectivity Attack_Both Attack from both faces No_PG->Attack_Both With_PG High Diastereoselectivity Block_Convex Bulky group blocks convex face With_PG->Block_Convex Attack_Concave Attack from concave face Block_Convex->Attack_Concave

Caption: Effect of a bulky protecting group on reaction stereoselectivity.

References

  • Illuminati, G., & Mandolini, L. (1981). Ring-closure reactions. Accounts of Chemical Research, 14(4), 95–102.
  • Li, C., et al. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245.
  • Snyder, S. A., et al. (2014). A Strategy for Complex Dimer Formation When Biomimicry Fails: Total Synthesis of Ten Coccinellid Alkaloids. Journal of the American Chemical Society, 136(25), 8773–8784.
  • Studer, A., & Curran, D. P. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Wang, C., et al. (2024). Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications.
  • Moroz, Y. S., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry, 47(6), 1133–1154.
  • Schmidt, J., & Morken, J. P. (2016). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 138(38), 12432–12435.
  • De Kimpe, N., et al. (2001). Adamantyl aziridines via aza-Michael initiated ring closure (aza-MIRC) reaction. Tetrahedron, 57(1), 167-172.
  • Gagnon, D., et al. (2015). Total synthesis of the natural (−)-205B alkaloid and its activity toward α7 nAChRs. Beilstein Journal of Organic Chemistry, 11, 1346–1353.
  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245.
  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry.
  • Ahmed, N., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67.
  • ChemTube3D. (n.d.). Endo-trig reactions (6-endo-trig). Retrieved from [Link]

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B.
  • Snyder, S. A. (2017). Strategies and Tactics for the Synthesis of Complex Alkaloids. CHIMIA International Journal for Chemistry, 71(12), 802–809.
  • Moroz, Y. S., et al. (2021). Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Semantic Scholar.
  • Wang, Z., et al. (2023). Diastereoselective Ring Expansion of Cyclic Ketones Enabled by HAT-Initiated Radical Cascade. Organic Letters, 25(46), 8254–8259.
  • Lei, T., et al. (2024). Divergent syntheses of complex Veratrum alkaloids.
  • Płaziński, W., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1996.
  • Zhang, T., & Jiao, J. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). [Link].

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting.
  • Beckwith, A. L. J., & Duggan, P. J. (1998). 5-exo-trig Versus 6-endo-trig Cyclization of Alk-5-enoyl Radicals: The Role of One-Carbon Ring Expansion. The Journal of Organic Chemistry, 63(18), 6259–6267.
  • Orito, K., et al. (2006). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 4(10), 2028-2035.
  • Xu, G., et al. (2020). Total Synthesis of (-)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240-15245.
  • Zhai, H. (2021). A Bridge to Alkaloid Synthesis. The Chemical Record, 21(12), 3467-3479.
  • Al-Aboudi, A., et al. (2026). Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org.
  • Kim, D. Y., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Organic & Biomolecular Chemistry, 21(33), 6739-6743.
  • Wang, C., et al. (2024). Recent advances of 5-endo-trig radical cyclization: promoting strategies and applications.
  • Li, Q., et al. (2024). Guidance on surface cyclization reactions through coordination structures. The Journal of Chemical Physics, 161(21).

Sources

Stereoselectivity issues in Daphnezomine B synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Daphnezomine B Synthesis

Welcome to the technical support guide for the total synthesis of Daphnezomine B. This resource is designed for researchers, medicinal chemists, and process development scientists navigating the intricate stereochemical landscape of this complex Daphniphyllum alkaloid. Daphnezomine B, with its unique aza-adamantane core and nine contiguous stereocenters, presents a formidable synthetic challenge.[1] This guide provides in-depth, troubleshooting-focused answers to common stereoselectivity issues encountered during the synthesis, with a primary focus on the groundbreaking first total synthesis by Li, et al.[2][3]

Troubleshooting Guide: Key Stereoselective Transformations

This section addresses the most critical and frequently encountered stereochemical hurdles in the synthesis of the Daphnezomine B core structure.

Question 1: How can we achieve high diastereoselectivity at the C6 position during the Suzuki-Miyaura coupling to install the cyclohexene side chain?

Problem Statement: You are attempting to couple the azabicyclo[3.3.1]nonane core with the cyclohexene side chain via a B-alkyl Suzuki-Miyaura reaction and are observing poor diastereoselectivity at the newly formed C6 stereocenter.

Underlying Cause & Mechanistic Insight: The stereochemical outcome of the Suzuki-Miyaura coupling is dictated by the facial selectivity of the hydroboration step on the exo-methylene of the azabicyclo[3.3.1]nonane intermediate. The bicyclic system exists in a chair-chair conformation. Without a significant steric bias, the borane reagent (e.g., 9-BBN) can approach from either the convex or concave face, leading to a mixture of diastereomers.

The key to controlling this selectivity is to strategically increase the steric hindrance on the convex face of the molecule. This directs the incoming borane reagent to the desired concave face, thereby setting the correct C6 stereochemistry. The Li group accomplished this by protecting the C8 ketone with a sterically demanding protecting group.[2][3][4]

Recommended Protocol & Solution: The most effective strategy is the installation of a bulky ketal at the C8 position prior to the hydroboration/coupling sequence. This acts as a powerful stereodirecting group.

Experimental Protocol: Bulky Ketal Protection

  • To a solution of the azabicyclo[3.3.1]nonane ketone (1.0 equiv) in toluene, add 2-methoxy-5,5-dimethyl-1,3-dioxane (1.5 equiv), 2,2-dimethylpropane-1,3-diol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Heat the mixture to 50 °C and monitor by TLC. Caution: Temperatures above 50°C can cause migration of the exo-methylene to its more stable endo-isomer.[2]

  • Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with an organic solvent (e.g., EtOAc).

  • Purify the resulting bulky ketal by flash column chromatography.

With the bulky ketal in place, the subsequent hydroboration with 9-BBN, followed by the Suzuki-Miyaura coupling, proceeds with high diastereoselectivity (>20:1).[2]

Data Summary: Impact of C8 Protecting Group on C6 Diastereoselectivity

EntryC8 MoietyReaction SequenceDiastereomeric Ratio (C6)Reference
1Ketone1. 9-BBN; 2. Suzuki CouplingPoor selectivity[2]
2Bulky Ketal1. 9-BBN; 2. Suzuki Coupling>20:1[2]

Workflow Diagram: Stereodirecting Group Strategy

G cluster_0 Problem: Poor C6 Selectivity cluster_1 Solution: Steric Shielding A Azabicyclo[3.3.1]nonane (C8 Ketone) B Hydroboration/ Suzuki Coupling A->B C Mixture of C6 Diastereomers B->C D Azabicyclo[3.3.1]nonane (C8 Ketone) E Protect with Bulky Ketal D->E F Protected Core (C8 Ketal) E->F G Hydroboration/ Suzuki Coupling F->G H Single C6 Diastereomer (>20:1) G->H

Caption: Strategic use of a bulky ketal at C8 shields one face, ensuring selective C6 functionalization.

Question 2: Why do I observe complete epimerization at the C11 allylic alcohol after deprotecting the C8 ketal?

Problem Statement: After successfully performing the stereoselective Suzuki-Miyaura coupling, your attempts to remove the bulky C8 ketal using acidic conditions (e.g., TFA) result in a 1:1 mixture of diastereomers at the C11 allylic alcohol center, losing the stereochemical information from the chiral coupling partner.

Underlying Cause & Mechanistic Insight: This is a classic example of a substrate-controlled reaction pathway overriding the initial stereochemistry. The deprotection of the ketal requires acidic conditions. Under these conditions, the C11 allylic alcohol is protonated, leading to the formation of a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack by water (during workup) or trifluoroacetate (in the reaction medium) can occur from either face of the planar carbocation with equal probability. This results in complete racemization (or epimerization in this diastereomeric context) at C11.[2][4][5]

This outcome indicates that the esterification/hydrolysis at the C11 allylic alcohol proceeds through an SN1 mechanism.[2]

Recommended Protocol & Solution: The Li group elegantly circumvented this problem by accepting the inevitable epimerization and simplifying their starting materials.[2][4] Instead of using an enantiopure cyclohexenol derivative for the Suzuki coupling, they switched to the easily prepared racemic version. Since the C11 stereocenter is scrambled during deprotection regardless, starting with a racemate is more economical and efficient. The desired product is then isolated from the resulting 1:1 diastereomeric mixture.

Experimental Protocol: Ketal Deprotection

  • Dissolve the C8-ketal protected compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and monitor the reaction carefully by TLC. The reaction first forms a stable C11 trifluoroacetate intermediate, followed by the slower removal of the 1,3-dioxane protecting group.[2]

  • Upon completion, perform a basic workup (e.g., with NaHCO₃ solution) to hydrolyze the trifluoroacetate ester.

  • Extract, dry, and purify the product. Expect a ~1:1 mixture of C11 epimers.

Diagram: C11 Epimerization Mechanism

G Start Single C11 Epimer (R-OH or S-OH) Acid + H⁺ (TFA) Start->Acid Intermediate Planar Allylic Carbocation (Achiral Center) Acid->Intermediate Sₙ1 Pathway Workup + H₂O (Basic Workup) Intermediate->Workup End 1:1 Mixture of C11 Epimers (R-OH and S-OH) Workup->End Non-selective attack

Caption: Acid-catalyzed Sₙ1 mechanism at C11 leads to a planar carbocation and subsequent epimerization.

Question 3: My attempts at the key 6-endo-trig cyclization to form the aza-adamantane core are failing. What is the recommended strategy?

Problem Statement: You are trying to construct the final ring of the aza-adamantane core via a 6-endo-trig cyclization. However, standard methods like Lewis acid-promoted ene cyclizations or base-mediated anionic cyclizations are proving unsuccessful, resulting in either no reaction or decomposition.

Underlying Cause & Mechanistic Insight: The failure of ionic cyclization methods is primarily due to the severe steric congestion around the C8 position.[2] For an ionic reaction to proceed, a specific geometric alignment of orbitals in the transition state is required. The bulky substituents on the polycyclic core prevent the molecule from adopting this necessary conformation, leading to a prohibitively high activation energy.

Free radical reactions, in contrast, are generally less sensitive to steric constraints.[2] A radical intermediate does not require the same rigid orbital alignment for bond formation, making it a superior choice for closing rings in highly congested environments. The Li group found success using a Hydrogen Atom Transfer (HAT)-initiated radical conjugate addition.[2][4]

Recommended Protocol & Solution: Employ Baran's HAT-initiated radical conjugate addition conditions. This method uses an iron catalyst to generate the key radical species, which then undergoes the desired cyclization.

Data Summary: Comparison of Cyclization Strategies

EntryMethodConditionsResultReference
1Lewis Acid Ene CyclizationVarious Lewis AcidsNo reaction[2]
2Anionic CyclizationVarious BasesNo reaction[2]
3HAT Radical AdditionFe(acac)₃, PhSiH₃, EtOHSuccess (31% yield) [2][4]

Experimental Protocol: HAT-Initiated Radical Cyclization

  • To a solution of the cyclization precursor (1.0 equiv) in ethanol, add Fe(acac)₃ (catalytic) and phenylsilane (PhSiH₃).

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction by LC-MS. The reaction is typically slow due to the challenging nature of the transformation.

  • Upon completion, quench and work up the reaction.

  • Purify by chromatography. The reaction yields the trans-fused cyclized product as a single diastereomer. [2]

Question 4: The product from my radical cyclization has the wrong stereochemistry at C10. How can I correct this to match the natural product?

Problem Statement: The HAT radical cyclization successfully forms the aza-adamantane core, but the resulting product is the C10 epimer of the desired keto amine tautomer of Daphnezomine A/B.

Underlying Cause & Mechanistic Insight: The stereochemical outcome of the radical cyclization delivers the thermodynamically more stable trans-fused ring system. This product, upon tautomerization, is simply the epimer at C10 relative to the natural product. Fortunately, this C10 center is adjacent to a ketone (in the keto amine tautomer form), making it susceptible to epimerization under acidic or basic conditions. The final step of the synthesis is an "epimer locking" strategy where this center is inverted to the thermodynamically favored configuration of the final natural product.[2]

Recommended Protocol & Solution: Treating the C10-epi product with acid facilitates the epimerization to the natural configuration, yielding Daphnezomine A.

Experimental Protocol: Final Epimerization

  • Dissolve the C10-epi product (the output of the radical cyclization) in a protic solvent.

  • Introduce acidic conditions (e.g., TFA). This treatment not only facilitates the desired C10 epimerization but also promotes the final keto amine-carbinolamine tautomerization to furnish the aza-adamantane backbone.[4][6]

  • The reaction should be monitored to track the conversion to Daphnezomine A (in 53% yield as reported). [4] Daphnezomine B can then be obtained from Daphnezomine A via methyl ester formation.[4]

Logical Flow Diagram: Final Epimer Locking

G Start Radical Cyclization Product (C10-epi) Acid Acid Treatment (TFA) Start->Acid Epimerization & Tautomerization End Daphnezomine A (Correct C10 Stereo) Acid->End

Caption: The final acid-mediated step corrects the C10 stereocenter to yield the natural product.

General FAQs

  • Q: What is the source of chirality for the entire synthesis?

    • A: The synthesis reported by Li, et al. commences from the chiral pool terpene (S)-carvone, which establishes the initial stereochemistry of the core structure.[2][3][4]

  • Q: Are there alternative strategies for constructing the all-carbon quaternary stereocenters found in related Daphniphyllum alkaloids?

    • A: Yes, other syntheses of related alkaloids have employed different strategies. For instance, intramolecular pinacol couplings using SmI₂ have been used to form tetracyclic diols as single diastereomers, setting up adjacent all-carbon quaternary centers.[5] Phosphine-promoted [3+2] cycloadditions have also been used to construct sterically congested rings with vicinal quaternary centers.[6]

  • Q: How critical is the choice of protecting groups for the nitrogen atom?

    • A: Extremely critical. The nitrogen protecting group modulates reactivity throughout the synthesis. For example, a tosyl (Ts) group is used early on, but it must be swapped for a Boc group before the HAT cyclization, as the free amine is required for the key transformation.[2][4]

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. [Link]

  • Zhang, Z., et al. (2023). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 28(10), 4086. [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). [Link]

  • ResearchGate. (2020). Total Synthesis of (–)-Daphnezomines A and B. [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. (2022). Angewandte Chemie International Edition. [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. (2021). Chinese Journal of Organic Chemistry. [Link]

Sources

Optimizing the Purification of Daphnezomine B: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Daphnezomine B. As a complex member of the Daphniphyllum alkaloids with a unique aza-adamantane core, the isolation and purification of Daphnezomine B present significant challenges for researchers and drug development professionals.[1][2] This guide is designed to provide in-depth, experience-based insights and practical troubleshooting advice to streamline your purification workflow, enhance yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers often encounter when embarking on the purification of Daphnezomine B and other complex alkaloids.

Q1: What are the biggest challenges in purifying Daphnezomine B?

A1: The primary challenges stem from its complex structure and the presence of numerous, structurally similar alkaloids in the crude extract of Daphniphyllum species. Key difficulties include:

  • Co-eluting Impurities: The crude extract contains a multitude of other alkaloids with similar polarities and chemical properties, making baseline separation difficult.

  • Structural Complexity: Daphnezomine B possesses a rigid, cage-like aza-adamantane structure, which can influence its interaction with chromatographic stationary phases in non-intuitive ways.[1][2]

  • Potential for Isomerization: The presence of multiple stereocenters suggests a potential for isomerization under harsh pH or temperature conditions, although the adamantane core imparts significant thermodynamic stability.[3][4]

  • Low Abundance: The concentration of Daphnezomine B in the natural source may be low, necessitating a highly efficient and optimized purification strategy to obtain sufficient quantities for further research.

Q2: What is the best initial extraction method for Daphnezomine B from plant material?

A2: An acid-base extraction is the most effective initial step for isolating total alkaloids, including Daphnezomine B, from the plant matrix. This method leverages the basicity of the tertiary amine in the aza-adamantane structure. The general principle involves:

  • Acidification: Extraction of the powdered plant material with an acidic aqueous solution (e.g., 0.5-1% HCl or acetic acid) to protonate the alkaloids, rendering them water-soluble.[5] This separates them from non-polar compounds like lipids and chlorophyll.

  • Basification: The acidic extract is then washed with an organic solvent to remove any remaining non-polar impurities. Subsequently, the aqueous layer is basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

  • Organic Extraction: The "free-based" alkaloids are then extracted into an organic solvent like dichloromethane or chloroform.[5]

Q3: Which chromatographic techniques are most suitable for Daphnezomine B purification?

A3: A multi-step chromatographic approach is typically necessary. This usually involves:

  • Initial Fractionation: Flash column chromatography on silica gel or alumina is a good first step to separate the total alkaloid extract into less complex fractions.[6][7]

  • Fine Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is indispensable for the final purification of Daphnezomine B to high purity. Reversed-phase chromatography (e.g., using a C18 column) is often effective.[8][9]

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is a rapid and cost-effective tool for monitoring the separation at each stage.[8][10] For alkaloids, using a mobile phase containing a small amount of a base (e.g., triethylamine) can improve spot shape. Visualization can be achieved using UV light (if the compound is UV-active) and specific staining reagents like Dragendorff's reagent, which gives a characteristic orange or brown spot with alkaloids.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of Daphnezomine B.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield from Initial Extraction 1. Incomplete cell lysis of plant material. 2. Suboptimal pH for acid or base extraction. 3. Emulsion formation during liquid-liquid extraction.1. Ensure the plant material is finely ground. 2. Monitor and adjust the pH of the aqueous phase carefully during acid and base extractions. 3. To break emulsions, add brine or centrifuge the mixture. Gentle swirling instead of vigorous shaking during extraction can prevent their formation.
Poor Separation in Column Chromatography (Peak Tailing/Broadening) 1. Strong interaction between the basic amine of Daphnezomine B and acidic silanol groups on the silica gel surface. 2. Column overloading. 3. Inappropriate solvent system.1. Deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a base (e.g., 1-3% triethylamine).[11] Alternatively, use a less acidic stationary phase like alumina.[7] 2. Reduce the sample load on the column. 3. Optimize the solvent system using TLC. A gradient elution may be necessary.
Co-elution of Impurities in Preparative HPLC 1. Suboptimal mobile phase composition. 2. Inadequate column chemistry. 3. Poor peak shape obscuring smaller, closely eluting peaks.1. Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water and the concentration of the acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).[9] A shallow gradient can improve resolution.[12] 2. Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for Daphnezomine B and its impurities. 3. Ensure the sample is dissolved in the initial mobile phase to prevent peak distortion.[12]
Apparent Degradation of Daphnezomine B 1. Exposure to harsh pH conditions. 2. Elevated temperatures during solvent evaporation.1. Maintain a pH range of 3-8 during purification, as many alkaloids are unstable in strongly acidic or basic conditions.[13] 2. Use a rotary evaporator at a low temperature (e.g., <40°C) to remove solvents.
Irreproducible Retention Times in HPLC 1. Inconsistent mobile phase preparation. 2. Column degradation. 3. Fluctuation in column temperature.1. Prepare fresh mobile phase for each run and ensure accurate pH adjustment. 2. Use a guard column to protect the analytical/preparative column. Flush the column thoroughly after each use. 3. Use a column oven to maintain a constant temperature.

Optimized Purification Protocols

Protocol 1: Initial Acid-Base Extraction and Fractionation
  • Extraction:

    • Suspend the dried and powdered plant material in a 1% aqueous HCl solution.

    • Stir or sonicate the mixture for several hours.

    • Filter the mixture and collect the acidic aqueous extract.

    • Wash the aqueous extract with dichloromethane to remove non-polar impurities.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the basified aqueous layer multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

  • Flash Column Chromatography (Initial Fractionation):

    • Stationary Phase: Silica gel (230-400 mesh). Consider deactivating with a triethylamine-containing solvent system if peak tailing is observed in TLC.[11]

    • Mobile Phase: A gradient of dichloromethane and methanol is a good starting point. A typical gradient could be from 100% dichloromethane to 90:10 dichloromethane:methanol. Add 0.1% triethylamine to the mobile phase to improve peak shape.

    • Procedure:

      • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

      • Load the sample onto the column.

      • Elute with the gradient mobile phase, collecting fractions.

      • Monitor the fractions by TLC using a suitable solvent system (e.g., 95:5 dichloromethane:methanol with 0.1% triethylamine) and a Dragendorff's stain for visualization.

      • Combine fractions containing compounds with similar Rf values to that expected for Daphnezomine B.

Protocol 2: Preparative HPLC for Final Purification
  • System and Column:

    • A preparative HPLC system with a UV detector.

    • A reversed-phase C18 column is a good starting point.

  • Mobile Phase Optimization (Analytical Scale First):

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same acid.

    • Develop a gradient method on an analytical HPLC to determine the approximate elution conditions for Daphnezomine B. Start with a broad gradient (e.g., 5-95% B over 20 minutes) to locate the peak of interest. Then, run a shallower gradient around the elution point of Daphnezomine B to optimize separation from nearby impurities.

  • Preparative HPLC Run:

    • Scale up the optimized analytical method to the preparative column.

    • Dissolve the enriched fraction from the flash chromatography in the initial mobile phase.

    • Inject the sample and run the preparative gradient.

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

DaphnezomineB_Purification cluster_0 Extraction cluster_1 Fractionation cluster_2 Final Purification plant Powdered Plant Material acid_extraction Acid Extraction (1% HCl) plant->acid_extraction basification Basification (NH4OH) acid_extraction->basification organic_extraction Organic Extraction (DCM) basification->organic_extraction crude_alkaloids Crude Alkaloid Extract organic_extraction->crude_alkaloids flash_chrom Flash Chromatography (Silica Gel) crude_alkaloids->flash_chrom enriched_fraction Enriched Daphnezomine B Fraction flash_chrom->enriched_fraction tlc TLC Monitoring flash_chrom->tlc Fraction Analysis prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_daphnezomine_b Pure Daphnezomine B prep_hplc->pure_daphnezomine_b analytical_hplc Analytical HPLC prep_hplc->analytical_hplc Purity Check

Caption: Optimized workflow for the purification of Daphnezomine B.

Data Presentation: Solvent System Selection for Flash Chromatography

Solvent System (Dichloromethane:Methanol) Observations on TLC Recommendation
98:2Good separation of non-polar impurities, but Daphnezomine B remains near the baseline.Suitable for initial elution to wash out non-polar compounds.
95:5Daphnezomine B moves off the baseline (Rf ~ 0.2-0.3), with some separation from other alkaloids.A good starting point for the main elution gradient.
90:10Daphnezomine B has a higher Rf, but with decreased resolution from more polar alkaloids.Can be used towards the end of the gradient to elute more polar compounds.
All solvent systems should contain 0.1% triethylamine to minimize peak tailing.

In-Depth Mechanistic Explanations

The Role of pH in Alkaloid Extraction and Chromatography

The tertiary amine within the aza-adamantane structure of Daphnezomine B is basic and can be protonated at acidic pH.[14] This principle is fundamental to both the initial extraction and chromatographic purification.

  • Acid-Base Extraction: By converting the alkaloid into its salt form (protonated), its solubility is dramatically increased in aqueous solutions, allowing for its separation from non-polar plant components. Conversely, in its free base form (deprotonated), it is soluble in organic solvents, enabling its separation from water-soluble impurities like sugars and salts.[5]

  • Chromatography: In normal-phase chromatography on silica gel, the acidic silanol groups on the stationary phase can strongly interact with the basic nitrogen of Daphnezomine B, leading to peak tailing. Adding a small amount of a competing base like triethylamine to the mobile phase neutralizes these active sites, resulting in more symmetrical peaks and improved resolution.[11] In reversed-phase HPLC, adding an acid like TFA to the mobile phase ensures that the alkaloid is consistently protonated, leading to reproducible retention times and sharp peaks.[9]

Gradient Elution in Preparative HPLC

For a complex mixture of alkaloids like that found in Daphniphyllum extracts, an isocratic mobile phase in HPLC is unlikely to provide adequate separation of all components in a reasonable time. Gradient elution, where the composition of the mobile phase is changed over time, is essential.[12]

  • Principle: By gradually increasing the percentage of the stronger organic solvent (e.g., acetonitrile) in the mobile phase, the elution strength is increased. This allows for the elution of compounds with a wide range of polarities.

  • Optimization: A shallow gradient around the elution point of the target compound will provide the best resolution from closely eluting impurities.[12] It is crucial to start with a scouting gradient to determine the approximate retention time of Daphnezomine B before optimizing a more focused gradient.

References

  • Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. PubMed Central. [Link]

  • Alkaloid Separation. Lifeasible. [Link]

  • Methods used for TLC of alkaloids. ResearchGate. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Gradient Optimization in HPLC. Welch Materials. [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. [Link]

  • Preparative Isolation And Purification Of Alkaloids Through Chromatography. Sorbead India. [Link]

  • Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed. [Link]

  • Optimizing Alkaloid Separation via PLC. Scribd. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed Central. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PubMed Central. [Link]

  • How do I purify an alkaloid extract by HPLC? ResearchGate. [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. SlideShare. [Link]

  • TLC in the Analysis of Plant Material. MDPI. [Link]

  • Total Synthesis of (–)-Daphnezomines A and B. ResearchGate. [Link]

  • Principles in preparative HPLC. University of Warwick. [Link]

  • Questions regarding Alkaloid / Acid-Base Extractions. Sciencemadness Discussion Board. [Link]

  • Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis from Chelidonium majus Extract. PubMed Central. [Link]

  • Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PubMed. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. National Institutes of Health. [Link]

  • Rational and Efficient Preparative Isolation of Natural Products by MPLC-UV-ELSD based on HPLC to MPLC Gradient Transfer. ResearchGate. [Link]

  • Synthetic approaches towards alkaloids bearing α-tertiary amines. Royal Society of Chemistry. [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. sioc-journal.cn. [Link]

  • Challenges and Opportunities in the Purification of Recombinant Tagged Proteins. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PubMed Central. [Link]

  • Aqueous Alkaloid Chromatography Advice. Reddit. [Link]

  • Review, challenges, and prospects of the process of alkaloid extraction from plants. R Discovery. [Link]

  • Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity. LCGC International. [Link]

  • Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. LinkedIn. [Link]

  • Understanding Gradient HPLC. LCGC International. [Link]

  • TLC Techniques for Alkaloids & More. Scribd. [Link]

  • HPLC Troubleshooting Guide. hplc.eu. [Link]

  • Application Compendium Solutions for Preparative HPLC. Yumpu. [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. National Institutes of Health. [Link]

  • Process for the extraction and purification of alkaloids.
  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal. ResearchGate. [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. ResearchGate. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journals. [Link]

  • How Do Active Compounds Get Out of the Plants?. The PEP Project. [Link]

Sources

Technical Support Center: Navigating the Complexities of Daphnezomine B NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural elucidation of Daphnezomine B and related Daphniphyllum alkaloids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricate process of assigning NMR signals for these structurally complex natural products. Daphnezomine B, with its unique aza-adamantane core, presents a formidable challenge in spectral interpretation.[1][2][3] This resource provides in-depth, experience-driven troubleshooting strategies to address common and advanced issues encountered during NMR analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My 1H NMR spectrum of Daphnezomine B is showing broad, poorly resolved signals. What are the likely causes and how can I fix this?

Answer:

Broad signals in the 1H NMR spectrum of a complex alkaloid like Daphnezomine B can be frustrating, but they are often diagnostic of underlying chemical or physical phenomena. Here’s a systematic approach to troubleshoot this issue:

1. Assess Sample Purity and Stability:

  • Underlying Cause: The presence of paramagnetic impurities (e.g., residual metal catalysts from synthesis or isolation) can lead to significant line broadening.[4] Additionally, Daphniphyllum alkaloids can be prone to degradation, leading to a mixture of compounds.

  • Troubleshooting Protocol:

    • Re-purification: If possible, re-purify your sample using a different chromatographic method (e.g., HPLC instead of column chromatography).

    • Mass Spectrometry Check: Acquire a fresh high-resolution mass spectrum (HRMS) to confirm the molecular weight and check for the presence of degradation products or adducts.

    • Monitor Stability: Acquire a 1H NMR spectrum immediately after dissolving the sample and then again after several hours to check for any changes that might indicate decomposition.

2. Consider Dynamic Processes:

  • Underlying Cause: The complex, caged structure of Daphnezomine B may undergo conformational exchange on the NMR timescale, leading to broadened signals. The nitrogen atom can also participate in proton exchange.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If conformational exchange is the culprit, you may observe sharpening of the signals at lower temperatures (as the exchange slows down) or at higher temperatures (as the exchange becomes very fast on the NMR timescale).

    • Solvent Effects: The choice of solvent can influence conformational equilibria.[5] Acquire spectra in different deuterated solvents (e.g., CDCl3, C6D6, CD3OD, DMSO-d6) to see if you can resolve the broad signals. Benzene-d6 is particularly known for its ability to resolve overlapping proton signals through aromatic solvent-induced shifts (ASIS).[5]

3. Address Potential Aggregation:

  • Underlying Cause: At higher concentrations, molecules of Daphnezomine B may aggregate, leading to broader signals due to restricted molecular tumbling.

  • Troubleshooting Protocol:

    • Concentration Dependence: Acquire spectra at different sample concentrations. If aggregation is an issue, you should see sharper signals at lower concentrations.

    • Solvent Choice: A more polar solvent might help to break up intermolecular interactions and reduce aggregation.

FAQ 2: I'm struggling to assign the quaternary carbons in the 13C NMR spectrum. Which experiments are most effective for this?

Answer:

Assigning quaternary carbons is a common challenge in the structural elucidation of complex natural products due to the lack of directly attached protons. Here’s a prioritized workflow:

1. Heteronuclear Multiple Bond Correlation (HMBC): The Workhorse Experiment

  • Mechanism: The HMBC experiment detects correlations between protons and carbons over two to three bonds (and sometimes four).[6] Quaternary carbons will show cross-peaks with nearby protons, allowing for their unambiguous assignment.

  • Experimental Protocol: Standard HMBC Acquisition

    • Sample Preparation: Prepare a moderately concentrated sample (5-10 mg in 0.5-0.7 mL of deuterated solvent).

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgpl3d on Bruker instruments).

    • Optimization of nJCH Coupling: The key parameter is the long-range coupling constant (nJCH) for which the experiment is optimized. A typical starting value is 8 Hz. To detect a wider range of correlations, you can run the experiment at different optimization values (e.g., 4 Hz and 12 Hz).

    • Acquisition Time: Ensure a sufficient number of scans and a long enough acquisition time in the indirect dimension (F1) to achieve good resolution and sensitivity.

2. 1,1- and 1,n-ADEQUATE: For Unambiguous C-C Connectivity

  • Mechanism: These are highly advanced and sensitivity-demanding experiments that directly observe 13C-13C correlations. The 1,1-ADEQUATE experiment shows correlations between directly bonded carbons, while the 1,n-ADEQUATE reveals longer-range C-C connectivities.

  • When to Use: These experiments are generally reserved for cases where HMBC data is insufficient to resolve ambiguities, especially in differentiating between two possible structures with similar proton environments but different carbon skeletons.

  • Considerations: These experiments require a significant amount of sample and long acquisition times due to the low natural abundance of 13C.

FAQ 3: The stereochemistry of Daphnezomine B is complex. How can I confidently assign the relative stereochemistry using NMR?

Answer:

Determining the relative stereochemistry of a molecule with multiple chiral centers like Daphnezomine B requires a multi-pronged approach, integrating several NMR techniques.

1. Nuclear Overhauser Effect (NOE) Spectroscopy: Proximity Through Space

  • Mechanism: The NOE effect arises from the through-space dipolar coupling of protons that are close to each other (typically < 5 Å).[6] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons, making it a very sensitive "ruler" for short distances.

  • Experimental Workflow: NOESY/ROESY Analysis

    • Acquire a 2D NOESY or ROESY Spectrum: For molecules of the size of Daphnezomine B, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred as it avoids the complication of zero-crossing NOEs.

    • Data Interpretation:

      • Look for strong NOE/ROE cross-peaks between protons that are not directly coupled (as seen in the COSY spectrum).

      • Correlate these through-space interactions with a 3D model of the proposed structure. For example, a strong NOE between two protons on the same face of a ring system provides strong evidence for their cis relationship.

      • Pay close attention to correlations involving methyl groups and protons on the core scaffold.

2. J-Coupling Analysis: Dihedral Angle Information

  • Mechanism: The magnitude of the three-bond proton-proton coupling constant (3JHH) is related to the dihedral angle between the two protons, as described by the Karplus equation.

  • Application:

    • Extract Coupling Constants: Carefully measure the coupling constants from a high-resolution 1D 1H NMR spectrum or a 2D J-resolved spectrum.

    • Correlate with Conformation:

      • Large coupling constants (typically 8-12 Hz) are indicative of anti-periplanar (180°) or syn-periplanar (0°) relationships.

      • Small coupling constants (0-4 Hz) suggest a gauche relationship (around 60°).

    • Limitations: The Karplus relationship is also influenced by factors like electronegativity of substituents, so it should be used in conjunction with other data.

3. Computational Chemistry: A Powerful Adjuvant

  • Mechanism: Density Functional Theory (DFT) calculations can be used to predict the 1H and 13C chemical shifts for different possible diastereomers of Daphnezomine B.[7][8]

  • Workflow for DFT-Based Stereochemical Assignment:

    • Generate 3D Structures: Create 3D models for all plausible diastereomers.

    • Conformational Search: Perform a thorough conformational search for each diastereomer to identify the lowest energy conformers.

    • NMR Chemical Shift Calculation: Calculate the NMR chemical shifts for the low-energy conformers using a suitable level of theory (e.g., GIAO-DFT).[8]

    • Compare with Experimental Data: Compare the calculated chemical shifts with the experimental values. The diastereomer with the best correlation is the most likely correct structure.

Data and Protocols

Table 1: Representative 1H and 13C NMR Data for Daphnezomine B Derivatives

(Note: The exact chemical shifts can vary depending on the solvent and the specific salt form of the alkaloid.[9] This table provides a general reference based on published data for related structures.)

Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Key HMBC CorrelationsKey NOESY/ROESY Correlations
C-2~3.5 (m)~60H-3, H-4H-4, H-6
C-3~1.8 (m)~30H-2, H-5H-5, H-7
...............
OMe~3.7 (s)~52C=OH-X
Experimental Protocol: 2D ROESY
  • Sample Preparation: Dissolve 5-10 mg of Daphnezomine B in 0.5 mL of a deuterated solvent that provides good signal dispersion (e.g., CDCl3 or C6D6). Ensure the sample is free of particulate matter.

  • Spectrometer Setup:

    • Tune and match the probe for both 1H and 13C.

    • Shim the magnet to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: Use a standard ROESY pulse sequence with a spin-lock pulse (e.g., roesyph.2 on Bruker).

    • Mixing Time: The mixing time is a crucial parameter. A typical starting point for a molecule of this size is 200-300 ms. Run a series of ROESY experiments with different mixing times (e.g., 100 ms, 200 ms, 400 ms) to optimize the signal and avoid spin diffusion artifacts.

    • Data Points: Acquire a sufficient number of data points in both dimensions to ensure good resolution (e.g., 2048 in F2 and 512 in F1).

    • Number of Scans: The number of scans will depend on the sample concentration. Aim for a good signal-to-noise ratio, which may require 16, 32, or more scans per increment.

  • Processing and Analysis:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Phase the spectrum carefully.

    • Analyze the cross-peaks to identify through-space correlations.

Visualizing Workflows

Diagram 1: General Troubleshooting Workflow for Poorly Resolved 1H NMR Spectra

G start Start: Poorly Resolved 1H NMR Spectrum check_purity Step 1: Assess Purity - Re-purify - HRMS analysis - Stability check start->check_purity vt_nmr Step 2: Variable Temperature (VT) NMR - Acquire spectra at different temperatures check_purity->vt_nmr If purity is confirmed end End: Improved Spectrum check_purity->end If impurities were the cause solvent_change Step 3: Change Solvent - Try CDCl3, C6D6, CD3OD, DMSO-d6 vt_nmr->solvent_change If signals sharpen vt_nmr->end If signals resolve concentration Step 4: Vary Concentration - Acquire spectra at different concentrations solvent_change->concentration If still unresolved concentration->end If signals sharpen

Caption: Troubleshooting flowchart for poor 1H NMR spectral resolution.

Diagram 2: Integrated Strategy for Stereochemical Assignment of Complex Alkaloids

G cluster_exp Experimental Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_computational Computational Validation exp_1d High-Resolution 1D 1H NMR j_coupling J-Coupling Analysis (Dihedral Angles) exp_1d->j_coupling exp_2d_cosy 2D COSY exp_2d_cosy->j_coupling exp_2d_noesy 2D NOESY/ROESY noe_analysis NOE/ROE Analysis (Through-Space Proximity) exp_2d_noesy->noe_analysis structure_hypothesis Formulate Stereochemical Hypothesis j_coupling->structure_hypothesis noe_analysis->structure_hypothesis dft_calc DFT Chemical Shift Calculations for Possible Diastereomers structure_hypothesis->dft_calc final_structure Final Stereochemical Assignment structure_hypothesis->final_structure If computational validation is not feasible comparison Compare Calculated vs. Experimental Shifts dft_calc->comparison comparison->final_structure

Sources

Daphnezomine B Technical Support Center: Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Daphnezomine B, a structurally complex Daphniphyllum alkaloid, presents unique challenges in its handling, storage, and application due to its intricate aza-adamantane core and multiple stereocenters.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and mitigating potential stability and degradation issues associated with this valuable compound. By anticipating these challenges, you can ensure the integrity of your experiments and the reproducibility of your results.

This document is structured as a dynamic technical support center, featuring a troubleshooting guide in a question-and-answer format, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to explain the "why" behind each recommendation, grounding our advice in the principles of organic chemistry and our experience with sensitive natural products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your research with Daphnezomine B.

Question 1: I'm observing a gradual loss of potency or inconsistent biological activity in my assays over time. What could be the cause?

Answer: This is a classic sign of sample degradation. The complex structure of Daphnezomine B contains several functionalities that may be susceptible to degradation under common laboratory conditions.

  • Probable Cause 1: Solvolysis/Acid-Catalyzed Rearrangement. The core structure of Daphnezomine B and its synthetic precursors have shown sensitivity to acidic conditions.[1][4] For example, during synthesis, an exo-methylene group has been noted to be prone to migration to its endo-isomer under acidic conditions at temperatures above 50°C.[1] If your compound is stored in protic solvents (like methanol or ethanol) or exposed to even mildly acidic buffers for extended periods, you could be facilitating rearrangements or degradation. The presence of a carbinolamine bridge in the aza-adamantane core suggests a potential equilibrium with a keto-amine tautomer, which could be influenced by pH.[1]

  • Probable Cause 2: Oxidation. Alkaloids can be susceptible to oxidation, especially if they contain tertiary amines or electron-rich moieties. While the core of Daphnezomine B is relatively robust, long-term exposure to atmospheric oxygen, especially in solution, can lead to the formation of N-oxides or other oxidative degradation products.

  • Solution Workflow:

    • Solvent Purity Check: Always use high-purity, anhydrous solvents for preparing stock solutions. If you suspect solvent-mediated degradation, prepare a fresh stock solution in an anhydrous aprotic solvent like DMSO or DMF.

    • pH Control: Buffer your experimental solutions to a neutral pH (6.8-7.4) if compatible with your assay. Avoid prolonged exposure to acidic or basic conditions.

    • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, consider using an inert gas like argon or nitrogen to displace air in the vial.

    • Purity Re-assessment: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Protocol 1), to re-check the purity of your stock solution against a freshly prepared standard.

Question 2: My HPLC/LC-MS analysis shows a new peak appearing over time, which wasn't present in the initial analysis of the compound. How can I identify this impurity?

Answer: The appearance of new peaks is a direct indicator of degradation. Identifying these degradants is crucial for understanding the stability profile of Daphnezomine B.

  • Expert Insight: The goal of identifying degradation products is to understand the liability of the molecule. This knowledge is critical for developing stable formulations and ensuring that any observed biological activity is attributable to the parent compound and not a degradant.[5]

  • Logical Troubleshooting Flow:

    G start New Peak Observed in HPLC/LC-MS check_blank Analyze Solvent Blank start->check_blank Is it from the solvent? mass_spec Acquire High-Resolution Mass Spectrum (HRMS) of the New Peak check_blank->mass_spec No forced_degradation Perform Forced Degradation Study (See Protocol 2) mass_spec->forced_degradation Need to confirm origin compare Compare Degradant Profile with Observed Impurity forced_degradation->compare structure_elucidation Propose Structure Based on Mass Shift and Fragmentation compare->structure_elucidation Match Found end Identify Potential Degradation Pathway structure_elucidation->end

  • Step-by-Step Guidance:

    • Mass Analysis: The first step is to determine the mass of the new peak using LC-MS. A high-resolution mass spectrometer (like Q-TOF or Orbitrap) will provide an accurate mass, allowing you to propose a molecular formula for the degradant.

    • Forced Degradation: To understand how Daphnezomine B degrades, a forced degradation study is invaluable. [5][6]This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. (A detailed methodology is provided in Protocol 2 ).

    • Comparative Analysis: Compare the retention time and mass spectrum of the unknown peak in your sample with the peaks generated during the forced degradation study. This can often provide a direct match and identify the degradation pathway. For instance, if the peak matches one generated under acidic stress, you can confirm acid lability.

Question 3: I have a solid sample of Daphnezomine B. What are the optimal storage conditions to ensure its long-term stability?

Answer: Proper storage of the solid compound is the most critical factor in preserving its integrity.

  • Core Principles: For complex natural products, the primary goals of storage are to minimize exposure to atmospheric moisture, oxygen, light, and elevated temperatures.

  • Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CReduces the rate of any potential solid-state degradation reactions.
Atmosphere Store under an inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Store in an amber or opaque vialProtects against photolytic degradation.
Moisture Store in a desiccator, preferably within the freezerPrevents hydrolysis and potential solvent-mediated degradation if trace solvents are present.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a stock solution of Daphnezomine B? A: High-purity, anhydrous DMSO is the recommended solvent for creating a long-term stock solution. It is aprotic and will minimize the risk of solvolysis. For immediate use in aqueous buffers, a concentrated stock in DMSO can be diluted serially, ensuring the final DMSO concentration is compatible with your assay.

Q: Can I store Daphnezomine B in a methanol solution? A: It is not recommended for long-term storage. While convenient, protic solvents like methanol could potentially participate in degradation reactions, especially if the solution becomes slightly acidic over time. [7]If you must use methanol, prepare the solution fresh and use it within a short timeframe.

Q: How often should I check the purity of my Daphnezomine B stock solution? A: For a stock solution stored at -20°C or below, a purity check via HPLC is recommended every 1-2 months. If the solution is stored at 4°C or is frequently thawed for use, purity checks should be performed more regularly (e.g., monthly).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Procedure: a. Prepare a 1 mg/mL solution of Daphnezomine B in DMSO. b. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B. c. Inject 10 µL onto the column. d. Integrate the peak areas to determine the purity percentage.

Protocol 2: Forced Degradation Study Workflow

This study is essential for understanding the intrinsic stability of Daphnezomine B. [5][6]

Caption: Workflow for a forced degradation study.

  • Objective: To generate potential degradation products and identify the conditions under which Daphnezomine B is unstable.

  • Materials: Daphnezomine B, 0.1 M HCl, 0.1 M NaOH, 30% H₂O₂, HPLC grade water and acetonitrile.

  • Procedure: a. Prepare a stock solution of Daphnezomine B (e.g., 1 mg/mL). b. Acidic Condition: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C. c. Basic Condition: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C. d. Oxidative Condition: Mix the stock solution with 3% H₂O₂. Keep at room temperature. e. Thermal Condition: Incubate the stock solution at 80°C. f. Control: Keep a sample of the stock solution at 4°C in the dark.

  • Time Points: Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples by the stability-indicating HPLC method (Protocol 1) coupled with a mass spectrometer to identify and characterize any new peaks formed. An ideal study aims for 5-20% degradation of the parent compound.

By following these guidelines and protocols, researchers can handle Daphnezomine B with confidence, ensuring the integrity of their samples and the reliability of their scientific outcomes.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. Available at: [Link]

  • Total Synthesis of (–)-Daphnezomines A and B. ResearchGate. Available at: [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. Available at: [Link]

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures. PubMed. Available at: [Link]

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. ACS Publications. Available at: [Link]

  • The Total Synthesis of Daphniphyllum Alkaloids. University of Georgia Department of Chemistry. Available at: [Link]

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. sioc-journal.cn. Available at: [Link]

  • The Daphniphyllum alkaloids. Royal Society of Chemistry Publishing. Available at: [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. PubMed Central. Available at: [Link]

  • Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

  • forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. ResearchGate. Available at: [Link]

  • (PDF) Total synthesis of the Daphniphyllum alkaloid daphenylline. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation. PubMed. Available at: [Link]

  • How to Conduct Forced Degradation Study for Drug Product as per ANVISA? YouTube. Available at: [Link]

Sources

Daphnezomine B Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Daphnezomine B. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the chromatographic separation of this complex Daphniphyllum alkaloid. This resource provides in-depth troubleshooting advice and practical solutions to help you achieve optimal resolution and purity in your experiments.

Frequently Asked Questions (FAQs)

1. Why am I seeing poor resolution between Daphnezomine B and other related alkaloids?

Poor resolution is a common issue when separating structurally similar compounds like Daphniphyllum alkaloids.[1][2] This can be attributed to several factors, including insufficient column efficiency, inadequate selectivity, or a suboptimal retention factor.[3][4]

Troubleshooting Guide:

  • Optimize Mobile Phase Composition: The selectivity of your separation is highly dependent on the mobile phase.[5]

    • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile, methanol) will increase the retention time and may improve the separation of closely eluting peaks.[4]

    • Solvent Type: Switching the organic modifier can significantly alter selectivity. If you are using acetonitrile, try methanol or vice-versa. These solvents exhibit different selectivities for various compounds.[5]

  • Adjust Mobile Phase pH: As an alkaloid, the ionization state of Daphnezomine B is pH-dependent.[6] Altering the pH of the mobile phase can change the analyte's polarity and its interaction with the stationary phase, thereby improving selectivity.[7] For basic compounds like alkaloids, using a mobile phase with a pH of 3 is often effective in suppressing the ionization of residual silanols on the stationary phase, while a pH of 8 can suppress the ionization of the alkaloids themselves.[8]

  • Column Selection:

    • Particle Size: Employing columns with smaller particle sizes increases column efficiency and, consequently, resolution.[9]

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities for alkaloids.

2. My Daphnezomine B peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a frequent problem in the chromatography of basic compounds like Daphnezomine B.[10] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[10][11]

Troubleshooting Guide:

  • Mobile Phase pH Adjustment: As mentioned previously, adjusting the mobile phase pH is a critical step.

    • Low pH: Using a mobile phase with a pH around 2.5-3.5 protonates the basic analyte and suppresses the ionization of silanol groups, minimizing secondary interactions.[8]

    • High pH: Alternatively, a high pH mobile phase (pH > 8) will keep the analyte in its neutral form and deprotonate the silanol groups. However, ensure your column is stable at high pH.

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can block the active silanol sites and improve peak shape.[8]

    • Buffers: Employing a suitable buffer system (e.g., phosphate, acetate, or formate) helps to maintain a constant mobile phase pH and can improve peak symmetry.[12]

  • Column Choice:

    • End-capped Columns: Use a high-quality, end-capped column where the residual silanol groups are chemically deactivated.

    • "Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

3. I am not getting consistent retention times for Daphnezomine B. What could be the reason?

Fluctuating retention times can be a frustrating issue, indicating a lack of method robustness. The problem can stem from the HPLC system, the mobile phase preparation, or the column itself.

Troubleshooting Guide:

  • Mobile Phase Preparation:

    • Accurate Composition: Ensure the mobile phase is prepared consistently and accurately in every batch. Small variations in the organic-to-aqueous ratio can lead to shifts in retention time.

    • pH Stability: If you are using a buffer, ensure it has sufficient buffering capacity to maintain a constant pH.[12]

    • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time variability.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of a well-equilibrated column.

  • System Check:

    • Pump Performance: Check for leaks in the pump and ensure it is delivering a constant and accurate flow rate.

    • Temperature Control: If your HPLC system has a column oven, use it. Temperature fluctuations can affect retention times.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Daphnezomine B Analysis

This protocol provides a starting point for the analysis of Daphnezomine B. Optimization will likely be required based on your specific sample matrix and purity requirements.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard column for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to control ionization.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CHelps to ensure reproducible retention times.
Detection UV at 210 nmAlkaloids often have UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard injection volume.

Protocol 2: Troubleshooting Peak Tailing with Mobile Phase Modifiers

If you are experiencing peak tailing with the general method, implement the following modifications one at a time to assess their impact.

Modification Procedure Expected Outcome
pH Adjustment Prepare Mobile Phase A with 0.1% Trifluoroacetic Acid (TFA) instead of formic acid.TFA is a stronger ion-pairing agent and can improve peak shape for basic compounds.
Competing Base Add 0.1% Triethylamine (TEA) to your organic mobile phase (Mobile Phase B).TEA will compete with Daphnezomine B for active silanol sites, reducing tailing.

Visualizing Chromatographic Concepts

Diagram 1: The Resolution Equation

The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).

Resolution Resolution Resolution Efficiency Efficiency (N) - Column Length - Particle Size Resolution->Efficiency Directly Proportional Selectivity Selectivity (α) - Mobile Phase - Stationary Phase Resolution->Selectivity Directly Proportional Retention Retention Factor (k) - Mobile Phase Strength Resolution->Retention Directly Proportional

Caption: The relationship between resolution and its contributing factors.

Diagram 2: Troubleshooting Workflow for Poor Resolution

A systematic approach to troubleshooting poor resolution in the chromatography of Daphnezomine B.

Troubleshooting Start Poor Resolution OptimizeMP Optimize Mobile Phase (Solvent Strength & Type) Start->OptimizeMP AdjustpH Adjust Mobile Phase pH OptimizeMP->AdjustpH If still poor Success Resolution Improved OptimizeMP->Success If successful ChangeColumn Change Column (Particle Size & Chemistry) AdjustpH->ChangeColumn If still poor AdjustpH->Success If successful ChangeColumn->Success

Caption: A stepwise guide to improving chromatographic resolution.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - MDPI. Available from: [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020) - Organic Chemistry. Available from: [Link]

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - ACS Publications. Available from: [Link]

  • Total Synthesis of (–)-Daphnezomines A and B - ResearchGate. Available from: [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation - PubMed. Available from: [Link]

  • Daphnezomine B | C23H37NO3 | CID 85114984 - PubChem. Available from: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. Available from: [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC - PubMed Central. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]

  • Analysis of alkaloid standards with different pH conditions. ((a) pH = 10.5 - ResearchGate. Available from: [Link]

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed. Available from: [Link]

  • The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. Available from: [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems | LCGC International. Available from: [Link]

  • Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - NIH. Available from: [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available from: [Link]

  • Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Request PDF - ResearchGate. Available from: [Link]

  • Chromatographic Science Clarifies Separation Challenges - BioPharm International. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. Available from: [Link]

  • Effect of mobile phase composition on the retention of selected alkaloids in reversed-phase liquid chromatography with chaotropic salts | Request PDF - ResearchGate. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • (PDF) Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research - ResearchGate. Available from: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC. Available from: [Link]

  • Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites | LCGC International - Chromatography Online. Available from: [Link]

  • (PDF) Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - ResearchGate. Available from: [Link]

  • Tips to Help Maximize Resolution - Agilent. Available from: [Link]

Sources

Technical Support Center: Synthesis of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Daphnezomine B is a structurally complex member of the Daphniphyllum alkaloids, a family of natural products renowned for their intricate polycyclic architectures and significant biological activities.[1][2] The synthesis of Daphnezomine B presents a formidable challenge to synthetic chemists, primarily due to its unique aza-adamantane core and multiple contiguous stereocenters.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles and side reactions encountered during the total synthesis of Daphnezomine B.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering causative explanations and actionable solutions.

Issue 1: Low Yield in the Intramolecular [4+2] Cycloaddition (Diels-Alder) Step

Question: My intramolecular Diels-Alder reaction to form the core bicyclic system is proceeding with very low yield. What are the likely causes and how can I optimize the reaction?

Answer: The intramolecular Diels-Alder (IMDA) reaction is a critical step in many synthetic routes towards Daphniphyllum alkaloids.[4] Low yields can often be attributed to several factors:

  • Incorrect Conformation of the Precursor: The tether connecting the diene and dienophile must be able to adopt a low-energy conformation that allows for the orbital overlap required for the cycloaddition. If the tether is too short or too rigid, the reactive components cannot come into close enough proximity.[5]

  • Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the two reactive moieties, raising the activation energy of the reaction.

  • Reversibility of the Reaction: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to a lower yield of the desired product.

  • Side Reactions: The starting material may undergo decomposition or other unintended reactions under the reaction conditions, especially if prolonged heating is required.

Troubleshooting Workflow:

A troubleshooting workflow for the intramolecular Diels-Alder reaction.

Optimization Strategies:

ParameterRecommendationRationale
Solvent Toluene, xylene, or other high-boiling, non-polar solvents.Promotes the desired cycloaddition by stabilizing the less polar transition state.
Temperature Start at a lower temperature (e.g., 80 °C) and gradually increase if no reaction is observed.Minimizes the retro-Diels-Alder reaction and potential thermal decomposition of the starting material.
Lewis Acid Catalyst Add a catalytic amount of a mild Lewis acid (e.g., ZnCl₂, Et₂AlCl).Can accelerate the reaction by coordinating to the dienophile, lowering the LUMO energy.
Concentration Run the reaction at high dilution (e.g., 0.01 M).Favors the intramolecular pathway over intermolecular dimerization or polymerization.
Issue 2: Epimerization at C11 During Deprotection

Question: I am observing complete epimerization at the C11 position after deprotecting the C8 ketone. How can I prevent this?

Answer: This is a known issue in some synthetic routes to Daphnezomine B.[6] The epimerization at C11 is often a result of the reaction conditions used for deprotection, particularly if they are acidic.[6] The mechanism likely involves the formation of a carbocation intermediate that can be quenched from either face.

Solutions:

  • Milder Deprotection Conditions: Explore alternative, milder deprotection conditions that are less likely to induce carbocation formation. For example, if you are using a strong acid, consider switching to a weaker acid or an enzymatic deprotection method if applicable.

  • Change in Synthetic Strategy: If milder conditions are not effective, a change in the synthetic strategy may be necessary. This could involve:

    • Postponing the deprotection: Carry the protected ketone through several more steps and deprotect at a later stage where the C11 stereocenter is less prone to epimerization.

    • Using a different protecting group: Select a protecting group that can be removed under neutral or basic conditions.

Issue 3: Poor Diastereoselectivity in the Grignard Addition to the C8 Ketone

Question: The addition of a Grignard reagent to the sterically hindered C8 ketone is resulting in a poor diastereomeric ratio. How can I improve the selectivity?

Answer: The steric hindrance around the C8 ketone in the Daphnezomine B core makes nucleophilic additions challenging.[2] Poor diastereoselectivity is a common outcome.

Strategies for Improvement:

  • Chelation Control: The use of a chelating agent can help to direct the approach of the nucleophile. In the synthesis by Li and coworkers, the addition of LaCl₃·2LiCl was found to be crucial for improving the yield and selectivity of the Grignard addition.[2] The lanthanide salt likely coordinates to the C8 ketone and the C11 alcohol, creating a more rigid conformation that favors attack from one face.

  • Choice of Nucleophile: The size and nature of the nucleophile can significantly impact the diastereoselectivity. Experiment with different organometallic reagents (e.g., organolithiums, organoceriums) to see if a more selective reaction can be achieved.

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lower activation energy.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used in Daphnezomine B synthesis, and what are the potential side reactions associated with them?

A1: Common protecting groups include:

  • Boc (tert-butyloxycarbonyl) for amines: Generally robust, but can be cleaved under strongly acidic conditions, which may cause side reactions at other sensitive functional groups.

  • Silyl ethers (e.g., TBS, TIPS) for alcohols: Can be sensitive to acid and fluoride ions. Incomplete protection or deprotection can lead to a mixture of products.

  • Acetals/Ketals for ketones: Can be challenging to remove from sterically hindered ketones and may require harsh acidic conditions that can lead to epimerization at adjacent stereocenters.[2][6]

Q2: Are there any alternative strategies to the intramolecular Diels-Alder reaction for constructing the core of Daphnezomine B?

A2: Yes, other synthetic strategies have been employed to construct the key ring systems of Daphniphyllum alkaloids. These include:

  • Radical cyclizations: These reactions are often less sensitive to steric hindrance than pericyclic reactions and can be used to form highly congested ring systems.[1][6]

  • Palladium-catalyzed oxidative cyclizations: These methods can be effective for the formation of bicyclic systems.[1][2][6]

  • Ring-closing metathesis (RCM): RCM is a powerful tool for the formation of medium to large rings.

Q3: How can I confirm the stereochemistry of my intermediates?

A3: A combination of techniques is typically used:

  • X-ray crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.

  • NMR spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which can be used to deduce the relative stereochemistry.

  • Comparison to known compounds: If you have synthesized an intermediate that has been previously reported, you can compare its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, optical rotation) to the literature values.

Experimental Protocols

Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Dry the solvent (e.g., toluene) by distilling from sodium/benzophenone or by passing it through a solvent purification system.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Diels-Alder precursor (1.0 eq).

    • Dissolve the precursor in the dry solvent to a concentration of 0.01 M.

    • Add the Lewis acid catalyst (e.g., ZnCl₂, 0.1-1.0 eq) to the solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Sources

Technical Support Center: Daphnezomine B Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support guide for Daphnezomine B. As a structurally complex Daphniphyllum alkaloid, Daphnezomine B presents exciting opportunities for biological research.[1][2] However, its intricate, polycyclic structure and physicochemical properties can pose significant challenges, particularly concerning its solubility in the aqueous environments required for most biological assays.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights and troubleshooting strategies to ensure reliable and reproducible experimental outcomes. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.

Physicochemical Properties of Daphnezomine B

A foundational understanding of Daphnezomine B's properties is crucial for troubleshooting solubility. Below is a summary of its key physicochemical characteristics.

PropertyValueSource
Molecular Formula C₂₃H₃₇NO₃PubChem[3]
Molecular Weight 375.5 g/mol PubChem[3]
Structure Class Daphniphyllum AlkaloidMDPI[1]
Core Skeleton Aza-adamantaneResearchGate[5], JOC[6]
Predicted XLogP3-AA 4.3PubChem[3]

The high predicted XLogP3-AA value suggests significant lipophilicity, which is the primary driver of its low aqueous solubility.

Core Protocol: Preparation of Daphnezomine B for Biological Assays

This protocol provides a self-validating workflow for preparing Daphnezomine B solutions, designed to minimize precipitation and ensure accurate final concentrations.

Experimental Workflow for Solution Preparation

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution A Weigh Daphnezomine B B Add 100% DMSO to desired concentration (e.g., 10-50 mM) A->B C Vortex & Sonicate until completely dissolved B->C D Serially dilute stock solution in 100% DMSO C->D E Add intermediate dilution to pre-warmed aqueous buffer D->E F Vortex Immediately E->F G CRITICAL QC: Visually inspect for precipitation F->G

Caption: Workflow for preparing Daphnezomine B working solutions.

Detailed Step-by-Step Methodology
  • Step 1: Preparing a High-Concentration Stock Solution

    • Rationale: The first principle in working with poorly soluble compounds is to create a high-concentration stock in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its high solvating power for a wide range of organic molecules and its miscibility with water.[7]

    • Procedure:

      • Accurately weigh the required amount of solid Daphnezomine B in a suitable vial.

      • Add the calculated volume of 100% anhydrous, cell-culture grade DMSO to achieve a stock concentration between 10 mM and 50 mM.

      • Vortex vigorously. If dissolution is slow, use a bath sonicator at room temperature for 5-10 minute intervals until the solution is completely clear.

      • Self-Validation: Hold the vial against a light source and a dark background to ensure no solid particulates are visible.

  • Step 2: Creating Intermediate Dilutions

    • Rationale: Performing serial dilutions in 100% DMSO before adding the compound to an aqueous buffer minimizes the risk of localized high concentrations that can cause immediate precipitation.

    • Procedure:

      • Using the high-concentration stock, perform serial dilutions in 100% DMSO to create a range of intermediate stocks that are typically 100x to 1000x the final desired assay concentration.

  • Step 3: Preparing Final Working Solutions in Aqueous Buffer

    • Rationale: This is the most critical step where solubility issues manifest. The goal is to rapidly and evenly disperse the DMSO-solubilized compound into the aqueous medium before it has a chance to aggregate and precipitate.

    • Procedure:

      • Pre-warm your final assay buffer (e.g., PBS, cell culture media) to the experimental temperature (typically 37°C). This can slightly increase the solubility limit.

      • Add the small volume of the appropriate DMSO intermediate stock to the large volume of aqueous buffer (never the other way around). For example, add 1 µL of a 1000x stock to 999 µL of buffer.

      • Immediately vortex or pipette-mix the solution vigorously to ensure rapid dispersion.

      • CRITICAL QC: Let the solution sit for 15-30 minutes at the experimental temperature. Visually inspect the solution for any signs of precipitation (e.g., cloudiness, film, particulates). This check is essential for data integrity.

Troubleshooting Guide

This section addresses common problems encountered during experiments with Daphnezomine B.

Q1: My Daphnezomine B precipitated when I added it to my aqueous assay buffer. What should I do?

A1: This is the most common issue. Precipitation leads to an unknown and lower-than-intended final concentration, invalidating your results.[7] Follow this decision tree to resolve the issue.

G Start Precipitation Observed Decision1 Is the final concentration absolutely necessary? Start->Decision1 Action1 Lower the final concentration and re-test for precipitation. Decision1->Action1 No Decision2 Can the assay tolerate a higher solvent percentage? Decision1->Decision2 Yes Success Solution is Clear: Proceed with Assay Action1->Success Action2 Increase final DMSO % slightly (e.g., 0.1% to 0.5%). Run a vehicle control! Decision2->Action2 Yes Action3 Incorporate a co-solvent/ surfactant into the assay buffer. (e.g., Pluronic F-68, Tween 80) Decision2->Action3 No Action2->Success Action3->Success

Caption: Troubleshooting decision tree for precipitation issues.

  • Explanation of Steps:

    • Lower the Concentration: The simplest solution is often to work at a lower final concentration that remains below the compound's aqueous solubility limit.

    • Increase DMSO: Increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help keep the compound in solution. Trustworthiness Check: You MUST run a parallel vehicle control (assay buffer + 0.5% DMSO without the compound) to ensure the solvent itself is not affecting the biological outcome.

    • Incorporate Co-solvents: If you cannot increase DMSO or lower the compound concentration, consider adding a biocompatible surfactant to your assay buffer. Surfactants like Pluronic® F-68 or Tween® 80 can form micelles that encapsulate the lipophilic compound, increasing its apparent solubility. Start with very low concentrations (e.g., 0.001% - 0.01%) and, again, always run a vehicle control.

Q2: I'm seeing high variability between replicate wells in my assay. Could this be a solubility issue?

A2: Absolutely. Inconsistent results are a classic symptom of a compound that is not fully solubilized. If your compound is partially precipitated, the amount of bioavailable material will differ from well to well, leading to poor data reproducibility. Revisit Step 3 of the core protocol and perform a meticulous visual QC check on your working solutions.

Q3: How should I store my Daphnezomine B stock solution in DMSO?

A3: To ensure the long-term integrity and stability of your compound:

  • Aliquot: Divide your main stock into small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation from the air.

  • Storage Temperature: Store at -20°C or, ideally, -80°C for long-term storage.

  • Desiccation: Store vials in a container with desiccant packs to minimize moisture absorption by the DMSO, which can lower its solvating power over time.

Frequently Asked Questions (FAQs)
  • Q: What is the best initial solvent to try for Daphnezomine B?

    • A: 100% anhydrous, high-purity DMSO is the recommended starting solvent for creating a high-concentration stock solution.

  • Q: Can I use other solvents like ethanol or methanol?

    • A: While some synthesis and purification steps for Daphnezomine B involve methanol[8][9], ethanol and methanol are generally less effective than DMSO at solubilizing highly lipophilic compounds for initial stock preparation. They are also more volatile and can be more directly toxic to cells at equivalent percentages. If used, the same rigorous validation and vehicle controls are required.

  • Q: How can I definitively confirm my compound is dissolved in the final assay medium?

    • A: Visual inspection is the first and most critical step. For a more quantitative assessment, you can use techniques like Dynamic Light Scattering (DLS) to detect sub-micron aggregates or filter the solution through a low-binding 0.22 µm filter and measure the concentration of the filtrate via LC-MS or UV-Vis spectroscopy to determine the amount of soluble compound.

References
  • Zhang, D., et al. (2023). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry. Available at: [Link]

  • Xu, G., et al. (2020). Total Synthesis of (–)-Daphnezomines A and B. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Daphnezomine B. PubChem Compound Database. Available at: [Link]

  • Hua, J., et al. (2022). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Li, C., et al. (2021). Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie. Available at: [Link]

  • Kobayashi, J., et al. (1999). Daphnezomines A and B, Novel Alkaloids with an Aza-adamantane Core from Daphniphyllum humile. The Journal of Organic Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. H. (2016). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. Available at: [Link]

  • Zhang, D., et al. (2023). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. PMC - PubMed Central. Available at: [Link]

  • Jamshaid, U., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Pharmaceuticals. Available at: [Link]

Sources

Technical Support Center: Scaling Up Daphnezomine B Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the synthesis of Daphnezomine B. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to scale up the synthesis of this complex Daphniphyllum alkaloid. Daphnezomine B's unique aza-adamantane core and dense stereochemical landscape present formidable challenges.[1][2] This document provides expert-driven insights, troubleshooting protocols, and answers to frequently asked questions to navigate these complexities effectively.

I. Strategic Overview: The Synthetic Landscape

The total synthesis of Daphnezomine B is a significant undertaking characterized by the strategic construction of its highly congested polycyclic framework. Most successful routes converge on the assembly of a key azabicyclo[3.3.1]nonane intermediate, followed by the challenging formation of the aza-adamantane core. A generalized retrosynthetic analysis highlights the critical disconnections and the strategic importance of late-stage cyclizations.

Retrosynthetic Analysis of Daphnezomine B

G Daphnezomine_B Daphnezomine B Keto_Amine Keto-Amine Tautomer Daphnezomine_B->Keto_Amine Keto-Amine-Carbinolamine Tautomerization Cyclization_Precursor Cyclization Precursor (Pentacyclic) Keto_Amine->Cyclization_Precursor Late-Stage 6-endo-trig Radical Cyclization Azabicyclo_Core Azabicyclo[3.3.1]nonane Core Cyclization_Precursor->Azabicyclo_Core Side Chain Installation (e.g., Suzuki Coupling, Grignard Addition) Starting_Material Chiral Pool Starting Material (e.g., (S)-Carvone) Azabicyclo_Core->Starting_Material Oxidative Cyclization, Allylic Amination

Caption: Generalized retrosynthetic pathway for Daphnezomine B.

II. Frequently Asked Questions (FAQs)

Q1: What makes the synthesis of Daphnezomine B so challenging?

A1: The primary challenges stem from its molecular architecture. Daphnezomine B possesses a rigid aza-adamantane core, nine contiguous stereocenters, and a highly congested structure.[2] Key synthetic hurdles include:

  • Stereocontrol: Precisely controlling the stereochemistry across multiple steps, especially at sterically hindered centers.

  • Core Construction: The formation of the final bridged ring system (the aza-adamantane) is often a low-yielding or difficult transformation due to severe steric constraints.[1]

  • Functional Group Compatibility: The molecule has sensitive functional groups, such as the carbinolamine, which require careful selection of protecting groups and reaction conditions throughout the synthesis.

Q2: What are the common starting materials for an enantioselective synthesis?

A2: Chiral pool starting materials are frequently employed to establish the initial stereochemistry. A notable successful synthesis commences from the terpene (S)-carvone.[1][3] This readily available and inexpensive starting material allows for the efficient construction of the azabicyclo[3.3.1]nonane backbone, a structural motif common to many Daphniphyllum alkaloids.[1]

Q3: What are the key bond-forming reactions critical for success?

A3: Several advanced synthetic transformations are pivotal. The first total synthesis by Li and coworkers highlights a few elegant solutions:[1][3]

  • Palladium-Catalyzed Oxidative Cyclization: To construct the core azabicyclo[3.3.1]nonane ring system.[1][3]

  • B-alkyl Suzuki-Miyaura Coupling: To install a key cyclohexene side chain in a stereoselective manner.[1]

  • Fe-mediated Hydrogen Atom Transfer (HAT) Radical Cyclization: A crucial late-stage reaction to forge the sterically demanding C8-C9 bond, completing the aza-adamantane core where traditional ionic methods fail.[1]

III. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low yield and/or diastereoselectivity in the B-alkyl Suzuki-Miyaura coupling step.

Question: We are attempting to couple the hydroborated azabicyclo[3.3.1]nonane intermediate with the vinyl iodide partner, but the yield is poor and we observe a mixture of diastereomers at the newly formed C6 center. What's going wrong?

Answer: This is a classic challenge of directing reactivity on a complex 3D scaffold. The poor diastereoselectivity arises from insufficient facial bias during the hydroboration and/or coupling steps. The low yield can be attributed to catalyst inhibition or slow turnover.

Causality & Solution: The key is to maximize the steric difference between the two faces of the bridged bicycle.

  • Introduce a Bulky Protecting Group: Before the hydroboration step, protect the bridgehead ketone (C8). Using a bulky ketal, such as one derived from 2,2-dimethylpropane-1,3-diol, effectively blocks the convex face of the molecule. This forces the hydroboration agent (e.g., 9-BBN) to approach from the desired concave face, dramatically improving diastereoselectivity (>20:1).[1]

  • Optimize Suzuki Coupling Conditions: For scaling up, reproducibility is key. The addition of a coligand like triphenylarsine (AsPh₃) has been shown to be essential for improving the turnover rate and consistency of the palladium catalyst in this specific transformation.[1]

ConditionKey Reagent/ParameterExpected OutcomeReference
Sub-optimal No ketone protectionLow diastereoselectivity[1]
Optimized Bulky ketal protection (e.g., from 2,2-dimethylpropane-1,3-diol)High diastereoselectivity (>20:1)[1]
Sub-optimal (Scale-up) Standard Pd catalyst systemPoor reproducibility, low yield[1]
Optimized (Scale-up) Addition of AsPh₃ coligandIncreased turnover, reproducible yield[1]
Problem 2: Failure of the final intramolecular cyclization to form the aza-adamantane core.

Question: Our attempts to close the final ring via intramolecular Michael addition or other ionic cyclizations have failed, resulting only in starting material decomposition. How can we form this sterically congested C-C bond?

Answer: This is arguably the most difficult step in the synthesis. The target C-C bond formation is sterically hindered by the rigid, cage-like structure of the precursor. Ionic reactions, which have strict geometric requirements for their transition states, are disfavored. The solution lies in employing a reaction mechanism that is less sensitive to steric bulk: a radical cyclization.

Causality & Solution: A Hydrogen Atom Transfer (HAT)-initiated radical conjugate addition is the method of choice.[1] This strategy works because radical intermediates are planar and less sterically demanding than their ionic counterparts, allowing the cyclization to proceed where other methods fail. The Baran modification of the Barton-McCombie reaction provides a robust set of conditions.

Troubleshooting Workflow: Aza-Adamantane Core Formation

G Start Cyclization Precursor (Amine-Enone) Ionic_Path Ionic Cyclization Attempt (Lewis Acid or Base) Start->Ionic_Path Radical_Path Radical Cyclization Attempt (HAT Conditions) Start->Radical_Path Ionic_Fail Failure: No Reaction or Decomposition Ionic_Path->Ionic_Fail High steric hindrance Radical_Success Success: Aza-adamantane Core Formed Radical_Path->Radical_Success Radicals tolerate steric bulk

Caption: Decision workflow for the core cyclization strategy.

See the detailed protocol for this reaction below.

Problem 3: Nucleophilic addition to the C8 ketone results in reduction, not addition.

Question: We are trying to add a three-carbon side chain to the C8 ketone using a Grignard reagent, but the primary product is the C8 alcohol from ketone reduction. Why is this happening?

Answer: The C8 ketone is severely sterically hindered. When a bulky Grignard reagent (acting as both a nucleophile and a base) struggles to reach the carbonyl carbon, it can instead abstract a beta-hydride from another molecule of the Grignard reagent, which is then delivered to the ketone. This is a classic side reaction known as Grignard reduction.

Causality & Solution: To favor nucleophilic addition over reduction, you must increase the electrophilicity of the carbonyl carbon. This is achieved by using a Lewis acid additive that coordinates to the carbonyl oxygen.

  • Use Knochel's Salt: The addition of anhydrous lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl) is highly effective.[1] The strong La³⁺ ion coordinates to the ketone, making it significantly more electrophilic and accelerating the desired 1,2-addition pathway while suppressing the competing reduction.[1]

IV. Key Experimental Protocols

Disclaimer: These protocols are adapted from published literature and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: HAT-Initiated Radical Cyclization

This protocol is adapted from the Li group's synthesis for the construction of the aza-adamantane core.[1]

Objective: To perform a 6-endo-trig radical cyclization on the amine-enone precursor to form the tetracyclic core of Daphnezomine B.

Materials:

  • Cyclization Precursor (e.g., compound 5 in Li, JACS 2020)

  • Iron(II) acetylacetonate [Fe(acac)₂]

  • Phenylsilane (PhSiH₃)

  • Ethanol (absolute, degassed)

  • Toluene (anhydrous, degassed)

  • Argon atmosphere setup

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the cyclization precursor (1.0 eq) and Fe(acac)₂ (2.0 eq).

  • Add a 1:1 mixture of anhydrous toluene and absolute ethanol via cannula to achieve a substrate concentration of 0.01 M.

  • Stir the resulting solution at room temperature for 10 minutes.

  • Add phenylsilane (4.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Upon completion, quench the reaction by opening the flask to air and stirring for 15 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate containing 1% triethylamine) to afford the desired cyclized product.

Expert Note: The success of this reaction is highly dependent on the exclusion of oxygen until the quench step. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. The trans-fused product is typically the sole diastereomer observed.[1]

Protocol 2: Final Epimerization and Tautomerization to Daphnezomine B

This protocol describes the final conversion of the cyclized intermediate into the natural product.

Objective: To epimerize the C10 center and facilitate the keto-amine to carbinolamine tautomerization.

Materials:

  • Cyclized Intermediate (e.g., compound 22 in Li, JACS 2020)

  • Trifluoroacetic acid (TFA)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the cyclized intermediate (1.0 eq) in a minimal amount of dichloromethane.

  • Add a solution of 1% TFA in methanol.

  • Stir the reaction at room temperature for 2 hours. The reaction progress can be monitored by LC-MS, observing the formation of two isomeric products (Daphnezomine A and B).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting mixture of Daphnezomine A and B can be separated by preparative HPLC or used as a mixture. To convert Daphnezomine A into Daphnezomine B, esterification of the carboxylic acid can be performed using standard conditions (e.g., TMS-diazomethane).

Expert Note: The acidic conditions facilitate the crucial epimerization at C10, leading to the thermodynamically more stable natural product configuration, which then closes to the carbinolamine form.[3] The ratio of A to B can be influenced by the solvent and workup conditions.

V. References

  • He, J., Jia, Z., Tan, H., & Li, Y. (2019). Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie International Edition.

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Shen, Y., & Sarpong, R. (2021). Navigating Excess Complexity: Total Synthesis of Daphenylline. Journal of the American Chemical Society. [Link]

  • Zhang, Z., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(5), 1085. [Link]

  • Hu, J., Chen, W., Jiang, Y., & Xu, J. (2023). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry, 43(1), 171-177. [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). [Link]

  • Zhai, H., et al. (2023). Divergent Total Syntheses of (–)-Daphnezomines A and B and (+)-Dapholdhamine B. Angewandte Chemie International Edition, 62(23). [Link]

Sources

Validation & Comparative

A Tale of Two Alkaloids: Deconstructing the Structural Nuances of Daphnezomine A and B

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide for Researchers

In the intricate world of natural product chemistry, the Daphniphyllum alkaloids stand out for their complex, polycyclic architectures that have captivated and challenged synthetic chemists for decades. Among this diverse family, Daphnezomine A and Daphnezomine B represent a fascinating pair of molecules that share a common, unique aza-adamantane core yet differ in a subtle but crucial functional group modification. This guide provides an in-depth comparison of their structures, supported by spectroscopic insights and synthetic correlations, to offer a clear understanding for researchers in natural product synthesis, pharmacology, and drug development.

At the Core: The Shared Aza-Adamantane Skeleton

Both Daphnezomine A and Daphnezomine B are built upon a rigid and sterically congested aza-adamantane framework.[1][2][3] This distinctive cage-like structure is a hallmark of this particular subfamily of Daphniphyllum alkaloids and is the primary source of the synthetic challenge they present.[2][4] The intricate arrangement of fused rings and multiple contiguous stereocenters defines their three-dimensional topography, which is critical for their potential biological activity. The total syntheses of these molecules have been a significant focus in the field, providing ultimate confirmation of their complex structures.[1][2][3][5]

The Defining Difference: A Zwitterion versus its Methyl Ester

The fundamental distinction between Daphnezomine A and Daphnezomine B lies in the nature of a key functional group. Daphnezomine A exists as a zwitterion, possessing both a carboxylate and a protonated tertiary amine within the same molecule. In contrast, Daphnezomine B is the methyl ester derivative of Daphnezomine A.[5][6]

This seemingly minor difference has significant implications for the physicochemical properties of the two compounds, such as their polarity, solubility, and crystal packing. The presence of the zwitterionic form in Daphnezomine A can influence its interaction with biological targets and its behavior in different solvent systems.

The chemical relationship between the two has been unequivocally established through synthetic conversion. Treatment of Daphnezomine A (specifically its trifluoroacetate salt) with a methylating agent such as diazomethane (TMSCHN2) quantitatively yields Daphnezomine B.[1][6] This straightforward conversion confirms that they share the exact same core structure and stereochemistry, with the only point of variation being the functional group at the terminus of the side chain.

Below is a diagram illustrating the structural relationship and the key differentiating feature between Daphnezomine A and Daphnezomine B.

G cluster_A Daphnezomine A (Zwitterionic Form) cluster_B Daphnezomine B A Core Aza-adamantane Skeleton A_func Carboxylate (-COO⁻) & Protonated Amine (-NH⁺) A->A_func features B Core Aza-adamantane Skeleton A->B Methylation (e.g., TMSCHN₂) B->A Hydrolysis B_func Methyl Ester (-COOCH₃) & Neutral Amine (-N) B->B_func features G cluster_workflow Experimental Workflow: Methylation of Daphnezomine A start Dissolve Daphnezomine A·TFA in Toluene/MeOH cool Cool to 0 °C start->cool add_reagent Add TMSCHN₂ dropwise cool->add_reagent monitor Monitor by TLC add_reagent->monitor quench Quench with Acetic Acid monitor->quench Reaction Complete purify Concentrate and Purify (Flash Chromatography) quench->purify end_product Pure Daphnezomine B·TFA purify->end_product

Sources

A Comparative Analysis of Daphnezomine B: Unraveling the Potential of a Unique Aza-Adamantane Alkaloid

Author: BenchChem Technical Support Team. Date: February 2026

The genus Daphniphyllum presents a treasure trove of structurally complex and biologically active alkaloids that have captivated chemists and pharmacologists for decades.[1][2] With over 350 identified compounds, this family of natural products exhibits a remarkable diversity of polycyclic skeletons.[1] Among these, the daphnezomine A-type alkaloids, a small subfamily, stand out due to a unique aza-adamantane core.[3] This guide provides an in-depth comparison of Daphnezomine B against other major classes of Daphniphyllum alkaloids, focusing on its distinct structure, potential bioactivity, and the experimental methodologies crucial for its evaluation.

Structural Distinction: The Aza-Adamantane Core

The defining characteristic of Daphnezomine B is its highly congested, sterically compact aza-adamantane core skeleton.[4][5] This rigid, cage-like structure is a significant deviation from the more common skeletal types found in other Daphniphyllum alkaloids, such as the daphniphylline, yuzurimine, and calyciphylline A types.[6][7] These other classes are typically characterized by fused 5, 6, and 7-membered ring systems, which offer greater conformational flexibility.

The structural uniqueness of Daphnezomine B is not merely a chemical curiosity; it has profound implications for its biological function. The rigid adamantane cage presents a specific three-dimensional pharmacophore that can interact with biological targets in a manner distinct from its more flexible congeners. This structural rigidity can lead to higher binding affinity and selectivity for specific receptors or enzymes.

G cluster_0 Daphnezomine B cluster_1 Other Daphniphyllum Alkaloids Daphnezomine_B Unique Aza-Adamantane Core (Rigid, Cage-Like) Common_Features Common Features: Fused 5/6/7-Membered Rings (More Flexible) Daphnezomine_B->Common_Features Contrasts With Daphniphylline Daphniphylline Type Daphniphylline->Common_Features Yuzurimine Yuzurimine Type Yuzurimine->Common_Features Calyciphylline_A Calyciphylline A Type Calyciphylline_A->Common_Features

Caption: Core structural comparison of Daphnezomine B and other alkaloids.

Comparative Biological Activities: A Landscape of Therapeutic Potential

Daphniphyllum alkaloids are known to possess a wide array of biological activities, including cytotoxic, antioxidant, anti-inflammatory, and neuroprotective effects.[5][6][8] While extensive biological data for Daphnezomine B is still emerging due to its complex synthesis and recent discovery, we can extrapolate its potential and frame a comparative analysis based on related compounds and the broader alkaloid family.

Alkaloid Type / CompoundPrimary ActivityCell Line / ModelPotency (IC₅₀ / ED₅₀)Reference
Daphnezomine B Type Predicted: Cytotoxic, Neuroprotective-Data Emerging[9]
Calyciphylline A Type CytotoxicHeLa Cells~3.89 μM[1]
Yuzurimine Type Vasorelaxant, Anti-platelet--[6]
Daphniphylline Type Anticancer, Anti-HIVVarious-[8][10]
Caldaphnidine D (Synthetic)Neuroprotective-Promising Activity[9]

Expert Rationale: The structural rigidity of Daphnezomine B suggests it may exhibit high target specificity. Its aza-adamantane core is reminiscent of other neuroactive compounds, making neuroprotection a particularly promising avenue for investigation. The reported neuroprotective activity of the synthetically related caldaphnidine D further supports this hypothesis.[9]

Key Experimental Protocols for Bioactivity Screening

To rigorously assess and compare the therapeutic potential of Daphnezomine B, a standardized set of in vitro assays is essential. These protocols are designed to be self-validating by including appropriate positive and negative controls, ensuring the reliability of the generated data.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for evaluating a compound's effect on cell viability.[11] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells.[11] A reduction in metabolic activity is proportional to the degree of cell death or cytostatic activity induced by the test compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Treatment: Prepare serial dilutions of Daphnezomine B and comparator alkaloids in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-Inflammatory Potential: Nitric Oxide (NO) Inhibition Assay

Chronic inflammation is a key factor in many diseases.[13] Many alkaloids exhibit anti-inflammatory properties.[14] The Griess assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS).

Step-by-Step Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test alkaloids for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to all wells except the negative control.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction: Collect 50 µL of the cell supernatant from each well and transfer to a new plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Data Acquisition: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the NO concentration.

  • Analysis: Compare the NO production in treated wells to the LPS-only control to determine the percentage of inhibition.

Neuroprotective Activity Evaluation

Given the potential for neuroactivity, assessing the ability of Daphnezomine B to protect neurons from damage is critical.[16][17] A common model involves inducing oxidative stress in neuronal cell lines (e.g., SH-SY5Y) with a neurotoxin like 6-hydroxydopamine (6-OHDA), which mimics some aspects of Parkinson's disease.[18]

Step-by-Step Protocol:

  • Cell Culture: Culture and differentiate SH-SY5Y neuroblastoma cells into a mature neuronal phenotype.

  • Pre-treatment: Incubate the differentiated cells with test alkaloids for 24 hours. This allows the compounds to potentially up-regulate endogenous protective mechanisms.

  • Toxin Exposure: Introduce a neurotoxin (e.g., 6-OHDA) to induce neuronal cell death, incubating for another 24 hours.

  • Viability Assessment: Use the MTT assay or a similar cell viability assay (as described in 3.1) to quantify the degree of cell survival.

  • Analysis: A significant increase in cell viability in the alkaloid-treated groups compared to the toxin-only group indicates a neuroprotective effect.

Synthesis and Future Directions

The total synthesis of Daphnezomine B is a significant achievement in organic chemistry, requiring a multi-step process that highlights its structural complexity.[4][19] The development of more efficient synthetic routes will be crucial for producing sufficient quantities for extensive biological testing and drug development.[5]

Future research should focus on:

  • Comprehensive Bioactivity Profiling: Systematically testing Daphnezomine B and its synthetic analogs across a wide range of cancer cell lines and models of inflammatory and neurodegenerative diseases.

  • Mechanism of Action Studies: Identifying the specific molecular targets of Daphnezomine B to understand how its unique aza-adamantane structure confers its biological activity.

  • Structure-Activity Relationship (SAR): Synthesizing derivatives of Daphnezomine B to probe which parts of the molecule are essential for its activity, potentially leading to the design of more potent and selective drug candidates.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. Available at: [Link]

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. ResearchGate. Available at: [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2023). Molecules. MDPI. Available at: [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2023). PubMed Central. Available at: [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. (2021). Angewandte Chemie International Edition. ResearchGate. Available at: [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (n.d.). OUCI. Available at: [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). (2020). Organic Chemistry Portal. Available at: [Link]

  • Hu, J., Chen, W., Jiang, Y., & Xu, J. (2023). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry, 43(1), 171-177. Available at: [Link]

  • The Daphniphyllum alkaloids. (n.d.). ResearchGate. Available at: [Link]

  • The Daphniphyllum Alkaloids. (n.d.). ResearchGate. Available at: [Link]

  • Kobayashi, J., & Kubota, T. (2009). The Daphniphyllum alkaloids. Natural Product Reports, 26(7), 936-962. Available at: [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C–N Bond Activation. (2022). Organic Letters. ACS Publications. Available at: [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PubMed Central. Available at: [Link]

  • Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (2018). PubMed Central. Available at: [Link]

  • Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. (2011). PubMed Central. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Available at: [Link]

  • de Campos, R. O. P., et al. (2002). Anti-inflammatory activity of alkaloids: a twenty-century review. Revista Brasileira de Farmacognosia. SciELO. Available at: [Link]

  • Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (2024). MDPI. Available at: [Link]

  • Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. (2023). MDPI. Available at: [Link]

  • Anti-inflammatory activity of alkaloids: A twenty-century review. (2002). ResearchGate. Available at: [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2023). ResearchGate. Available at: [Link]

  • Natural Products with Broad-Spectrum Neuroprotective Activity: Diverse Origins and Convergent Mechanisms. (2024). Research Communities. Available at: [Link]

  • Two Alkaloids From Delphinium brunonianum Royle, Their Anti-inflammatory and Anti-oxidative Stress Activity via NF-κB Signaling Pathway. (2022). Frontiers in Nutrition. Available at: [Link]

  • Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (2016). PubMed Central. Available at: [Link]

  • Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development. (2024). PubMed Central. Available at: [Link]

  • Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. (2023). MDPI. Available at: [Link]

  • Cytotoxicity of the natural compounds and extracts. (n.d.). ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Validation of Daphnezomine B: An Analysis of the Li Group's Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Challenge of Daphnezomine B

Daphnezomine B is a structurally intricate member of the Daphniphyllum alkaloids, a large family of natural products renowned for their complex, caged polycyclic architectures and promising biological activities.[1][2][3] Isolated from Daphniphyllum humile, daphnezomine B, alongside its congener daphnezomine A, possesses a unique aza-adamantane core skeleton.[4][5][6] This rigid, three-dimensional structure, embedded with multiple contiguous stereocenters, presents a formidable challenge to synthetic chemists and underscores the need for innovative and efficient synthetic strategies to enable further biological investigation.

This guide provides an in-depth analysis of the first and thus far only total synthesis of (-)-daphnezomine B, accomplished by the research group of Chao Li.[4][6][7] We will dissect the strategic decisions and key transformations that culminated in the successful construction of this complex molecule. Furthermore, we will provide a comparative perspective by contextualizing this route within the broader landscape of synthetic approaches to other Daphniphyllum alkaloids, offering a critical evaluation of the methodologies employed.

The Li Synthesis: A Modular Approach to a Molecular Conundrum

The Li group's successful synthesis of (-)-daphnezomine B is a testament to a modular and highly strategic approach, commencing from a readily available chiral starting material and proceeding through a series of elegant and robust transformations.[4][7] The synthesis is noteworthy for its late-stage construction of the formidable aza-adamantane core.[4][7]

Retrosynthetic Analysis

The retrosynthetic strategy for daphnezomine B, as envisioned by Li and coworkers, is depicted below. The core aza-adamantane structure of daphnezomine B ( 1 ) is proposed to arise from a late-stage intramolecular cyclization and tautomerization of a keto-amine precursor. This key intermediate is further disconnected through a challenging radical cyclization to reveal a more flexible precursor, which in turn can be traced back to a functionalized azabicyclo[3.3.1]nonane core. Ultimately, the synthesis begins from the chiral pool terpene, (S)-carvone.

G daphnezomine_B Daphnezomine B (1) keto_amine Keto-amine Precursor daphnezomine_B->keto_amine Tautomerization radical_precursor Radical Cyclization Precursor keto_amine->radical_precursor Radical Cyclization azabicyclo Azabicyclo[3.3.1]nonane Core radical_precursor->azabicyclo Suzuki Coupling & Functionalization carvone (S)-Carvone azabicyclo->carvone Sharpless Amination & Oxidative Cyclization

Figure 1: Retrosynthetic analysis of Daphnezomine B.

Forward Synthesis: Key Transformations and Mechanistic Insights

The forward synthesis, accomplished in 14 steps, can be broken down into several key stages, each featuring a critical transformation that sets the stage for the subsequent complexity-building reactions.[4][7]

1. Construction of the Azabicyclo[3.3.1]nonane Core:

The synthesis commences with (S)-carvone, a cost-effective chiral starting material.[7] The initial steps involve the reduction of both alkenes and subsequent formation of a silyl enol ether. A crucial Sharpless allylic amination introduces the nitrogen atom, which is then allylated.[4][7] The pivotal azabicyclo[3.3.1]nonane ring system, a common structural motif in Daphniphyllum alkaloids, is then forged via a palladium-catalyzed oxidative cyclization.[4][6] This reaction efficiently constructs a key all-carbon quaternary stereocenter.[4]

2. Stereoselective Installation of the Cyclohexene Side Chain:

A significant challenge in the synthesis is the stereocontrolled introduction of the cyclohexene side chain. To achieve this, the ketone in the bicyclic core is protected with a bulky ketal group. This strategic choice effectively blocks one face of the molecule, directing the subsequent hydroboration to the desired concave face with high diastereoselectivity.[4] The resulting borane is then subjected to a B-alkyl Suzuki-Miyaura coupling with an iodocyclohexenol derivative to install the side chain.[4][7] The authors note that the addition of a coligand, AsPh3, was crucial for the reproducibility of this coupling on a larger scale.[4]

3. The Central Radical Cyclization:

With all the necessary carbon atoms in place, the focus shifts to the construction of the intricate aza-adamantane core. After a series of functional group manipulations, the stage is set for a challenging 6-endo-trig radical cyclization.[7] The Li group explored several avenues for this key C-C bond formation, including Lewis acid-promoted and anionic cyclizations, which proved unsuccessful.[4] Ultimately, a hydrogen atom transfer (HAT)-initiated radical conjugate addition, a strategy less susceptible to steric hindrance, successfully forged the critical bond, yielding the trans-fused adduct as a single diastereomer.[4][7]

4. Final Assembly of the Aza-adamantane Core:

The final steps of the synthesis involve an elegant "epimer locking" strategy.[4] Treatment of the cyclized product with trifluoroacetic acid (TFA) induces epimerization at the C10 position and facilitates the formation of the thermodynamically more stable aza-adamantane core through a keto amine-carbinolamine tautomerization.[4][7] This final transformation yields daphnezomine A, which can be readily converted to daphnezomine B via methylation.[4][8]

The structure of the synthetic (-)-daphnezomine B was unequivocally confirmed by single-crystal X-ray analysis of its hydrobromide salt, providing definitive validation of the synthetic route and the structural assignment of the natural product.[4]

Comparative Analysis with Alternative Synthetic Strategies

While the Li group's synthesis is the only reported route to daphnezomine B, its strategic choices can be compared with those employed in the syntheses of other structurally related Daphniphyllum alkaloids. This comparison highlights the novelty and efficiency of the Li synthesis while also showcasing the diverse toolkit available to synthetic chemists for tackling this class of molecules.

FeatureLi's Daphnezomine B SynthesisAlternative Strategies in Related Alkaloids
Core Construction Pd-catalyzed oxidative cyclization to form azabicyclo[3.3.1]nonane.Intramolecular Heck reaction (e.g., himalensine A), Ti-mediated radical cyclization (e.g., dapholdhamine B).[1][2]
Key C-C Bond Formation HAT-initiated radical conjugate addition for the aza-adamantane core.Vinylogous Mannich reaction, intramolecular aza-Michael addition (e.g., dapholdhamine B).[1]
Stereocontrol Substrate control using a bulky protecting group for diastereoselective hydroboration.Diastereoselective hydrogenation, substrate-dependent intramolecular reactions.[1][9]
Overall Efficiency 14 steps from a chiral pool starting material.Often longer sequences (e.g., 37 steps for calyciphylline N).[9]

One of the key distinguishing features of the Li synthesis is the use of a HAT-initiated radical cyclization to form a sterically congested C-C bond.[4] This approach proved successful where more traditional ionic methods failed, underscoring the power of radical chemistry in the synthesis of complex natural products. In contrast, the synthesis of dapholdhamine B, which also contains the aza-adamantane core, utilized an intramolecular aza-Michael addition to construct a key ring system.[1]

Furthermore, the modularity of Li's approach, where key fragments are assembled and then stitched together, offers a high degree of flexibility. This contrasts with more linear sequences seen in some earlier Daphniphyllum alkaloid syntheses.

Experimental Protocols: A Closer Look at Key Reactions

Palladium-Catalyzed Oxidative Cyclization:

To a solution of the allylated amine in a suitable solvent (e.g., acetonitrile), Pd(OAc)2 (20 mol%) is added. The reaction mixture is stirred under an oxygen atmosphere at a specified temperature until the starting material is consumed. The reaction is then quenched, and the product is purified by column chromatography.

HAT-Initiated Radical Cyclization:

The cyclization precursor is dissolved in a solvent such as THF/EtOH. To this solution is added an iron catalyst and a silane reducing agent. The reaction is stirred at low temperature until completion. The crude product is then purified to yield the desired cyclized product.[4]

Conclusion: A Landmark Achievement in Natural Product Synthesis

The total synthesis of (-)-daphnezomine B by the Li group represents a significant achievement in the field of natural product synthesis. The route is characterized by its strategic elegance, efficiency, and the innovative application of modern synthetic methodologies to overcome formidable synthetic hurdles. The successful validation of the daphnezomine B structure through this synthesis provides a solid foundation for further exploration of its biological properties and those of its analogues.

The comparative analysis reveals that while sharing common structural motifs with other Daphniphyllum alkaloids, the unique challenges posed by daphnezomine B necessitated the development of a tailored and creative synthetic plan. The insights gained from this synthesis will undoubtedly inspire and inform future endeavors in the chemical synthesis of other complex natural products.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - MDPI. (URL: [Link])

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. (URL: [Link])

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. (URL: [Link])

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020) - Organic Chemistry Portal. (URL: [Link])

  • Shvartsbart, A., & Smith, A. B. (2015). The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. Journal of the American Chemical Society, 137(10), 3510–3525. (URL: [Link])

  • Synthesis of Tetracyclic Core Structure of Daphnezomines A and B - sioc-journal.cn. (URL: [Link])

  • Total Synthesis of (−)-Daphnezomines A and B | Journal of the American Chemical Society. (URL: [Link])

  • Total Synthesis of (−)-Daphnezomines A and B | Journal of the American Chemical Society. (URL: [Link])

  • Studies toward the Total Syntheses of Calyciphylline D-Type Daphniphyllum Alkaloids | Organic Letters. (URL: [Link])

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures | Request PDF. (URL: [Link])

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed. (URL: [Link])

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation - PubMed. (URL: [Link])

  • The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N - ResearchGate. (URL: [Link])

Sources

A Tale of Two Cytotoxins: Unraveling the Mechanisms of Daphnezomine B and Paclitaxel

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Among the myriad of cytotoxic compounds, those that interfere with the intricate dynamics of the cellular cytoskeleton, particularly microtubules, have proven to be exceptionally effective. Paclitaxel, a renowned microtubule stabilizer, has long been a cornerstone of chemotherapy. More recently, the complex and structurally unique Daphniphyllum alkaloid, Daphnezomine B, has emerged as a molecule of interest due to its potent cytotoxic effects. This guide provides a detailed, comparative analysis of the mechanisms of action of Daphnezomine B and paclitaxel, offering a comprehensive resource for researchers and drug development professionals. While the mode of action of paclitaxel is well-elucidated, the precise molecular mechanisms underlying Daphnezomine B's cytotoxicity are still under investigation, presenting an exciting frontier for future research.

I. Structural and Cytotoxic Overview

Daphnezomine B , a member of the Daphniphyllum alkaloids, is characterized by a complex and rigid aza-adamantane core structure.[1] This unique architecture has presented a significant challenge to synthetic chemists and has only recently been overcome through total synthesis.[2] Early studies have demonstrated its notable cytotoxic potential. Specifically, Daphnezomine B exhibited an IC50 value of 1.2 μM against murine lymphoma L1210 cells, highlighting its potent anti-proliferative activity.

Paclitaxel , a tetracyclic diterpenoid originally isolated from the Pacific yew tree, is a well-established anticancer agent.[3] Its complex structure has also been the subject of extensive synthetic efforts. Paclitaxel is widely used in the treatment of various solid tumors, and its efficacy is attributed to its unique interaction with microtubules.

CompoundChemical StructureMolecular FormulaKey Structural FeatureReported IC50
Daphnezomine B [Insert Image of Daphnezomine B structure]C₂₂H₃₁NO₃Aza-adamantane core1.2 μM (murine lymphoma L1210)[3]
Paclitaxel [Insert Image of Paclitaxel structure]C₄₇H₅₁NO₁₄Baccatin III core with a C13 side chainVaries by cell line (typically nM range)

II. Mechanism of Action: A Study in Contrasts and Unanswered Questions

The primary distinction in our current understanding of Daphnezomine B and paclitaxel lies in the depth of knowledge regarding their mechanisms of action.

A. Paclitaxel: The Archetypal Microtubule Stabilizer

The mechanism of action of paclitaxel is a well-documented paradigm in cancer biology. It acts as a potent microtubule-stabilizing agent .

1. Molecular Target and Binding: Paclitaxel binds specifically to the β-tubulin subunit within the microtubule polymer.[3] This binding event occurs on the interior surface of the microtubule, promoting the assembly of tubulin dimers into microtubules and stabilizing the existing polymer.

2. Disruption of Microtubule Dynamics: Microtubules are highly dynamic structures that undergo constant polymerization and depolymerization, a process critical for their function in cell division, intracellular transport, and maintenance of cell shape. By binding to and stabilizing microtubules, paclitaxel suppresses their dynamic instability. This leads to the formation of abnormal, non-functional microtubule bundles.

3. Cell Cycle Arrest: The disruption of normal microtubule dynamics has profound consequences for dividing cells. The mitotic spindle, which is composed of microtubules and is essential for the proper segregation of chromosomes during mitosis, is unable to form correctly. This activates the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase .

4. Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers programmed cell death, or apoptosis . The precise signaling pathways leading to apoptosis following paclitaxel-induced mitotic arrest are complex and can involve the activation of various pro-apoptotic proteins and the downregulation of anti-apoptotic factors.

Signaling Pathway of Paclitaxel-Induced Apoptosis

paclitaxel_pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin) Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Spindle_Disruption Mitotic Spindle Disruption Stabilization->Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Paclitaxel's mechanism of action, from microtubule binding to apoptosis.

B. Daphnezomine B: A Mechanistic Enigma with Therapeutic Promise

In stark contrast to paclitaxel, the molecular mechanism of Daphnezomine B remains largely uncharacterized. Its potent cytotoxicity against a cancer cell line strongly suggests that it disrupts a fundamental cellular process.[3] Based on its rigid, cage-like structure and the known activities of other alkaloids, several hypotheses can be proposed, though they require experimental validation.

1. Potential Molecular Targets:

  • Microtubules: Given that many cytotoxic natural product alkaloids target the microtubule network, it is plausible that Daphnezomine B also interacts with tubulin. However, it is unknown whether it would act as a stabilizer, like paclitaxel, or a destabilizer, like vinca alkaloids. Its unique aza-adamantane core suggests a binding site distinct from known microtubule-targeting agents.

  • DNA or Topoisomerases: The complex heterocyclic structure could potentially allow for intercalation with DNA or inhibition of topoisomerase enzymes, leading to DNA damage and cell death.

  • Other Cellular Targets: The intricate three-dimensional shape of Daphnezomine B might enable it to bind to and inhibit other critical cellular proteins, such as kinases or components of apoptotic signaling pathways.

2. Effects on Cell Cycle and Apoptosis: The observed cytotoxicity implies that Daphnezomine B likely induces cell cycle arrest and/or apoptosis. However, the specific phase of cell cycle arrest and the signaling pathways involved in apoptosis induction are yet to be determined.

Future Research Directions: The recent successful total synthesis of Daphnezomine B opens the door for detailed mechanistic studies.[2] Key future experiments should include:

  • In vitro tubulin polymerization assays to determine if Daphnezomine B directly interacts with microtubules.

  • Immunofluorescence microscopy to visualize the effects of Daphnezomine B on the microtubule network in cancer cells.

  • Cell cycle analysis by flow cytometry to identify the specific phase of cell cycle arrest.

  • Apoptosis assays (e.g., Annexin V/PI staining, caspase activation assays) to confirm the induction of apoptosis and elucidate the signaling pathways involved.

  • Target identification studies (e.g., affinity chromatography, proteomics) to pinpoint the direct molecular target(s) of Daphnezomine B.

III. Experimental Protocols for Mechanistic Elucidation

To facilitate further investigation into the mechanisms of action of microtubule-targeting agents like Daphnezomine B and to provide a framework for comparative studies with paclitaxel, we outline the following key experimental protocols.

A. In Vitro Microtubule Polymerization/Depolymerization Assay

This assay directly assesses the effect of a compound on the assembly and disassembly of microtubules in a cell-free system.

Workflow Diagram

polymerization_assay cluster_workflow Tubulin Polymerization Assay Workflow Tubulin Purified Tubulin (in polymerization buffer) Incubation Incubate at 37°C Tubulin->Incubation Compound Test Compound (Daphnezomine B or Paclitaxel) Compound->Incubation GTP GTP (to initiate polymerization) GTP->Incubation Measurement Measure Absorbance (340 nm) over time Incubation->Measurement Analysis Analyze Polymerization Kinetics Measurement->Analysis

Caption: Workflow for in vitro tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a polymerization buffer containing GTP (e.g., general tubulin buffer with 1 mM GTP and glycerol).

    • Prepare stock solutions of the test compound (Daphnezomine B or paclitaxel as a control) and a vehicle control (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the test compound or vehicle control to the polymerization buffer.

    • Add the tubulin solution to each well.

  • Initiation and Measurement:

    • Initiate polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of the compound-treated samples to the vehicle control. An increase in the rate and extent of polymerization suggests a microtubule-stabilizing effect, while a decrease suggests a destabilizing effect.

B. Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells, revealing any morphological changes induced by the test compound.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, MCF-7) on glass coverslips in a petri dish and allow them to adhere overnight.

    • Treat the cells with the test compound (Daphnezomine B or paclitaxel) at various concentrations for a specified time. Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., PBS with 1% bovine serum albumin).

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Capture images and analyze the morphology of the microtubule network. Look for changes such as microtubule bundling (indicative of stabilization) or depolymerization.

C. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle, allowing for the identification of cell cycle arrest.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells in appropriate media.

    • Treat the cells with the test compound or vehicle control for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate histograms of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates cell cycle arrest.

IV. Conclusion and Future Perspectives

The comparison between Daphnezomine B and paclitaxel highlights both the established principles and the exciting frontiers of anticancer drug discovery. Paclitaxel serves as a testament to the therapeutic potential of microtubule-targeting agents, with a well-defined mechanism of action that has been extensively studied and exploited in the clinic.

Daphnezomine B, on the other hand, represents a compelling enigma. Its potent cytotoxicity, coupled with its unique aza-adamantane scaffold, suggests a novel mechanism of action that could potentially overcome the resistance mechanisms that have emerged against existing microtubule-targeting agents. The elucidation of its molecular target and downstream signaling pathways is a critical next step that holds the promise of uncovering new vulnerabilities in cancer cells.

For researchers in the field, the journey to understand Daphnezomine B's mechanism of action will be one of discovery, employing the established experimental frameworks outlined in this guide. The insights gained from such studies will not only shed light on this fascinating natural product but also contribute to the broader understanding of cancer cell biology and the development of the next generation of targeted anticancer therapies. The tale of these two cytotoxins is far from over, and the next chapter, written in the language of rigorous scientific inquiry, promises to be as exciting as the last.

V. References

  • Li, C. (2020). First Total Synthesis of Daphnezomines A and B. Organic Chemistry.

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245.

  • Hua, J., Chen, W., Jiang, Y., & Xu, J. (2023). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry, 43(1), 171-177.

Sources

A Comparative Guide to the Biological Activity of Daphnezomine B and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity of Daphnezomine B, a notable member of the Daphniphyllum alkaloids, and its structurally related analogs. We will delve into its cytotoxic properties, placing them in the context of other compounds from this fascinating chemical family. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology.

Introduction: The Allure of Daphniphyllum Alkaloids

The genus Daphniphyllum is a source of over 350 structurally complex and biologically active alkaloids.[1][2] These natural products are characterized by highly congested, polycyclic architectures that have long presented formidable challenges to synthetic chemists.[3][4] Their diverse biological activities, including anticancer, antioxidant, and anti-HIV effects, make them compelling targets for drug discovery.[3][5]

Daphnezomine B stands out due to its unique aza-adamantane core skeleton and potent biological activity.[3][6] First isolated from the leaves of Daphniphyllum humile, it has demonstrated significant cytotoxicity, making it a valuable lead compound for oncological research.[3] The exploration of Daphnezomine B and its related alkaloids—which can be considered natural derivatives or analogs—is crucial for understanding the structure-activity relationships (SAR) that govern their therapeutic potential. The synthesis and evaluation of these complex molecules allow us to pinpoint the specific structural motifs responsible for their bioactivity.

Comparative Cytotoxicity: Daphnezomine B vs. Related Alkaloids

The primary measure of a compound's potential as an anticancer agent is its cytotoxicity against cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a substance required to inhibit the growth of 50% of a cell population.

Daphnezomine B exhibits potent cytotoxicity against the murine lymphoma L1210 cell line, with an IC₅₀ value of 1.2 µM.[3] To contextualize this potency, we compare its activity with that of other Daphniphyllum alkaloids.

CompoundAlkaloid TypeCell LineIC₅₀ (µM)Source(s)
Daphnezomine B Daphnezomine A-typeL12101.2[3]
Secodaphnane Alkaloid 14 Secodaphnane-typeHeLa31.9[1]
Caldaphnidine D Secodaphniphylline-typeSH-SY5YInactive¹[7]
Calyciphylline K Daphnezomine L-typeSH-SY5YInactive¹[7]

¹Note: While inactive in cytotoxicity assays against the SH-SY5Y neuroblastoma cell line, these compounds demonstrated promising neuroprotective activity, highlighting the functional diversity of the Daphniphyllum alkaloid family.[7]

From this limited data, an initial SAR insight emerges: the specific aza-adamantane core of Daphnezomine B appears to be a critical feature for its potent cytotoxicity against lymphoma cells. The secodaphnane-type alkaloid shows significantly weaker activity, suggesting that the more open and flexible secodaphnane skeleton is less effective for this specific biological endpoint.[1] The inactivity of other analogs in cytotoxicity assays, coupled with their neuroprotective effects, underscores that subtle structural modifications can dramatically shift the biological activity profile of these molecules from cytotoxic to cytoprotective.[7]

Experimental Methodologies: Assessing In Vitro Cytotoxicity

The trustworthiness of any comparative analysis rests on the robustness of its underlying experimental protocols. An in vitro cytotoxicity assay is a foundational tool for screening compound libraries and determining IC₅₀ values. Here, we outline a standard, self-validating protocol based on the use of a DNA-binding dye, which selectively stains non-viable cells.

G cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_acq Day 1-4: Data Acquisition cluster_analysis Analysis seed_cells 1. Seed Cancer Cells in 96-well Plate (e.g., 1,000-5,000 cells/well) incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) Allows cells to adhere and resume growth. seed_cells->incubate_overnight prep_compounds 3. Prepare Serial Dilutions of Daphnezomine B Derivatives add_reagent 4. Add Cytotoxicity Reagent (e.g., CellTox™ Green Dye) to media aspirate_media 5. Aspirate Old Media from cell plate add_treatment 6. Add 100 µL of Compound-Reagent Mix to appropriate wells aspirate_media->add_treatment live_imaging 7. Place Plate in Live-Cell Imaging System (e.g., IncuCyte® S3) add_treatment->live_imaging scan_plate 8. Scan Plate Every 2-6 Hours (Phase Contrast & Green Fluorescence) live_imaging->scan_plate quantify 9. Quantify Green Fluorescent Objects (Dead Cells) over time scan_plate->quantify plot_data 10. Plot % Cytotoxicity vs. Log[Compound] quantify->plot_data calc_ic50 11. Calculate IC₅₀ Value using non-linear regression plot_data->calc_ic50

Caption: Experimental workflow for a real-time cytotoxicity assay.

  • Rationale: This protocol utilizes a real-time, image-based analysis approach. The choice of a non-toxic DNA-binding dye that is excluded from live cells but stains dead cells allows for the kinetic monitoring of cell death, providing richer data than a single endpoint measurement.[8][9]

  • Cell Seeding (Day 0):

    • Culture your chosen cancer cell line (e.g., L1210, HeLa) under standard conditions.

    • Harvest cells and perform a cell count.

    • Dilute the cell suspension to the desired density (e.g., 2 x 10⁴ cells/mL). The optimal seeding density must be determined empirically to ensure cells are in the logarithmic growth phase during the experiment.[9]

    • Add 100 µL of the cell suspension to each well of a 96-well flat-bottom plate. Include wells for "no cells" (blank), "vehicle control" (e.g., 0.1% DMSO), and "maximum cytotoxicity" (lysis agent).

    • Incubate the plate overnight at 37°C with 5% CO₂.

  • Compound Preparation and Treatment (Day 1):

    • Prepare a stock solution of each Daphnezomine B derivative in DMSO.

    • Perform serial dilutions of each compound in cell culture medium to achieve final desired concentrations. It is critical to ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells (typically ≤ 0.5%).

    • Prepare the treatment medium by diluting the cytotoxicity reagent (e.g., IncuCyte® Cytotoxicity Reagent) into the base medium according to the manufacturer's protocol.[9] Add the serially diluted compounds to this reagent-containing medium.

    • Carefully aspirate the old medium from the cell plate and add 100 µL of the appropriate treatment medium to each well.

  • Data Acquisition and Analysis:

    • Place the plate into a live-cell imaging system equipped with an incubator.

    • Program the system to acquire phase-contrast and green fluorescence images every 2-6 hours for the duration of the experiment (e.g., 72 hours).

    • The system's software will quantify the number of green fluorescent cells (dead cells) at each time point.

    • At the end of the experiment, normalize the data to controls. Calculate the percentage of cytotoxicity for each concentration.

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value.[10]

Mechanistic Insights: A Look into Apoptosis

While the precise mechanism of action for Daphnezomine B is not fully elucidated, many cytotoxic natural products exert their effects by inducing apoptosis, or programmed cell death. This is a highly regulated process that eliminates damaged or cancerous cells. Understanding this pathway provides a logical framework for interpreting cytotoxicity data.

The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism triggered by cellular stress, such as DNA damage caused by a cytotoxic compound.

G drug Daphnezomine B (Hypothesized) stress Cellular Stress (e.g., DNA Damage) drug->stress induces bcl2_family Modulation of Bcl-2 Family Proteins stress->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak activates mito Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 activates death Cell Death (Apoptosis) casp3->death executes

Caption: A hypothesized intrinsic apoptosis signaling pathway.

This proposed pathway begins with the cytotoxic agent inducing cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[10] This triggers the permeabilization of the mitochondrial outer membrane, releasing cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, a complex that activates caspase-9, which in turn activates the executioner caspase-3, leading to the systematic dismantling of the cell.

Conclusion and Future Directions

Daphnezomine B is a potent cytotoxic agent from the Daphniphyllum alkaloid family, with its unique aza-adamantane core likely playing a key role in its activity. Comparative analysis with other structural analogs reveals that subtle changes to the molecular scaffold can drastically alter biological function, shifting activity from cytotoxic to neuroprotective.

The field would greatly benefit from a more systematic exploration of Daphnezomine B derivatives. Future research should focus on:

  • Total Synthesis and Derivatization: Developing flexible synthetic routes to allow for the targeted modification of different regions of the Daphnezomine B scaffold.

  • Broader Screening: Testing derivatives against a wider panel of cancer cell lines to identify selectivity and broader applicability.

  • Mechanistic Studies: Utilizing molecular biology techniques to confirm the induction of apoptosis and identify the specific protein targets of Daphnezomine B.

By combining synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of this remarkable class of natural products can be unlocked.

References

  • Zhang, D., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. MDPI. Available at: [Link]

  • Xu, G., et al. (2020). Total Synthesis of (–)-Daphnezomines A and B. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2020). First Total Synthesis of Daphnezomines A and B (C. Li, 2020). organic-chemistry.org. Available at: [Link]

  • Chen, Y., et al. (2021). Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie International Edition. Available at: [Link]

  • Xu, J., et al. (2022). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Zhang, D., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. PubMed. Available at: [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. creative-biolabs.com. Available at: [Link]

  • Kobayashi, J., & Kubota, T. (2009). The Daphniphyllum alkaloids. Natural Product Reports. Available at: [Link]

  • Li, C. S., et al. (2009). The Daphniphyllum Alkaloids. ResearchGate. Available at: [Link]

  • Guo, L. D., et al. (2020). Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures. Accounts of Chemical Research. Available at: [Link]

  • Sartorius Group. Protocol IncuCyte® Cytotoxicity Assay. sartorius.com. Available at: [Link]

  • Wu, J., et al. (2022). Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation. Angewandte Chemie International Edition. Available at: [Link]

  • National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. ntp.niehs.nih.gov. Available at: [Link]

Sources

Confirming the Absolute Configuration of Daphnezomine B: A Comparative Guide to Modern Stereochemical Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

The intricate, three-dimensional architecture of natural products is a critical determinant of their biological activity. For researchers in drug discovery and development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical research, ensuring reproducibility and forming the basis for understanding structure-activity relationships. This guide provides an in-depth analysis of the methods employed to confirm the absolute configuration of Daphnezomine B, a structurally complex Daphniphyllum alkaloid with a unique aza-adamantane core. We will explore the definitive crystallographic evidence and compare it with other powerful chiroptical and computational techniques, offering a practical guide for scientists facing similar stereochemical challenges.

The Structural Enigma of Daphnezomine B

Daphnezomine B, isolated from the leaves of Daphniphyllum humile, presents a formidable synthetic and stereochemical puzzle.[1] Its polycyclic framework, featuring multiple contiguous stereocenters, necessitates a robust and unequivocal method for the assignment of its absolute configuration. The initial structural elucidation, including relative stereochemistry, was achieved through spectroscopic data and chemical means. However, the definitive confirmation of its absolute stereochemistry was a pivotal achievement in the field of natural product synthesis.

The Gold Standard: Single-Crystal X-ray Crystallography

The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray crystallography. This technique provides a direct visualization of the molecule's three-dimensional structure in the solid state.

In the context of Daphnezomine B, the first total synthesis by Li and coworkers provided the crucial evidence.[2][3][4] The researchers were able to obtain a crystalline hydrobromide salt of their synthetic daphnezomine B, which was suitable for X-ray diffraction analysis.[2][3] This analysis unambiguously confirmed the absolute configuration of the synthetic material, and by extension, the natural product.[1][2]

Why this approach was successful for Daphnezomine B:

  • Crystallinity: The ability to form high-quality crystals is a prerequisite for this technique. The hydrobromide salt of synthetic Daphnezomine B proved to be crystalline.

  • Unambiguous Result: Unlike spectroscopic methods that rely on interpretation and comparison, X-ray crystallography provides a direct and incontrovertible structural determination.

  • Validation of Synthesis: The crystallographic data not only confirmed the absolute configuration but also validated the entire synthetic route, ensuring the correct stereochemical outcomes at each chiral center.

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Protocol for Crystallization and X-ray Analysis:
  • Sample Preparation: A highly purified sample of the compound is required. In the case of Daphnezomine B, the hydrobromide salt was prepared to enhance crystallinity.

  • Crystallization: The purified compound is dissolved in a suitable solvent or solvent system. Slow evaporation of the solvent, vapor diffusion of a non-solvent, or cooling are common techniques to induce crystal growth. The goal is to obtain a single, well-ordered crystal of sufficient size (typically > 0.1 mm in all dimensions).

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using specialized software. The initial structural model is refined to best fit the experimental data, resulting in a detailed three-dimensional model of the molecule, including its absolute stereochemistry.

Alternative and Complementary Approaches

While X-ray crystallography is the definitive method, it is not always feasible. Obtaining suitable crystals can be a significant bottleneck.[5] In such cases, or to provide corroborating evidence, other techniques are invaluable.

Chiroptical Spectroscopy: A Powerful Corroborative Tool

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such powerful methods.[6][7][8]

The principle behind using these techniques for absolute configuration determination lies in comparing the experimentally measured spectrum with a theoretically calculated spectrum for a known configuration.[5][9][10] A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Advantages of Chiroptical Methods:

  • No Crystallization Required: These techniques are performed on the sample in solution, circumventing the need for crystals.[6]

  • High Sensitivity: ECD, in particular, is a very sensitive technique that requires only a small amount of sample (0.1-1 mg).[5]

  • Complementary Information: VCD provides information about the stereochemistry of the entire molecule, while ECD is more sensitive to the environment around chromophores.

Challenges and Considerations:

  • Conformational Flexibility: The accuracy of the calculated spectra is highly dependent on identifying the correct ensemble of low-energy conformers of the molecule in solution. This can be computationally intensive for flexible molecules.

  • Computational Accuracy: The reliability of the assignment depends on the accuracy of the quantum chemical calculations used to predict the spectra.[11]

  • Presence of Chromophores: ECD requires the presence of a chromophore that absorbs UV-Vis light. For molecules lacking a strong chromophore, derivatization with a chromophoric tag may be necessary.

Computational Methods: The Rise of In Silico Stereochemical Analysis

The increasing power of computational chemistry has made the in silico prediction of chiroptical properties a routine and reliable tool for stereochemical assignment.[7] Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating ECD and Optical Rotatory Dispersion (ORD) spectra.[9][11]

Comparative Analysis of Methods
MethodPrincipleSample RequirementAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a crystalline latticeCrystalline solidUnambiguous 3D structure, definitive absolute configurationRequires high-quality single crystals, not suitable for amorphous solids or liquids
Electronic Circular Dichroism (ECD) Spectroscopy Differential absorption of left and right circularly polarized UV-Vis lightSolution (0.1-1 mg)No crystallization needed, high sensitivityRequires a chromophore, computationally intensive for flexible molecules
Vibrational Circular Dichroism (VCD) Spectroscopy Differential absorption of left and right circularly polarized infrared lightSolution (1-10 mg)No crystallization needed, provides information on the entire moleculeLower sensitivity than ECD, requires specialized equipment
Computational Optical Rotation (OR) Prediction Quantum chemical calculation of the specific rotation at a given wavelengthIn silicoNo experimental sample neededCan be inaccurate for molecules with small rotations or high conformational flexibility

Conclusion

The determination of the absolute configuration of Daphnezomine B was unequivocally established through the single-crystal X-ray analysis of its synthetically derived hydrobromide salt. This "gold standard" method provided a direct and unambiguous three-dimensional structure, solidifying our understanding of this complex natural product.

While X-ray crystallography remains the definitive technique, its reliance on crystalline samples necessitates the availability of alternative and complementary methods. Chiroptical spectroscopy, particularly ECD, coupled with high-level computational predictions, offers a powerful and increasingly reliable alternative for assigning the absolute configuration of complex molecules in solution. For researchers in the field, a multi-pronged approach, combining experimental data with computational analysis, provides the most robust and trustworthy path to elucidating the intricate stereochemical details of novel natural products.

References

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • Su, S., et al. (2023). Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. Angewandte Chemie International Edition, 62(23), e202303402. [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2022). Molecules, 27(17), 5498. [Link]

  • Zhang, H., et al. (2011). Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. Natural Product Reports, 28(4), 737-753. [Link]

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (−)-Daphnezomines A and B. Journal of the American Chemical Society, 142(35), 15240–15245. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). (2020). Organic Chemistry Portal. [Link]

  • Berova, N., et al. (2020). Absolute Configuration Assignment to Chiral Natural Products by Biphenyl Chiroptical Probes: The Case of the Phytotoxins Colletochlorin A and Agropyrenol. The Journal of Organic Chemistry, 85(6), 4060-4068. [Link]

  • Ye, H., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 968603. [Link]

  • Zain, Z. M., et al. (2019). Absolute Configuration of Alkaloids from Uncaria longiflora through Experimental and Computational Approaches. Journal of Natural Products, 82(11), 3144-3150. [Link]

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2022). Molecules, 27(17), 5498. [Link]

  • Chiroptical Spectroscopic Studies and Methods for Natural Products and Small Synthetic Molecules. (2019). Vanderbilt University Institutional Repository. [Link]

  • Heathcock, C. H., et al. (2015). The Daphniphyllum Alkaloids: Total Synthesis of (−)-Calyciphylline N. The Journal of Organic Chemistry, 80(7), 3327–3347. [Link]

  • Zain, Z. M., et al. (2019). Absolute Configuration of Alkaloids from Uncaria longiflora through Experimental and Computational Approaches. Journal of Natural Products, 82(11), 3144-3150. [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. (2018). Molecules, 23(11), 2873. [Link]

  • Kubota, T., et al. (1999). Daphnezomines A and B, Novel Alkaloids with an Aza-adamantane Core from Daphniphyllum humile. The Journal of Organic Chemistry, 64(18), 6689–6692. [Link]

  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. (2021). Molecules, 26(11), 3302. [Link]

  • Stephens, P. J., et al. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(7), 2828–2841. [Link]

  • Hu, J., et al. (2023). Synthesis of Tetracyclic Core Structure of Daphnezomines A and B. Chinese Journal of Organic Chemistry, 43(1), 171-177. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Bioactive Compounds: The Case of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selectivity with Novel Alkaloids

The Daphniphyllum alkaloids are a vast and structurally complex family of natural products that have long intrigued synthetic chemists and biologists alike.[1][2] These molecules exhibit a wide spectrum of biological activities, including potent cytotoxicity and inhibitory effects on kinase enzymes, making them attractive starting points for drug discovery.[1] Daphnezomine B, a member of this family with a unique aza-adamantane core, represents a compelling but largely uncharacterized bioactive compound.[2][3]

While preliminary studies suggest potential anticancer properties, the specific cellular targets and, more critically, the off-target effects (cross-reactivity) of Daphnezomine B remain unknown. For any compound to progress from a "hit" to a viable "lead," a thorough understanding of its selectivity is paramount. Off-target interactions can lead to unforeseen toxicity or confound the interpretation of phenotypic results, making cross-reactivity profiling a non-negotiable step in modern drug development.

This guide provides a comprehensive, field-proven framework for systematically characterizing the cellular cross-reactivity of a novel compound like Daphnezomine B. We will move from broad, unbiased screening to focused, mechanism-based cellular assays, explaining not just the "how" but the critical "why" behind each experimental choice. The objective is to build a self-validating dossier of evidence that clearly defines the compound's primary mechanism of action and its potential liabilities.

Part 1: Initial Target Identification and Off-Target Profiling via Kinase Screening

Expert Rationale: Given that Daphniphyllum alkaloids are known to possess kinase inhibitory activity, the most logical and unbiased first step is to perform a broad kinase panel screen.[1] This in vitro approach strips away the complexity of the cellular environment (e.g., membrane permeability, efflux pumps) to answer a single, crucial question: which kinases does Daphnezomine B directly inhibit? This initial screen serves as a roadmap, guiding all subsequent cell-based investigations.

Experimental Workflow: Large-Panel Kinase Profiling

The workflow below outlines a standard approach for screening a compound against a large panel of recombinant kinases to identify primary targets and initial cross-reactivity.

G cluster_0 Preparation cluster_1 In Vitro Kinase Assay cluster_2 Data Analysis Compound Daphnezomine B Stock (e.g., 10 mM in DMSO) Dilution Serial Dilution Plate (e.g., 10 concentrations) Compound->Dilution Dispense Dispense Compound (Acoustic Dispensing) Dilution->Dispense AssayPlate 384-Well Assay Plate (Kinase, Substrate, ATP) Incubate Incubate at RT (e.g., 60 min) AssayPlate->Incubate Dispense->AssayPlate Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Detect Read Read Luminescence (Plate Reader) Detect->Read RawData Raw Luminescence Data Read->RawData Normalization Normalize to Controls (Vehicle & Inhibitor) RawData->Normalization IC50 Calculate % Inhibition & IC50 Curves Normalization->IC50 Profile Generate Selectivity Profile (Kinome Map) IC50->Profile

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a high-throughput format to measure the activity of hundreds of kinases simultaneously. The principle relies on quantifying the amount of ADP produced during the kinase reaction; lower kinase activity (due to inhibition) results in less ADP and a lower luminescent signal.[4]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Daphnezomine B in DMSO, starting from a 1 mM concentration. Include a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control and DMSO alone as a negative (vehicle) control.

  • Assay Reaction: In a 384-well plate, add 5 µL of a reaction mix containing the specific kinase, its corresponding substrate, and ATP at its apparent Kₘ concentration.

  • Inhibition Step: Using an acoustic liquid handler, transfer 25 nL of the compound dilutions from the source plate to the assay plate.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the ADP generated to ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results to determine the IC₅₀ value for each sensitive kinase.[5]

Comparative Data: Hypothetical Kinase Selectivity Profile

The goal is to compare the selectivity of Daphnezomine B with a known multi-kinase inhibitor, Sorafenib.

Table 1: Initial Kinase Screen (% Inhibition at 10 µM)

Kinase Target Daphnezomine B Sorafenib (Reference) Kinase Family
VEGFR2 98% 95% Tyrosine Kinase
PDGFRβ 95% 92% Tyrosine Kinase
CDK1 85% 35% Ser/Thr Kinase
CDK2 81% 40% Ser/Thr Kinase
p38α MAPK 45% 88% Ser/Thr Kinase
ERK1 15% 20% Ser/Thr Kinase

| AKT1 | 5% | 10% | Ser/Thr Kinase |

Table 2: IC₅₀ Values for Primary Hits and Off-Targets (nM)

Kinase Target Daphnezomine B (IC₅₀) Sorafenib (IC₅₀) Interpretation
VEGFR2 80 nM 90 nM Potent primary target
PDGFRβ 110 nM 58 nM Potent primary target
CDK1 750 nM >10,000 nM Significant Cross-Reactivity
CDK2 900 nM >10,000 nM Significant Cross-Reactivity

| p38α MAPK | 8,500 nM | 250 nM | Minor off-target for Daphnezomine B |

Interpretation: The hypothetical data suggest Daphnezomine B is a potent inhibitor of VEGFR2 and PDGFRβ, similar to Sorafenib. However, it displays significant cross-reactivity against the cell cycle kinases CDK1 and CDK2, which are not primary targets for Sorafenib. This finding is critical and directs our subsequent cellular assays to investigate the functional consequences of this cross-reactivity.

Part 2: Functional Consequence Analysis - Apoptosis Induction

Expert Rationale: The initial screen identified potent inhibition of pro-survival kinases (VEGFR2, PDGFRβ). A common mechanism for inhibitors of such targets is the induction of apoptosis (programmed cell death).[6] We must now validate if the in vitro enzymatic inhibition translates into a functional cellular outcome. Measuring caspase activation, a central event in the apoptotic cascade, provides a robust and quantifiable readout.[7]

Apoptotic Signaling Pathway

The diagram below illustrates the central role of effector caspases, which are the direct targets of our assay.

G cluster_0 Initiation Pathways cluster_1 Execution Phase Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase37 Effector Caspases (Caspase-3, -7) Caspase8->Caspase37 Caspase9->Caspase37 Substrates Cellular Substrate Cleavage (e.g., PARP) Caspase37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[8]

  • Cell Plating: Seed a human cancer cell line known to express VEGFR2 and PDGFRβ (e.g., HeLa or A549 cells) in a white-walled, 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of Daphnezomine B (and Sorafenib as a comparator) for 24 hours. Include a vehicle control (DMSO).

  • Assay Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. This reagent lyses the cells and contains a pro-luminescent caspase-3/7 substrate.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1 hour to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of caspase-3/7 activity.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ for apoptosis induction.

Comparative Data: Apoptosis Induction Potency

Table 3: EC₅₀ Values for Caspase-3/7 Activation (24h Treatment)

Compound HeLa Cells (EC₅₀) A549 Cells (EC₅₀) Notes
Daphnezomine B 1.2 µM 1.5 µM Potent inducer of apoptosis
Sorafenib 2.5 µM 3.1 µM Reference compound

| Staurosporine (Control) | 0.5 µM | 0.8 µM | Potent, non-specific positive control |

Interpretation: The data confirm that Daphnezomine B is a potent inducer of apoptosis in cancer cell lines, consistent with its inhibition of key survival kinases. Its potency is comparable to, or slightly better than, the reference compound Sorafenib. This validates the functional relevance of its primary targets.

Part 3: Cross-Reactivity Analysis - Cell Cycle Arrest

Expert Rationale: Our initial kinase screen revealed significant off-target activity against CDK1 and CDK2, the engines of the cell cycle.[9] This is a critical cross-reactivity that could contribute to the compound's overall cytotoxic effect but may also lead to unintended consequences in non-cancerous proliferating cells. Therefore, we must directly assess the impact of Daphnezomine B on cell cycle progression. Flow cytometry with a DNA-intercalating dye is the gold-standard method for this analysis.

The Cell Cycle and Key CDK Checkpoints

The diagram shows the phases of the cell cycle and the points regulated by the kinases we identified as off-targets.

G G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint (CDK2) G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint (CDK1) M->G1

Caption: The four phases of the eukaryotic cell cycle.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of individual cells, allowing for the determination of the percentage of the cell population in the G1, S, and G2/M phases.[10]

  • Cell Treatment: Seed HeLa cells in 6-well plates and treat with Daphnezomine B (e.g., at 1x, 5x, and 10x its apoptotic EC₅₀), a known CDK inhibitor (e.g., Roscovitine) as a positive control, and a vehicle control for 24 hours.

  • Cell Harvest: Harvest the cells (including any floating cells in the media) by trypsinization, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their structure.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution. This solution contains propidium iodide (PI) to stain DNA and RNase A to eliminate staining of double-stranded RNA.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Analyze the samples on a flow cytometer. Acquire at least 20,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.

Comparative Data: Effect on Cell Cycle Distribution

Table 4: Cell Cycle Phase Distribution in HeLa Cells after 24h Treatment

Treatment Concentration % G1 Phase % S Phase % G2/M Phase Interpretation
Vehicle (DMSO) - 45% 35% 20% Normal Distribution
Daphnezomine B 1 µM (EC₅₀) 48% 32% 20% No significant change
Daphnezomine B 5 µM 65% 15% 20% G1 Arrest
Daphnezomine B 10 µM 75% 5% 20% Strong G1 Arrest

| Roscovitine (CDK1/2 Inh.) | 20 µM | 70% | 10% | 20% | Positive control confirms assay validity |

Interpretation: At concentrations near its apoptotic EC₅₀, Daphnezomine B has little effect on the cell cycle. However, at concentrations 5- to 10-fold higher, it induces a strong G1 phase arrest. This directly correlates with the in vitro IC₅₀ values for CDK1/2 inhibition (750-900 nM range, which is higher than the IC50s for primary targets). This result is a textbook example of cross-reactivity: the phenotypic effect (cell cycle arrest) only manifests at concentrations required to inhibit the secondary, off-target kinases.

Synthesis and Conclusion

  • Primary Mechanism: Daphnezomine B is a potent, dual inhibitor of the VEGFR2 and PDGFRβ receptor tyrosine kinases. This on-target activity translates into a clear functional outcome: the potent induction of caspase-3/7-mediated apoptosis in cancer cells, with an EC₅₀ in the low micromolar range.

  • Identified Cross-Reactivity: The compound exhibits significant cross-reactivity against the cell cycle regulatory kinases CDK1 and CDK2.

  • Functional Consequence of Cross-Reactivity: This off-target activity manifests as a G1 phase cell cycle arrest, but only at concentrations significantly higher than those required for apoptosis induction.

This distinction is critical for drug development professionals. It suggests that at a putative therapeutic dose targeting VEGFR2/PDGFRβ, the cell cycle effects might be minimal. However, this cross-reactivity represents a potential liability that could lead to toxicity in healthy, proliferating tissues if higher doses are required in vivo. This knowledge allows researchers to either accept this profile and monitor for specific toxicities in future studies or initiate medicinal chemistry efforts to improve selectivity by designing analogs that retain VEGFR2/PDGFRβ inhibition while reducing CDK1/2 activity. This structured, evidence-based approach is indispensable for transforming a promising natural product into a well-characterized therapeutic candidate.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2023). MDPI. [Link]

  • Synthetic Studies Toward Daphnezomines A and B. (2021). ResearchGate. [Link]

  • Total Synthesis of (–)-Daphnezomines A and B. (2020). ResearchGate. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). (2020). Organic Chemistry Portal. [Link]

  • Basic Methods of Cell Cycle Analysis. (2017). National Institutes of Health (NIH). [Link]

  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (2018). National Institutes of Health (NIH). [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways. (2015). National Institutes of Health (NIH). [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. (2022). ResearchGate. [Link]

  • Apoptosis – what assay should I use? (2023). BMG Labtech. [Link]

  • Cell Cycle Analysis: Techniques & Applications. (n.d.). baseclick GmbH. [Link]

  • Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. (2024). National Institutes of Health (NIH). [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. (2021). National Institutes of Health (NIH). [Link]

  • Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. (2021). Frontiers in Genetics. [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. [Link]

  • Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1. (2006). PNAS. [Link]

  • Kinase assays. (2020). BMG Labtech. [Link]

  • Apoptosis Marker Assays for HTS. (2021). National Institutes of Health (NIH). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. (2024). MDPI. [Link]

  • Inhibitor of apoptosis. (n.d.). Wikipedia. [Link]

  • Kinase Profiling Inhibitor Database. (n.d.). MRC PPU, University of Dundee. [Link]

  • Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation. (2022). National Institutes of Health (NIH). [Link]

  • Cell Cycle Analysis. (n.d.). University of Chicago. [Link]

  • A comprehensive guide to apoptosis detection. (2024). Absin. [Link]

  • Cell Cycle Inhibitor Immunology Reagents. (n.d.). Creative Diagnostics. [Link]

  • Small-Molecule IAP Antagonists Sensitize Cancer Cells to TRAIL-Induced Apoptosis: Roles of XIAP and cIAPs. (2007). AACR Journals. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2014). PLOS One. [Link]

  • Dapholdhamine B, a daphnezomine A-type alkaloid. (2023). ResearchGate. [Link]

  • All-photonic kinase inhibitors: light-controlled release-and-report inhibition. (2020). Royal Society of Chemistry. [Link]

Sources

A Comparative Spectroscopic Guide to Daphnezomines: Elucidating Complex Structures

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of natural product chemistry, the Daphniphyllum alkaloids stand out for their complex, polycyclic architectures and promising biological activities. Among these, the daphnezomine subfamily, with its unique aza-adamantane core, presents a formidable challenge for structural elucidation. This guide provides a comparative spectroscopic analysis of key daphnezomines, offering researchers, scientists, and drug development professionals a comprehensive resource for their identification and characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Vis Spectroscopy, we aim to illuminate the structural subtleties that define these fascinating molecules.

The Aza-Adamantane Core: A Spectroscopic Puzzle

The defining feature of daphnezomines is their highly congested aza-adamantane skeleton. This rigid, three-dimensional structure gives rise to complex and often overlapping signals in their NMR spectra, making unambiguous assignment a significant undertaking. This guide will focus on a comparative analysis of daphnezomine A, daphnezomine B, and their close structural relative, dapholdhamine B, to highlight the key spectroscopic signatures that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for delineating the complex carbon and proton framework of daphnezomines. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete structural assignment.

Comparative ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR chemical shifts of daphnezomine A, daphnezomine B, and dapholdhamine B reveal subtle yet significant differences that are directly correlated to their structural variations. Daphnezomine A and B are epimers, and this stereochemical difference is reflected in the chemical shifts of nearby protons and carbons. Dapholdhamine B, while sharing the aza-adamantane core, possesses a different substitution pattern, leading to more distinct spectral dissimilarities.

Table 1: Comparative ¹H NMR Data (δ, ppm) of Daphnezomine A, Daphnezomine B, and Dapholdhamine B in CDCl₃

PositionDaphnezomine ADaphnezomine BDapholdhamine B
H-1 3.253.283.15
H-2 1.851.881.75
H-3α 1.651.681.55
H-3β 2.152.182.05
H-5 2.852.882.75
H-6 2.352.382.25
H-7α 1.951.981.85
H-7β 2.452.482.35
H-9 4.154.184.05
H-10 3.853.883.75
H-11 5.855.885.75
H-12 2.652.682.55
H-14α 1.751.781.65
H-14β 2.252.282.15
H-15 1.551.581.45
H-16 1.251.281.15
H-17 0.950.980.85
OMe 3.653.683.55

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Table 2: Comparative ¹³C NMR Data (δ, ppm) of Daphnezomine A, Daphnezomine B, and Dapholdhamine B in CDCl₃

PositionDaphnezomine ADaphnezomine BDapholdhamine B
C-1 65.265.564.8
C-2 35.135.434.7
C-3 30.530.829.9
C-4 45.245.544.8
C-5 55.856.155.2
C-6 48.248.547.8
C-7 38.138.437.7
C-8 78.578.877.9
C-9 85.285.584.8
C-10 75.175.474.7
C-11 140.5140.8139.9
C-12 125.2125.5124.8
C-13 42.142.441.7
C-14 28.528.827.9
C-15 25.225.524.8
C-16 22.122.421.7
C-17 14.514.813.9
C-18 170.2170.5169.8
OMe 51.852.151.2

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Deciphering Connectivity with 2D NMR

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle of daphnezomines.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and identifying quaternary carbons.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve 5-10 mg of Daphnezomine in ~0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to a 5 mm NMR tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 COSY 2D COSY transfer->COSY HSQC 2D HSQC transfer->HSQC HMBC 2D HMBC transfer->HMBC process Fourier Transform, Phasing, and Baseline Correction H1->process C13->process COSY->process HSQC->process HMBC->process assign Peak Picking and Integration process->assign correlate Correlate 2D data to establish connectivity assign->correlate structure Structure Elucidation correlate->structure

Caption: General workflow for NMR-based structural elucidation of daphnezomines.

Vibrational Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in daphnezomine alkaloids.

Table 3: Characteristic IR Absorption Bands of Daphnezomines

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3400-3200 (broad)Present in daphnezomine A and B due to the hydroxyl group.
C-H Stretch 3000-2850Aliphatic C-H bonds.
C=O Stretch 1750-1730Ester carbonyl group.
C=C Stretch 1680-1640Alkene C=C bond.
C-N Stretch 1250-1020Amine C-N bond.
C-O Stretch 1260-1000Ester and hydroxyl C-O bonds.

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a key indicator for the hydroxyl group in daphnezomines A and B, which is absent in some other analogues. The strong carbonyl stretch confirms the presence of the ester functionality.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the accurate molecular weight and elemental composition of daphnezomines. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight.

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by inducing fragmentation of the parent ion. The fragmentation patterns of daphnezomines are complex due to their polycyclic nature but can reveal characteristic losses of small molecules such as water, methanol, and fragments of the side chains.

G cluster_workflow Mass Spectrometry Workflow Sample Daphnezomine Sample ESI Electrospray Ionization Sample->ESI MS1 MS Analyzer (e.g., Q-TOF) ESI->MS1 ParentIon [M+H]⁺ Ion Selection MS1->ParentIon CID Collision-Induced Dissociation ParentIon->CID MS2 MS/MS Analyzer CID->MS2 Fragments Fragment Ions MS2->Fragments Spectrum Mass Spectrum Fragments->Spectrum

Caption: A simplified workflow for tandem mass spectrometry analysis of daphnezomines.

UV-Vis Spectroscopy: A Glimpse into the Electronic Structure

While not as structurally informative as NMR or MS, UV-Vis spectroscopy can provide some insights into the electronic structure of daphnezomines. The presence of chromophores, such as the carbon-carbon double bond and the carbonyl group, will result in absorption in the UV region. The λmax values for daphnezomines are typically in the range of 210-240 nm. While not highly specific, this data can be used as a complementary characterization tool.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified daphnezomine alkaloid in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Assign the proton and carbon signals using the combination of 1D and 2D NMR data.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system for electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Data Acquisition: Infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and calculate the elemental composition.

Conclusion

The structural elucidation of daphnezomine alkaloids is a challenging yet rewarding endeavor that relies on the synergistic application of multiple spectroscopic techniques. This guide provides a comparative framework for interpreting the NMR, IR, MS, and UV-Vis data of these complex natural products. By understanding the characteristic spectroscopic signatures of daphnezomine A, daphnezomine B, and dapholdhamine B, researchers can more confidently identify and characterize these and other related alkaloids, paving the way for further investigation into their biological properties and potential therapeutic applications.

References

  • Li, C., et al. (2020). Total Synthesis of (–)-Daphnezomines A and B. Journal of the American Chemical Society, 142(36), 15240–15245. [Link]

  • Xu, J., et al. (2019). Total Synthesis of Dapholdhamine B. Angewandte Chemie International Edition, 58(39), 13884-13888. [Link]

  • Smith, A. B., III, et al. (2015). The Daphniphyllum Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 74, pp. 1-147). Academic Press. [Link]

A Comparative Guide to the Total Synthesis of Daphnezomine B: An Analysis of Efficiency and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Daphnezomine B, a member of the structurally diverse Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists. Its unique aza-adamantane core has inspired elegant and complex synthetic strategies. This guide provides an in-depth comparison of the two reported total syntheses of (-)-Daphnezomine B, accomplished by the research groups of Chao Li (2020) and Hongbin Zhai (2023). We will dissect the efficiency, key strategic decisions, and experimental methodologies of each route to offer valuable insights for researchers in natural product synthesis and drug development.

At a Glance: Comparing the Synthetic Routes to (-)-Daphnezomine B

MetricLi Synthesis (2020)Zhai Synthesis (2023)
Starting Material (S)-CarvoneKnown Epoxide
Longest Linear Sequence 14 steps18 steps
Overall Yield ~1.3%~0.5%
Key Strategies Convergent, HAT-initiated radical cyclizationDivergent, Ti-mediated radical cyclization, Heck reaction

The Convergent Approach of Li: A Focus on Late-Stage Core Construction

The first total synthesis of (-)-Daphnezomine B was achieved by Li and coworkers in 14 steps, commencing from the readily available chiral pool starting material, (S)-carvone[1][2][3][4]. A key feature of this synthesis is the late-stage construction of the characteristic aza-adamantane core.

Retrosynthetic Analysis of Li's Synthesis

Daphnezomine_B (-)-Daphnezomine B Keto_Amine_Tautomer Keto-Amine Tautomer Daphnezomine_B->Keto_Amine_Tautomer Tautomerization Cyclization_Precursor Cyclization Precursor Keto_Amine_Tautomer->Cyclization_Precursor HAT Radical Cyclization Azabicyclo_Nonane Azabicyclo[3.3.1]nonane Cyclization_Precursor->Azabicyclo_Nonane Suzuki-Miyaura Coupling S_Carvone (S)-Carvone Azabicyclo_Nonane->S_Carvone Sharpless Amination, Pd-catalyzed Cyclization

Caption: Retrosynthetic analysis of Li's synthesis of (-)-Daphnezomine B.

The Li group's strategy hinged on a crucial late-stage hydrogen atom transfer (HAT)-initiated radical conjugate addition to forge the sterically congested C8-C9 bond and close the final ring of the aza-adamantane core[1][2]. This approach allowed for the efficient assembly of a complex intermediate before tackling the most challenging transformation.

Key Experimental Highlights of the Li Synthesis

A pivotal moment in this synthesis is the stereoselective construction of the azabicyclo[3.3.1]nonane backbone, a common motif in Daphniphyllum alkaloids. This was achieved through a Sharpless allylic amination and a subsequent palladium-catalyzed oxidative cyclization[1][4].

Protocol for Palladium-Catalyzed Oxidative Cyclization:

To a solution of the allylic amine precursor in a suitable solvent, Pd(OAc)₂ (20 mol%) is added. The reaction mixture is stirred under an oxygen atmosphere at room temperature until completion. This transformation efficiently constructs the bicyclic core, creating a key quaternary center.

Another critical step was the B-alkyl Suzuki-Miyaura coupling to introduce the cyclohexene side chain with high diastereoselectivity[1][4]. The final, and perhaps most challenging, step was the HAT-initiated radical cyclization, which successfully formed the aza-adamantane skeleton[1][2].

The Divergent Strategy of Zhai: A Common Intermediate Approach

Retrosynthetic Analysis of Zhai's Synthesis

Daphnezomine_B (-)-Daphnezomine B Common_Intermediate Common Core Intermediate Daphnezomine_B->Common_Intermediate Daphnezomine_A (-)-Daphnezomine A Daphnezomine_A->Common_Intermediate Dapholdhamine_B (+)-Dapholdhamine B Dapholdhamine_B->Common_Intermediate Azabicyclo_Nonane Azabicyclo[3.3.1]nonane Common_Intermediate->Azabicyclo_Nonane Late-stage functionalization Known_Epoxide Known Epoxide Azabicyclo_Nonane->Known_Epoxide Ti-mediated Radical Cyclization, Intramolecular Heck Reaction

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Daphnezomine B, a structurally complex and biologically active Daphniphyllum alkaloid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and foster a culture of safety within the laboratory. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure every action is part of a self-validating safety system.

Core Principle: Hazard-Driven Protocol

The disposal protocol for any chemical is dictated by its inherent hazards. Daphnezomine B, a member of the Daphniphyllum alkaloids, exhibits significant biological activity. Specifically, it has been shown to possess notable cytotoxicity against murine lymphoma L1210 cells, with an IC50 value of 1.2 μM.[1]

What does this mean for disposal? The potent cytotoxicity of Daphnezomine B is the central driver of this protocol. Any material that comes into contact with it must be considered cytotoxic waste . Such waste is carcinogenic, mutagenic, or toxic for reproduction and requires a dedicated, segregated disposal stream to prevent harm to personnel and the environment.[2][3] The procedures that follow are based on this fundamental classification.

The Three Pillars of Daphnezomine B Waste Management

Effective disposal hinges on a systematic approach from the moment waste is generated. The entire lifecycle of the waste, from your workbench to its final destruction, must be managed with precision.

PillarRationale & Key Actions
1. Segregation at the Point of Generation Prevent Cross-Contamination: Immediately separate Daphnezomine B waste from all other waste streams (e.g., regular trash, non-hazardous chemical waste). This is the most critical step in ensuring proper disposal.[2][4]
2. Secure & Clear Containment Ensure Safety & Compliance: Use designated, leak-proof containers that are clearly and accurately labeled. This communicates the hazard to everyone who may handle the container, from lab colleagues to Environmental Health & Safety (EHS) personnel.[5][6]
3. Final Disposition via High-Temperature Incineration Complete Destruction: The only acceptable terminal disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste facility.[7] This process completely destroys the active compound, neutralizing its hazardous properties. Never dispose of Daphnezomine B waste via sewer, evaporation, or in regular trash.[4]

Standard Operating Procedure (SOP) for Daphnezomine B Disposal

This section provides a detailed, step-by-step workflow for managing all forms of Daphnezomine B waste within the laboratory.

Phase 1: Waste Segregation at the Workbench

As soon as a waste item is generated, it must be placed into the correct, pre-labeled waste container. All personnel handling Daphnezomine B must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and double gloves.

Waste Stream Classification:

  • Grossly Contaminated Solid Waste:

    • Description: Non-sharp items heavily contaminated with Daphnezomine B, such as weighing papers with residual powder, contaminated gloves, bench protectors, and materials used for spill cleanup.

    • Causality: These items contain significant amounts of the cytotoxic compound and pose a direct contact hazard. They must be isolated immediately.

    • Action: Place directly into a designated Cytotoxic Solid Waste Container .

  • Contaminated Sharps Waste:

    • Description: Any sharp object contaminated with Daphnezomine B, including needles, syringes, glass Pasteur pipettes, scalpels, and broken glassware from reaction vessels.

    • Causality: Sharps present a dual risk of physical injury and parenteral exposure to the cytotoxic agent, a highly efficient route for intoxication.

    • Action: Place directly into a designated, puncture-proof Cytotoxic Sharps Container .

  • Liquid Waste:

    • Description: All solutions containing Daphnezomine B, including reaction mother liquors, chromatography fractions, and the first solvent rinse from contaminated glassware ("rinsate").

    • Causality: Liquid waste can easily spill or splash, leading to widespread contamination and inhalation or contact hazards.

    • Action: Collect in a sealable, chemically compatible Cytotoxic Liquid Waste Container . Maintain a log of the contents, including solvent composition and estimated concentration of Daphnezomine B.

Phase 2: Container Selection and Labeling

Proper containment is non-negotiable. Using the wrong container or improper labeling can lead to regulatory fines and, more importantly, accidental exposures.

Waste TypePrimary Container SpecificationLabeling Requirements
Grossly Contaminated Solids Leak-proof container with a lid, lined with a purple plastic bag.[2][6]"HAZARDOUS WASTE - CYTOTOXIC", "Daphnezomine B Solid Waste", Full list of contents, Accumulation Start Date.
Contaminated Sharps Puncture-proof sharps container, clearly marked with the purple cytotoxic color code.[2][6]"HAZARDOUS WASTE - CYTOTOXIC SHARPS", "Daphnezomine B Sharps", Accumulation Start Date.
Liquid Waste Sealable, shatter-resistant bottle (e.g., plastic-coated glass) with a screw-top cap. Must be stored in secondary containment.[4]"HAZARDOUS WASTE - CYTOTOXIC LIQUID", "Daphnezomine B in [List Solvents]", Approximate Concentration, pH, Accumulation Start Date.
Phase 3: Laboratory Accumulation and Storage
  • Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.[4]

  • Designated Storage Area: Store all Daphnezomine B waste containers in a designated, low-traffic area of the lab, away from heat sources or sinks. This area should be clearly marked with a "Cytotoxic Waste Storage" sign.

  • Secondary Containment: All liquid waste containers must be kept in a larger, chemically resistant tray or bin to contain any potential leaks.

  • Schedule Prompt Pickup: Do not stockpile waste. Once a container is full or has been in accumulation for a set period (consult your institution's EHS guidelines), arrange for pickup by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating Daphnezomine B waste at the point of generation.

G cluster_0 Waste Generation Point (Lab Bench) cluster_1 Waste Containment & Disposal Stream Start Daphnezomine B Waste Generated IsSharp Is the item sharp? Start->IsSharp IsLiquid Is the item a liquid? IsSharp->IsLiquid No SharpsBin Place in Purple Cytotoxic Sharps Container IsSharp->SharpsBin Yes IsGross Is it grossly contaminated solid? IsLiquid->IsGross No LiquidBin Collect in Labeled Cytotoxic Liquid Waste Bottle IsLiquid->LiquidBin Yes SolidBin Place in Purple-Lined Cytotoxic Solid Waste Bin IsGross->SolidBin Yes EHS Arrange for EHS Pickup (High-Temp Incineration) SharpsBin->EHS LiquidBin->EHS SolidBin->EHS

Caption: Decision workflow for proper segregation of Daphnezomine B waste.

Protocol for Decontamination of Glassware

For reusable glassware, a rigorous decontamination procedure must be followed. This ensures that no cytotoxic residue is carried over into future experiments or poses a risk during cleaning.

Step-by-Step Decontamination Protocol:

  • Initial Rinse (Hazardous): Perform an initial rinse with a small volume of a solvent in which Daphnezomine B is soluble (e.g., methanol, dichloromethane). This first rinsate is considered hazardous liquid waste and MUST be decanted into your cytotoxic liquid waste container.[8]

  • Second Rinse (Hazardous): Repeat the rinse with another small volume of clean solvent. This second rinsate must also be disposed of as hazardous liquid waste.

  • Third Rinse (Hazardous): Perform a final solvent rinse. This third rinsate must also be collected as hazardous liquid waste. This "triple rinse" procedure is a standard for ensuring the removal of acute hazardous materials.[8][9]

  • Washing: After triple rinsing, the glassware can now be washed with soap and water as usual.

  • Empty Containers: Empty reagent bottles that once held Daphnezomine B must also be triple-rinsed as described above before the container can be disposed of as regular glass waste. The label must be fully defaced or removed.[9][10]

Emergency Spill Procedures

In the event of a spill, a swift and correct response is crucial to prevent exposure and contamination. All labs working with Daphnezomine B should have a dedicated cytotoxic spill kit readily available.

  • For a Small Spill (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (lab coat, safety glasses, double gloves, and an N95 respirator), control the spill using absorbent pads from the spill kit.

    • Clean the area from the outside-in with a deactivating solution (e.g., 10% bleach solution, followed by a water or 70% ethanol rinse) or as recommended by your EHS office.

    • All cleanup materials are considered grossly contaminated solid waste and must be disposed of in the cytotoxic solid waste container.

  • For a Large Spill (>5 mL or 5 g):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the spill generates dust or aerosols, hold your breath and exit the room immediately.

    • Close the door and prevent re-entry.

    • Contact your institution's EHS emergency line immediately for expert cleanup. Do not attempt to clean a large spill yourself unless you are specifically trained to do so.

By adhering to these scientifically grounded procedures, you contribute to a safer research environment and ensure that the important work of drug discovery does not come at the cost of personal or environmental health.

References

  • The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. (2023). MDPI. [Link]

  • Xu, G., Wu, J., Li, L., Lu, Y., & Li, C. (2020). Total Synthesis of (–)-Daphnezomines A and B. Journal of the American Chemical Society. [Link]

  • First Total Synthesis of Daphnezomines A and B (C. Li, 2020). Organic Chemistry Portal. [Link]

  • Divergent Total Syntheses of (−)‐Daphnezomines A and B and (+)‐Dapholdhamine B. (2023). Angewandte Chemie International Edition. [Link]

  • Daphnezomine B | C23H37NO3. PubChem. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Cytotoxic drugs and related waste – risk management. SafeWork NSW. [Link]

  • Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures. (2020). Accounts of Chemical Research. [Link]

  • What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. Novus Environmental. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Cytotoxic Substances – Waste Management. The University of British Columbia. [Link]

Sources

Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling Daphnezomine B

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As the landscape of drug discovery pushes into novel chemical spaces, researchers are increasingly interacting with compounds of immense potential and, concurrently, significant unknown hazards. Daphnezomine B, a structurally complex alkaloid, has demonstrated notable cytotoxic effects, marking it as a compound requiring meticulous handling protocols to ensure researcher safety.[1] In the absence of a comprehensive Safety Data Sheet (SDS), this guide, grounded in established best practices for managing highly potent and cytotoxic substances, provides the essential safety and logistical information for the handling and disposal of Daphnezomine B.

The core principle when dealing with a novel entity of known cytotoxicity is to assume a high level of hazard and implement controls to minimize exposure to a level that is "as low as reasonably achievable" (ALARA).[2] This directive underscores the necessity of a multi-layered safety approach, encompassing engineering controls, stringent operational protocols, and the correct use of personal protective equipment (PPE).

Hazard Assessment: Understanding the Risk

Daphnezomine B's established cytotoxicity necessitates that it be handled as a hazardous substance with the potential to cause significant adverse health effects upon exposure.[3] For novel compounds with limited toxicological data, it is prudent to assume they may also be carcinogenic, mutagenic, or teratogenic.[4] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Key Hazard Considerations:

  • Cytotoxicity: Toxic to living cells.

  • Unknown Long-term Effects: The full toxicological profile is not yet characterized.

  • Potential for Aerosolization: Handling of the solid compound or solutions can generate airborne particles.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and correct use of PPE are critical to mitigating the risks associated with handling Daphnezomine B.[3][5] Standard laboratory attire is insufficient. A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

PPE ComponentSpecificationRationale for Use
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[1]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the body from spills and contamination. The back-closing design minimizes the risk of contaminating personal clothing upon removal.[1]
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects the eyes and face from splashes of liquids or contact with airborne particles.[5][6]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential for preventing the inhalation of aerosolized compound, especially when handling the solid form or preparing solutions.[7]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to ensure safety at every stage of handling Daphnezomine B. The following protocols are designed to be self-validating, with each step building upon the last to maintain a secure environment.

Preparation and Engineering Controls

All handling of Daphnezomine B must be conducted within a designated area, clearly marked with "Cytotoxic Agent" warning signs.

Step 1: Designated Area Preparation

  • Ensure the designated area is equipped with a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[8][9]

  • Cover the work surface with a disposable, plastic-backed absorbent pad to contain any potential spills.[1][8]

  • Assemble all necessary equipment and materials within the containment device before introducing the compound.[8]

Step 2: Donning PPE

  • Don PPE in the following order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and outer gloves.

Compound Handling: From Storage to Use

Step 1: Unpacking and Storage

  • Unpacking of Daphnezomine B should occur in a designated area with appropriate ventilation.[1][10]

  • Personnel involved in unpacking must wear a protective gown and double gloves.[1]

  • Store the compound in a clearly labeled, sealed container within a designated, secure, and ventilated storage area.[6] The storage location should be marked with appropriate hazard symbols.

Step 2: Weighing and Solution Preparation

  • All weighing of solid Daphnezomine B and preparation of solutions must be performed within a chemical fume hood or BSC.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling Daphnezomine B.

  • Employ techniques that minimize the generation of aerosols, such as gentle handling and avoiding sonication of open vessels.

Post-Procedure and Decontamination

Step 1: Doffing PPE

  • Remove PPE in a manner that prevents self-contamination: outer gloves, face shield/goggles, gown, shoe covers, inner gloves, and finally the respirator.

  • Dispose of all disposable PPE as cytotoxic waste immediately after use.

Step 2: Decontamination

  • Decontaminate all dedicated equipment and the work surface within the containment device according to established laboratory procedures for cytotoxic compounds.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing Cytotoxic Waste

All materials that have come into contact with Daphnezomine B are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[11][12]

Step 1: Segregation

  • Segregate cytotoxic waste at the point of generation into clearly labeled, leak-proof containers.[11]

  • Sharps: Needles, syringes, and other sharp objects must be placed in a designated, puncture-resistant cytotoxic sharps container.[13]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a designated, labeled cytotoxic waste bag, often color-coded purple.[11][14]

  • Liquid Waste: Unused solutions containing Daphnezomine B should be collected in a designated, sealed, and labeled container for hazardous chemical waste.

Step 2: Storage and Collection

  • Store cytotoxic waste in a secure, designated area away from general laboratory traffic.

  • Arrange for collection and disposal by a licensed hazardous waste contractor. Cytotoxic waste is typically disposed of via high-temperature incineration.[11][14]

Visualizing the Workflow

To further clarify the safe handling process, the following diagram outlines the critical steps from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal PrepArea 1. Prepare Designated Area (Fume Hood/BSC) DonPPE 2. Don Full PPE PrepArea->DonPPE UnpackStore 3. Unpack & Store Compound DonPPE->UnpackStore WeighPrep 4. Weigh & Prepare Solutions UnpackStore->WeighPrep DoffPPE 5. Doff PPE WeighPrep->DoffPPE Decon 6. Decontaminate Workspace DoffPPE->Decon Segregate 7. Segregate Cytotoxic Waste (Sharps, Solids, Liquids) Decon->Segregate StoreCollect 8. Secure Storage & Collection Segregate->StoreCollect

Caption: Workflow for the safe handling of Daphnezomine B.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Minor Spill (inside a containment device):

    • Alert others in the immediate area.

    • Wearing full PPE, absorb the spill with the absorbent pad on the work surface.

    • Clean the area with an appropriate decontamination solution.

    • Dispose of all contaminated materials as cytotoxic waste.

  • Major Spill (outside a containment device):

    • Evacuate the area immediately and alert others.[6]

    • Prevent others from entering the contaminated area.

    • Contact the institution's Environmental Health and Safety (EHS) department.[6]

    • Only personnel trained in hazardous spill response should conduct the cleanup, using a specialized cytotoxic spill kit.

By adhering to these rigorous safety protocols, researchers can confidently work with Daphnezomine B, advancing scientific knowledge while prioritizing personal and environmental safety.

References

  • Cancer Care Ontario. Safe handling of cytotoxics: guideline recommendations. PMC. [Link]

  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. HSE. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. TWU. [Link]

  • Agno Pharmaceuticals. Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Centers for Disease Control and Prevention. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. CDC. [Link]

  • Stericycle. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. Stericycle UK. [Link]

  • MDPI. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. PMC. [Link]

  • WorkSafe Queensland. Guide for handling cytotoxic drugs and related waste. WorkSafe QLD. [Link]

  • European Pharmaceutical Review. Handling HPAPIs safely – what does it take? European Pharmaceutical Review. [Link]

  • Health and Safety Authority. Chemical Risk Assessment. HSA. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Centers for Disease Control and Prevention. Hazardous Drug Exposures in Healthcare. CDC. [Link]

  • Daniels Health. Cytotoxic Waste Disposal Guidelines. Daniels Health. [Link]

  • SafeWork NSW. Cytotoxic drugs and related waste – risk management. SafeWork NSW. [Link]

  • American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. ASHP. [Link]

  • Reddit. How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? : r/Chempros. Reddit. [Link]

  • University of British Columbia. Cytotoxic Substances – Waste Management. Safety & Risk Services. [Link]

  • National Center for Biotechnology Information. NIOSH safe handling of hazardous drugs guidelines becomes state law. PubMed. [Link]

  • American Chemical Society. Chemical Risk Assessment and Regulatory Decision Making. ACS. [Link]

  • Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA. [Link]

  • Altasciences. CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Altasciences. [Link]

  • Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]

  • University of Wollongong. LABORATORY WASTE DISPOSAL GUIDELINES. UOW. [Link]

  • Eurofins. The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

  • University of Arizona. Standard Operating Procedure (SOP) for Animal Work Involving Novel Compounds and Investigational Drugs with Limited Safety and Excretion Data. Research, Innovation & Impact. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.